molecular formula C8H10O3 B1273293 2-Oxaspiro[4.4]nonane-1,3-dione CAS No. 5623-90-5

2-Oxaspiro[4.4]nonane-1,3-dione

Cat. No.: B1273293
CAS No.: 5623-90-5
M. Wt: 154.16 g/mol
InChI Key: HOKKSYPZFBKQAZ-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.4]nonane-1,3-dione is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxaspiro[4.4]nonane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxaspiro[4.4]nonane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[4.4]nonane-1,3-dione
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InChI

InChI=1S/C8H10O3/c9-6-5-8(7(10)11-6)3-1-2-4-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKSYPZFBKQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371835
Record name 2-oxaspiro[4.4]nonane-1,3-dione
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5623-90-5
Record name 2-Oxaspiro[4.4]nonane-1,3-dione
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Record name 2-oxaspiro[4.4]nonane-1,3-dione
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Foundational & Exploratory

An In-depth Technical Guide to 2-Oxaspiro[4.4]nonane-1,3-dione: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Oxaspiro[4.4]nonane-1,3-dione (CAS No. 5623-90-5), a spirocyclic anhydride with significant potential as a versatile building block in organic synthesis and medicinal chemistry.[1][2] The unique three-dimensional architecture of this molecule, conferred by its spirocyclic nature, makes it a valuable scaffold for the development of novel therapeutic agents and complex molecular structures.[1] This document collates available data on its structural, physical, and spectral properties. In light of the limited published experimental data for this specific compound, this guide also provides theoretical insights and outlines robust experimental protocols for its synthesis and characterization, drawing from established methodologies for analogous structures.

Introduction: The Significance of the Spirocyclic Anhydride Motif

Spirocyclic systems, characterized by a single atom common to two rings, have garnered considerable interest in drug discovery and materials science. Their rigid, well-defined three-dimensional structures offer a level of conformational constraint that can be highly advantageous for optimizing molecular interactions with biological targets.[3] When this spirocyclic core is integrated with a cyclic anhydride functional group, as in 2-Oxaspiro[4.4]nonane-1,3-dione, the resultant molecule becomes a highly versatile synthetic intermediate.

The cyclic anhydride moiety is a reactive electrophile, susceptible to nucleophilic attack, which allows for a variety of chemical transformations.[4][5] This reactivity, coupled with the stereochemical control offered by the spirocyclic framework, positions 2-Oxaspiro[4.4]nonane-1,3-dione as a valuable precursor for creating a diverse array of more complex molecules with potential applications in pharmaceuticals and fine chemical synthesis.[1]

Molecular Structure and Core Physicochemical Properties

2-Oxaspiro[4.4]nonane-1,3-dione is a unique molecule featuring a cyclopentane ring spiro-fused to a succinic anhydride ring. This arrangement imparts distinct chemical and physical characteristics.

Structural and Identification Data

Below is a table summarizing the key identification and structural parameters for 2-Oxaspiro[4.4]nonane-1,3-dione.

ParameterValueSource(s)
IUPAC Name 2-Oxaspiro[4.4]nonane-1,3-dione-
CAS Number 5623-90-5[6]
Molecular Formula C₈H₁₀O₃[6][7]
Molecular Weight 154.16 g/mol [7]
Canonical SMILES C1CCC2(C1)CC(=O)OC2=O[7]
InChI Key HOKKSYPZFBKQAZ-UHFFFAOYSA-N
MDL Number MFCD00661793[1]
Physical Properties

The available experimental data on the physical properties of 2-Oxaspiro[4.4]nonane-1,3-dione is limited. The following table includes reported values and predicted data based on computational models.

PropertyValueNotesSource(s)
Physical Form White, low-melting solid-
Melting Point Data not availableExpected to be a low-melting solid.
Boiling Point 26-28 °CThis is likely at reduced pressure; the pressure is not specified.
Solubility Data not availableExpected to be soluble in polar aprotic solvents (e.g., THF, acetone, ethyl acetate) and reactive in protic solvents (e.g., water, alcohols).-
logP (predicted) 1.0203A measure of lipophilicity.-
Topological Polar Surface Area (TPSA) 43.37 Ų--

Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione: A Proposed Experimental Protocol

Synthetic Strategy: A Two-Step Approach

The proposed synthesis involves two key transformations:

  • Claisen-type Condensation: Reaction of cyclopentanone with diethyl oxalate to form an intermediate glyoxylate.

  • Intramolecular Cyclization and Dehydration: Conversion of the intermediate to the final spirocyclic anhydride.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Cyclopentanone Cyclopentanone Intermediate Intermediate Glyoxylate Cyclopentanone->Intermediate DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Base Base (e.g., NaOEt) Base->Intermediate Product 2-Oxaspiro[4.4]nonane-1,3-dione Intermediate->Product Intramolecular Cyclization AcidWorkup Acidic Workup & Dehydration AcidWorkup->Product

Caption: Proposed synthetic workflow for 2-Oxaspiro[4.4]nonane-1,3-dione.

Detailed Experimental Protocol

Materials:

  • Cyclopentanone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of the Intermediate Glyoxylate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add freshly prepared sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

  • Cool the solution in an ice bath and add a solution of cyclopentanone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous ethanol dropwise from the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate glyoxylate.

Step 2: Cyclization and Dehydration to 2-Oxaspiro[4.4]nonane-1,3-dione

  • The crude intermediate can often be cyclized by heating under acidic conditions. Refluxing the crude product in the presence of a strong acid catalyst (e.g., a few drops of concentrated H₂SO₄) in a suitable solvent like toluene with a Dean-Stark trap to remove water can drive the reaction to completion.

  • Alternatively, treatment with a dehydrating agent such as acetic anhydride at elevated temperatures can also effect the cyclization.

  • After the reaction is complete (monitored by TLC), cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 2-Oxaspiro[4.4]nonane-1,3-dione.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra for 2-Oxaspiro[4.4]nonane-1,3-dione, this section provides predicted spectral data based on the known spectroscopic properties of cyclic anhydrides and cyclopentane derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of a cyclic anhydride is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes.[5]

Predicted IR Absorptions:

Wavenumber (cm⁻¹) Intensity Assignment
~1860-1820 Strong Asymmetric C=O stretch
~1790-1750 Stronger Symmetric C=O stretch
~1250-1180 Strong C-O-C stretch

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclopentane ring and the succinic anhydride ring.

Predicted ¹H NMR Signals:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.8-3.0 Singlet 2H -CH₂- of the anhydride ring

| ~1.8-2.2 | Multiplet | 8H | -CH₂- groups of the cyclopentane ring |

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by the presence of two carbonyl carbons and the carbons of the spiro and aliphatic rings.

Predicted ¹³C NMR Signals:

Chemical Shift (δ, ppm) Assignment
~170-175 C=O (carbonyl)
~80-90 Spiro carbon
~35-40 -CH₂- of the anhydride ring

| ~25-35 | -CH₂- groups of the cyclopentane ring |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and CO₂ from the anhydride ring.

Predicted MS Fragmentation:

m/z Assignment
154 [M]⁺
126 [M - CO]⁺
110 [M - CO₂]⁺

| 82 | [M - CO - CO₂]⁺ (Cyclopentene radical cation) |

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-Oxaspiro[4.4]nonane-1,3-dione is dominated by the electrophilic nature of the anhydride carbonyl carbons.

Ring-Opening Reactions

The anhydride ring is susceptible to nucleophilic attack by a variety of nucleophiles, leading to ring-opened products. This reactivity is fundamental to its utility as a synthetic building block.

Reactivity Anhydride 2-Oxaspiro[4.4]nonane-1,3-dione Product Ring-Opened Product Anhydride->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Sources

2-Oxaspiro[4.4]nonane-1,3-dione spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Oxaspiro[4.4]nonane-1,3-dione

Introduction

2-Oxaspiro[4.4]nonane-1,3-dione (CAS No. 5623-90-5) is a spirocyclic anhydride featuring a cyclopentane ring fused to a succinic anhydride moiety at a quaternary carbon center.[1] This unique three-dimensional structure makes it a valuable building block in organic synthesis, particularly for pharmaceuticals and specialty polymers where precise stereochemical control is paramount.[1] The structural rigidity and defined conformation of the spirocyclic system offer a distinct advantage in designing molecules with specific biological activities.

Accurate and unambiguous characterization of such molecules is fundamental to ensuring purity, confirming structural integrity, and understanding reactivity. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide a comprehensive analytical toolkit for this purpose. This guide offers an in-depth examination of the expected spectral data for 2-Oxaspiro[4.4]nonane-1,3-dione, grounded in the fundamental principles of spectroscopy and analysis of analogous structures. The insights provided herein serve as a predictive framework for researchers in synthesis, quality control, and drug development.

The typical synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione involves the dehydration of its corresponding dicarboxylic acid, cyclopentane-1,1-dicarboxylic acid. This is commonly achieved through treatment with a dehydrating agent like acetic anhydride or via thermal cyclization, a standard and reliable method for forming five-membered cyclic anhydrides. Understanding this synthetic origin is crucial, as it informs potential impurities, such as the unreacted diacid or residual solvent, which could be detected during spectral analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: The Causality Behind the Method

Infrared spectroscopy is an indispensable technique for the rapid identification of functional groups. For 2-Oxaspiro[4.4]nonane-1,3-dione, the primary focus is on the characteristic vibrations of the cyclic anhydride moiety. Unlike simple ketones or esters which show a single carbonyl (C=O) absorption, acid anhydrides exhibit two distinct C=O stretching bands. This phenomenon arises from the mechanical coupling of the two carbonyl groups, leading to symmetric and asymmetric stretching modes, each with a unique vibrational frequency.[2] The five-membered ring introduces strain, which shifts these frequencies to higher wavenumbers compared to their acyclic or larger-ring counterparts.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of solid 2-Oxaspiro[4.4]nonane-1,3-dione is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. The spectrum is acquired by co-adding 16-32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Data Presentation & Interpretation

The IR spectrum provides a distinct fingerprint for the molecule, with key absorptions confirming the presence of the saturated spirocyclic anhydride structure.

Frequency Range (cm⁻¹) Vibration Type Intensity Interpretation
2980–2870C-H Stretch (Aliphatic)MediumCorresponds to the C-H bonds of the cyclopentane ring.
~1865C=O Asymmetric StretchStrongCharacteristic high-frequency stretch for a saturated, 5-membered cyclic anhydride.[4]
~1785C=O Symmetric StretchVery StrongThe lower-frequency carbonyl stretch, which is typically the more intense of the two in cyclic anhydrides.[2][4]
1300–1000C-O-C StretchStrongRepresents the stretching of the C-O single bonds within the anhydride ring.[3]

The presence of two strong carbonyl peaks, one significantly above 1800 cm⁻¹, is the most definitive feature for identifying the anhydride functional group.[5] The absence of a broad absorption band in the 3500–3300 cm⁻¹ region would confirm the absence of water or unreacted dicarboxylic acid as an impurity.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: The Logic of Molecular Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern. Upon electron impact, the molecule is ionized to form a molecular ion (M⁺•), which is often unstable and breaks apart into smaller, more stable charged fragments.[6] The fragmentation pathways are not random; they are governed by the relative strengths of chemical bonds and the stability of the resulting ions and neutral losses.[7] For 2-Oxaspiro[4.4]nonane-1,3-dione, fragmentation is expected to initiate from the anhydride ring, a reactive and energetically favorable site.

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source, typically via a direct insertion probe or GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (standardized at 70 eV).

  • Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation & Interpretation

The molecular formula C₈H₁₀O₃ gives a molecular weight of 154.16 g/mol .[8] The mass spectrum is predicted to show a clear molecular ion peak at m/z = 154, confirming the compound's identity.

m/z Value Proposed Fragment Interpretation
154[C₈H₁₀O₃]⁺•Molecular Ion (M⁺•)
126[M - CO]⁺•Loss of a neutral carbon monoxide molecule.
110[M - CO₂]⁺•Loss of a neutral carbon dioxide molecule.
98[C₆H₁₀O]⁺•Subsequent loss of CO from the [M - CO₂]⁺• fragment or loss of C₂H₄ from the [M-CO]⁺• fragment.
83[C₅H₇O]⁺Formation of a stable acylium ion after ring cleavage.
69[C₅H₉]⁺Cyclopentyl cation resulting from the cleavage of the spiro-carbon bonds.

Mandatory Visualization: Fragmentation Pathway

The fragmentation cascade can be visualized to better understand the relationships between the observed ions.

G M m/z 154 [C₈H₁₀O₃]⁺• (Molecular Ion) F126 m/z 126 [C₇H₁₀O₂]⁺• M->F126 - CO F110 m/z 110 [C₇H₁₀O]⁺• M->F110 - CO₂ F69 m/z 69 [C₅H₉]⁺ M->F69 - C₃H₁O₃ F83 m/z 83 [C₅H₇O]⁺ F110->F83 - C₂H₃

Caption: Predicted EI-MS fragmentation pathway for 2-Oxaspiro[4.4]nonane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Experience: Decoding the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon framework. Due to the C₂ symmetry of the cyclopentane ring relative to the anhydride, the ten protons are expected to resolve into two distinct sets of signals, and the eight carbons will resolve into four unique signals. The chemical shifts are heavily influenced by the electron-withdrawing effect of the anhydride's carbonyl groups, which deshield adjacent nuclei (causing them to appear at a higher ppm value).[9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of 2-Oxaspiro[4.4]nonane-1,3-dione in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument (operating at 100 MHz for ¹³C). A proton-decoupled sequence is used to produce singlets for all carbons. Typically, 1024 scans are required for a good signal-to-noise ratio.

Data Presentation & Interpretation

¹H NMR (400 MHz, CDCl₃) - Predicted Data

Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Hₐ~2.35Triplet (t)4HProtons on carbons adjacent to the spiro center (C4, C7).
Hᵦ~1.90Triplet (t)4HProtons on carbons beta to the spiro center (C5, C6).
H₂'~2.90Singlet (s)2HProtons on the carbon adjacent to the carbonyls (C2').

Note: The actual appearance may be more complex than simple triplets due to second-order coupling effects within the cyclopentane ring, potentially appearing as multiplets.

¹³C NMR (100 MHz, CDCl₃) - Predicted Data

Predicted Chemical Shift (δ, ppm) Assignment Interpretation
~171.5C=OCarbonyl carbons, highly deshielded by the attached oxygens.[4]
~55.0C (spiro)Quaternary spiro carbon, deshielded by attachment to four other carbons.
~38.0CH₂ (alpha)Carbons in the cyclopentane ring adjacent to the spiro center.
~26.0CH₂ (beta)Carbons in the cyclopentane ring beta to the spiro center.
~35.0CH₂'Carbon adjacent to the carbonyl groups.

Mandatory Visualization: Key Structural Relationships

This diagram illustrates the relationship between the unique carbons and protons in the molecule, clarifying the NMR assignments.

Caption: Assignment map for the unique nuclei in 2-Oxaspiro[4.4]nonane-1,3-dione.

Conclusion

The structural elucidation of 2-Oxaspiro[4.4]nonane-1,3-dione is definitively achieved through a coordinated application of IR, MS, and NMR spectroscopy. IR spectroscopy confirms the critical saturated cyclic anhydride functional group via its characteristic dual carbonyl absorptions. Mass spectrometry validates the molecular weight (m/z 154) and provides structural clues through predictable fragmentation pathways involving the loss of CO and CO₂. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the spirocyclic connectivity and the chemical environment of each nucleus. Together, these spectral data constitute a robust analytical package for verifying the identity, purity, and structural integrity of this important synthetic building block, ensuring its reliable application in research and development.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]

  • Koyon. (2023). How can IR spectroscopy be used to identify anhydrides? Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • MySkinRecipes. 2-oxaspiro[4.4]nonane-1,3-dione. Available at: [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and materials science due to their rigid, three-dimensional structures that offer unique vectors for molecular exploration.[1] 2-Oxaspiro[4.4]nonane-1,3-dione, a member of the spirocyclic anhydride family, represents a versatile building block for the synthesis of complex molecules and novel polymers.[2] Its structure, featuring a central quaternary spiro-carbon connecting a cyclopentane ring and a succinic anhydride ring, provides a foundation for diverse chemical transformations.[3] This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Oxaspiro[4.4]nonane-1,3-dione, starting from commercially available reagents. Furthermore, it details a multi-faceted analytical approach for its structural confirmation and purity assessment, designed to provide researchers and drug development professionals with a self-validating framework for its preparation and use.

Introduction: The Strategic Value of Spirocyclic Anhydrides

The incorporation of spirocyclic motifs is a well-established strategy in drug design to "escape from flatland"—the tendency for medicinal chemistry to be dominated by two-dimensional aromatic structures. The three-dimensionality of a spiro-center can enhance binding affinity and selectivity for biological targets, improve physicochemical properties such as solubility, and provide novel intellectual property.[4][5] 2-Oxaspiro[4.4]nonane-1,3-dione, specifically, combines this advantageous spirocyclic core with the reactive potential of a cyclic anhydride. The anhydride functional group is a versatile electrophilic synthon, susceptible to nucleophilic attack by alcohols, amines, and other reagents, making it a valuable intermediate for constructing more complex molecular architectures.[2][6]

This guide presents a logical and efficient two-stage synthetic strategy. The core of this strategy is the construction of a key precursor, cyclopentane-1,1-dicarboxylic acid, followed by a dehydration-induced cyclization to form the target anhydride.

Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione: A Step-by-Step Protocol

The synthesis is predicated on a classic malonic ester alkylation followed by hydrolysis and anhydride formation. This pathway is chosen for its reliability, scalability, and use of readily accessible starting materials.

Synthetic Workflow Overview

The overall transformation from diethyl malonate to the target spirocyclic anhydride is depicted below. This process involves the formation of the cyclopentane ring via double alkylation, followed by de-esterification and subsequent cyclization.

Figure 1: Overall synthetic workflow for 2-Oxaspiro[4.4]nonane-1,3-dione.
Stage 1: Synthesis of Cyclopentane-1,1-dicarboxylic Acid

This stage builds the core carbocyclic ring system. The methodology is adapted from well-established procedures for the synthesis of gem-dicarboxylic acids, such as the preparation of cyclopropane-1,1-dicarboxylic acid.[7][8]

Protocol 2.2.1: Synthesis of Diethyl cyclopentane-1,1-dicarboxylate

  • Reactor Setup: Equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: In the dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq.) in absolute ethanol.

  • Initial Reaction: Charge the flask with a solution of diethyl malonate (1.0 eq.) in absolute ethanol.

  • First Alkylation: Add 1,4-dibromobutane (1.05 eq.) to the stirred diethyl malonate solution.

  • Cyclization: Add the sodium ethoxide solution dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux. The formation of a salt precipitate will be observed.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete cyclization. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Cool the reaction mixture, filter off the sodium bromide salt, and remove the ethanol under reduced pressure. The resulting residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude diethyl cyclopentane-1,1-dicarboxylate, which can be purified by vacuum distillation.

Protocol 2.2.2: Hydrolysis to Cyclopentane-1,1-dicarboxylic Acid

  • Saponification: The crude diester from the previous step is refluxed in an aqueous solution of sodium hydroxide (2.5 eq.) until the organic layer is fully consumed (typically 4-6 hours).

  • Acidification: After cooling the reaction mixture to room temperature in an ice bath, it is carefully acidified with concentrated hydrochloric acid until the pH is ~1-2. The dicarboxylic acid will precipitate as a white solid.

  • Isolation: The solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield cyclopentane-1,1-dicarboxylic acid.

Stage 2: Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione

The final step is a dehydration reaction to form the cyclic anhydride. Acetic anhydride is an effective and common reagent for this transformation, acting as both a dehydrating agent and a solvent.[9][10]

Protocol 2.3.1: Dehydration and Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend cyclopentane-1,1-dicarboxylic acid (1.0 eq.) in an excess of acetic anhydride (5-10 volumes).

  • Heating: Heat the mixture to reflux (approximately 140°C) for 2-4 hours. The solid will gradually dissolve as it reacts to form the more soluble anhydride.

  • Isolation of Product: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct by vacuum distillation.

  • Purification: The resulting crude product, a white to off-white low melting solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by sublimation.

Parameter Stage 1 (Alkylation) Stage 1 (Hydrolysis) Stage 2 (Cyclization)
Key Reagents Diethyl malonate, 1,4-dibromobutane, NaOEtNaOH, HClAcetic Anhydride
Solvent EthanolWaterAcetic Anhydride
Temperature Reflux (~78°C)Reflux (~100°C)Reflux (~140°C)
Typical Time 3-4 hours4-6 hours2-4 hours
Typical Yield 75-85%90-98%85-95%
Table 1: Summary of typical reaction parameters and expected yields.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Oxaspiro[4.4]nonane-1,3-dione. A combination of spectroscopic and analytical techniques should be employed.

Molecular Structure and Key Spectroscopic Features

The structure of the target compound with IUPAC numbering is shown below, highlighting the key carbon environments for NMR analysis.

Figure 2: Structure of 2-Oxaspiro[4.4]nonane-1,3-dione with key atoms labeled.
Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for 2-Oxaspiro[4.4]nonane-1,3-dione (C₈H₁₀O₃, MW: 154.16 g/mol ).[11][12]

Technique Expected Observations Interpretation
¹H NMR (CDCl₃, 400 MHz)δ ~2.8-3.0 ppm (m, 4H), δ ~1.9-2.1 ppm (m, 4H)Two distinct methylene proton environments in the cyclopentane ring. The protons on C6/C9 are deshielded by the adjacent anhydride.
¹³C NMR (CDCl₃, 100 MHz)δ ~170-175 ppm (C=O), δ ~55-60 ppm (Spiro C), δ ~35-40 ppm (CH₂), δ ~25-30 ppm (CH₂)Confirms the presence of two carbonyl carbons (C1, C3), the quaternary spiro carbon (C5), and two sets of equivalent methylene carbons in the cyclopentane ring (C6/C9 and C7/C8).
FT-IR (KBr Pellet, cm⁻¹)~1845 cm⁻¹ (s), ~1770 cm⁻¹ (s), ~2960 cm⁻¹ (m), ~1220 cm⁻¹ (s)Strong, characteristic symmetric and asymmetric C=O stretching for a five-membered cyclic anhydride. Aliphatic C-H stretching. Strong C-O stretching.
Mass Spec. (EI)m/z 154 (M⁺), 110 (M⁺ - CO₂), 82 (M⁺ - CO₂ - CO)Molecular ion peak corresponding to the molecular weight. Characteristic fragmentation pattern involving the loss of carbon dioxide and carbon monoxide.
Elemental Analysis %C: 62.33, %H: 6.54, %O: 31.13Confirms the elemental composition and purity of the compound.
Table 2: Summary of expected analytical data for structural confirmation.

Applications and Future Directions

2-Oxaspiro[4.4]nonane-1,3-dione is a valuable starting material for creating novel chemical entities.[2] Its anhydride ring can be opened by various nucleophiles to install diverse functionalities, leading to gem-disubstituted cyclopentane derivatives with potential applications as:

  • Pharmaceutical Intermediates: The rigid cyclopentane core can serve as a scaffold for positioning pharmacophores in precise three-dimensional orientations.[2]

  • Polymer Monomers: Ring-opening polymerization can lead to polyesters with unique physical properties conferred by the spirocyclic backbone.

  • Building Blocks in Complex Synthesis: The compound serves as a precursor to other spirocyclic systems and highly functionalized cyclopentanes.[3]

Future research may focus on the enantioselective synthesis of this scaffold to explore its utility in asymmetric catalysis and as a chiral building block for active pharmaceutical ingredients.

References

  • Benchchem. Spirocyclic Anhydrides: A Comprehensive Technical Guide on Their Discovery and Significance.
  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
  • CymitQuimica. 2-Oxaspiro[4.4]nonane-1,3-dione.
  • X-MOL. How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE?
  • Smolecule. Buy 2-Oxaspiro[4.4]nonane-1,3-dione | 5623-90-5.
  • National Center for Biotechnology Information. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ChemBK. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE.
  • LibreTexts Chemistry. Acid Anhydride Chemistry.
  • ChemBK. 2-Oxaspiro[4.4]nonane-1,3-dione.
  • MySkinRecipes. 2-oxaspiro[4.4]nonane-1,3-dione.
  • Google Patents.
  • PubMed. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery.
  • ChemScene. 2-Oxaspiro[4.4]nonane-1,3-dione.

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IUPAC name for C8H10O3 spiro compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of C₈H₁₀O₃ Spiro Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise naming of complex organic structures is fundamental to chemical communication, ensuring reproducibility and clarity in research and development. Spiro compounds, characterized by two rings sharing a single common atom, present a unique set of challenges for systematic nomenclature. This guide provides a comprehensive analysis of the IUPAC naming conventions for spirocyclic systems, focusing on the molecular formula C₈H₁₀O₃. We will deconstruct the official IUPAC rules, apply them to a specific isomer, and provide context regarding synthesis and structural validation to offer a holistic, field-proven perspective for professionals in the chemical sciences.

The Structural Basis of Spiro Compounds

Spiro compounds are a class of polycyclic organic molecules where two rings are linked by a single common atom, known as the spiro atom.[1] This structural motif is distinct from fused ring systems (sharing two atoms) and bridged ring systems (sharing two non-adjacent atoms).[1] The perpendicular orientation of the two rings often imparts significant three-dimensional complexity and conformational rigidity, making spirocycles valuable scaffolds in medicinal chemistry and materials science.

The molecular formula C₈H₁₀O₃ indicates a degree of unsaturation of four. The mandatory spirocyclic core, consisting of two rings, accounts for two degrees of unsaturation. Therefore, the remaining two degrees must be satisfied by the presence of double bonds (e.g., C=C, C=O) or an additional ring within the structure.

Decoding IUPAC Nomenclature for Heterocyclic Spiro Compounds

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming spiro compounds, ensuring a universal and unambiguous descriptor for every unique structure.[2][3] For a heterocyclic monospiro compound, the process is as follows:

  • Identify the Spiro Atom: This is the single quaternary atom shared by both rings.

  • Count Ring Atoms: Count the number of atoms in each ring, excluding the spiro atom itself.

  • Assemble the Spiro Prefix: The name begins with spiro. This is followed by square brackets containing the number of atoms in each ring, separated by a period. The numbers are listed in ascending order (e.g., spiro[4.5]).[1][4][5]

  • Determine the Parent Alkane Name: The total number of atoms in both rings (including the spiro atom) determines the parent hydrocarbon name (e.g., ten atoms form a decane).[4]

  • Locate and Name Heteroatoms: The presence of non-carbon atoms is indicated by prefixes like "oxa" for oxygen or "aza" for nitrogen. Their positions are assigned by numbering the entire spiro system.

  • Systematic Numbering: Numbering begins on an atom adjacent to the spiro atom in the smaller ring.[1][3][5] It proceeds around the smaller ring, through the spiro atom, and finally around the larger ring.[3][5] The direction of numbering is chosen to give heteroatoms and other functional groups the lowest possible locants (numbers).[5]

  • Identify and Number Principal Functional Groups: Suffixes for principal functional groups, such as "-one" for a ketone or "-ol" for an alcohol, are added after the parent alkane name. Their positions are indicated by the lowest possible number, which takes precedence over heteroatoms if choices exist.

  • Name and Number Substituents: All other substituents are added as prefixes in alphabetical order.

The logical workflow for this naming convention can be visualized as follows:

IUPAC_Spiro_Naming Start C₈H₁₀O₃ Structure Spiro_ID Identify Spiro Atom (Quaternary Center) Start->Spiro_ID Count_Rings Count atoms in each ring (excluding spiro atom) Spiro_ID->Count_Rings 2 rings Assemble_Core Assemble spiro[x.y]alkane core (x < y) Count_Rings->Assemble_Core e.g., 4 and 5 atoms Numbering Number System: Start in smaller ring, through spiro, to larger ring Assemble_Core->Numbering e.g., spiro[4.5]decane Locate_Hetero Assign locants to O atoms (Oxa-) and C=O group (-one) Numbering->Locate_Hetero Lowest locants rule Final_Name Combine all parts: Prefixes-spiro[x.y]alkane-suffix Locate_Hetero->Final_Name

Caption: Logical workflow for IUPAC naming of a spiro compound.

Case Study: IUPAC Name for a C₈H₁₀O₃ Isomer

A plausible structure fitting the C₈H₁₀O₃ formula is 1,4-Dioxaspiro[4.5]dec-6-en-8-one . Let us apply the IUPAC rules step-by-step to derive its name.

Structure:

Caption: Numbering scheme for 1,4-Dioxaspiro[4.5]dec-6-en-8-one.

Derivation:

  • Spiro Atom: The central carbon atom, shared by both rings, is the spiro atom.

  • Ring Atom Count:

    • The five-membered ring contains four atoms besides the spiro atom (O, C, C, O).

    • The six-membered ring contains five carbon atoms besides the spiro atom.

  • Spiro Prefix: With counts of 4 and 5, the prefix is spiro[4.5] .

  • Parent Alkane: The total atom count is 1 (spiro) + 4 (ring 1) + 5 (ring 2) = 10. The parent alkane is decane .

  • Numbering and Heteroatoms:

    • Numbering starts in the smaller (five-membered) ring, adjacent to the spiro atom. To give the oxygen atoms the lowest locants, we number towards them, making them positions 1 and 4 .

    • The spiro atom is position 5 .

    • Numbering continues into the larger ring. The double bond receives locant 6 (-6-en).

    • The ketone group is at position 8 (-8-one).

  • Final Assembly: Combining these elements yields the full IUPAC name: 1,4-Dioxaspiro[4.5]dec-6-en-8-one .

Experimental Protocol: Synthesis of a Related Scaffold

While the specific synthesis of 1,4-Dioxaspiro[4.5]dec-6-en-8-one is not widely documented, the synthesis of its saturated analogue, 1,4-Dioxaspiro[4.5]decan-8-one (C₈H₁₂O₃), is well-established and serves as an excellent model.[6] This compound is a valuable bifunctional intermediate in the synthesis of pharmaceuticals and liquid crystals.[6] A common method involves the selective protection of one ketone in 1,4-cyclohexanedione using ethylene glycol.

Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one [7]

This protocol is based on the ketalization of 1,4-cyclohexanedione.

Synthesis_Workflow Reactants 1,4-Cyclohexanedione + Ethylene Glycol Reaction Acid Catalyst (e.g., p-TsOH) Toluene, Dean-Stark Trap Reflux Reactants->Reaction Workup 1. Quench with NaHCO₃ 2. Separate Layers 3. Dry Organic Layer (Na₂SO₄) Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product 1,4-Dioxaspiro[4.5]decan-8-one Purification->Product

Sources

enolate chemistry of 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enolate Chemistry of 2-Oxaspiro[4.4]nonane-1,3-dione

Foreword: Unlocking Spirocyclic Complexity

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity and three-dimensionality is paramount, particularly in the fields of drug discovery and natural product synthesis. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a rigid and structurally unique framework that can effectively probe biological space. Among these, 2-Oxaspiro[4.4]nonane-1,3-dione has emerged as a particularly valuable building block. Its inherent 1,3-dicarbonyl functionality serves as a versatile handle for a wealth of chemical transformations, primarily through the generation of a highly reactive enolate intermediate.

This guide provides a comprehensive exploration of the . We will move beyond simple reaction schemes to dissect the underlying principles governing its reactivity, the causal factors behind experimental design, and the stereochemical nuances imparted by its constrained spirocyclic architecture. The protocols and data presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trusted resource to harness the full synthetic potential of this powerful intermediate.

The Core Scaffold: Structure and Inherent Reactivity

2-Oxaspiro[4.4]nonane-1,3-dione is a unique chemical entity with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol .[1] Its structure is defined by a cyclopentane ring fused in a spiro fashion to a succinic anhydride-derived lactone ring. The key to its synthetic utility lies in the 1,3-dione system, which contains a methylene bridge (α-carbon) flanked by two electron-withdrawing carbonyl groups.

This electronic arrangement dramatically increases the acidity of the α-protons, making them susceptible to deprotonation by a suitable base. The resulting enolate is the cornerstone of this molecule's reactivity, acting as a potent carbon-centered nucleophile. The spirocyclic framework is not a passive bystander in this process; it introduces significant ring strain and conformational rigidity, which in turn exerts profound stereocontrol over subsequent reactions, often leading to enhanced diastereoselectivity compared to acyclic analogues.[1]

Enolate Generation: The Gateway to Reactivity

The formation of the enolate is the critical first step in harnessing the synthetic potential of 2-Oxaspiro[4.4]nonane-1,3-dione. This process involves the removal of a proton from the α-carbon to generate a resonance-stabilized anion, where the negative charge is delocalized across the α-carbon and the two carbonyl oxygens.[2][3][4]

Caption: Resonance delocalization in the enolate anion.

Causality in Base Selection

The choice of base is not arbitrary; it dictates the position of the deprotonation equilibrium.[3][5]

  • Moderate Bases (e.g., NaOEt, NaOH): These bases establish an equilibrium where the starting dione, the enolate, and the base are all present.[5] This is suitable for reactions where the subsequent electrophilic addition is rapid and irreversible, driving the equilibrium forward (Le Châtelier's principle). However, the presence of the nucleophilic base (e.g., ethoxide) can lead to side reactions.

  • Strong, Non-Nucleophilic Bases (e.g., LDA, NaH): Bases like Lithium Diisopropylamide (LDA) or sodium hydride are strong enough to deprotonate the dione essentially irreversibly, leading to quantitative enolate formation.[5][6] This "pre-formation" strategy is crucial when using sensitive electrophiles or when precise control over the nucleophile concentration is required. The bulky nature of LDA also minimizes nucleophilic attack on the carbonyl centers.[6]

Experimental Protocol: General Enolate Formation

Objective: To generate the lithium enolate of 2-Oxaspiro[4.4]nonane-1,3-dione for subsequent reaction with an electrophile.

Materials:

  • 2-Oxaspiro[4.4]nonane-1,3-dione

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Argon or Nitrogen gas supply

  • Dry glassware (oven or flame-dried)

Procedure:

  • Inert Atmosphere: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Addition: Dissolve 2-Oxaspiro[4.4]nonane-1,3-dione (1.0 eq) in anhydrous THF under the inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to prevent side reactions and control the rate of deprotonation.

  • Base Addition: Slowly add a solution of LDA (1.05 eq) dropwise via syringe to the stirred solution. The slight excess of base ensures complete conversion.

  • Enolate Formation: Allow the reaction to stir at -78 °C for 30-60 minutes. The formation of the enolate is typically rapid. The resulting solution contains the pre-formed lithium enolate and is ready for the addition of an electrophile.

Key Synthetic Transformations: The Enolate in Action

The pre-formed enolate is a powerful nucleophile that readily participates in a variety of bond-forming reactions.[1] The rigid spirocyclic backbone plays a critical role in directing the approach of electrophiles, often resulting in high levels of diastereoselectivity.

Alkylation Reactions

The reaction of the enolate with alkyl halides (or other electrophiles like tosylates) is a fundamental method for constructing C-C bonds at the α-position.

enolate Enolate of 2-Oxaspiro[4.4]nonane-1,3-dione transition_state SN2 Transition State enolate->transition_state Nucleophilic Attack electrophile Alkyl Halide (R-X) electrophile->transition_state product α-Alkylated Product transition_state->product halide Halide Anion (X⁻) transition_state->halide

Caption: General workflow for the alkylation of the enolate.

Stereochemical Insight: The cyclopentane ring of the spiro-system creates distinct steric environments on the two faces of the planar enolate. An incoming electrophile will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer in excess.

ElectrophileConditionsYield (%)Diastereomeric Ratio (d.r.)
Methyl IodideLDA, THF, -78 °C to rt>90Not Applicable
Benzyl BromideNaH, THF, 0 °C to rt~85High (often >10:1)
Isopropyl IodideLDA, THF, HMPA, -78 °C to rt~60Moderate

Note: Yields and d.r. are representative and can vary based on specific literature precedents.

Aldol Additions

The aldol reaction involves the nucleophilic addition of the enolate to an aldehyde or ketone, forming a β-hydroxy carbonyl adduct.[1][7] This reaction is a powerful tool for carbon-carbon bond formation and the creation of stereochemically rich products.

cluster_workflow Aldol Addition Workflow A Enolate Formation (Base, -78°C) B Addition of Aldehyde (R-CHO) A->B C Nucleophilic Attack B->C D Aqueous Workup (e.g., NH4Cl) C->D E β-Hydroxy Product D->E

Caption: Stepwise process of the Aldol addition reaction.

Protocol: Diastereoselective Aldol Addition with Benzaldehyde

Objective: To synthesize the β-hydroxy adduct via a diastereoselective aldol reaction.

Procedure:

  • Enolate Formation: Generate the lithium enolate of 2-Oxaspiro[4.4]nonane-1,3-dione (1.0 eq) using LDA (1.05 eq) in anhydrous THF at -78 °C as described in the previous protocol.

  • Electrophile Addition: To the cold enolate solution, add freshly distilled benzaldehyde (1.1 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed. The low temperature is crucial for maximizing stereoselectivity by favoring the kinetically controlled, more ordered transition state.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the diastereomeric aldol adducts.

Michael Additions and Multicomponent Reactions

The enolate can also serve as the nucleophilic partner in Michael (conjugate) additions to α,β-unsaturated systems and participate in complex, electrocatalytic multicomponent transformations.[1] These advanced applications leverage the predictable reactivity of the enolate to construct highly functionalized spirocyclic architectures in a single, efficient operation.[1]

Authoritative Grounding and Conclusion

The provides a robust and stereocontrollable platform for the synthesis of complex organic molecules. Its utility is rooted in the fundamental principles of carbonyl chemistry, where the acidity of the α-proton allows for the generation of a potent nucleophile.[4] The true power of this scaffold, however, lies in the influence of its rigid spirocyclic structure, which imparts a high degree of stereochemical control on subsequent bond-forming events.[1] This feature makes it an invaluable tool for medicinal chemists and synthetic organic chemists aiming to build molecules with precise three-dimensional architectures.[8] By carefully selecting the base and reaction conditions, researchers can predictably generate the enolate and engage it in a wide array of transformations, including alkylations, aldol additions, and Michael reactions, to access novel and structurally diverse compounds.

References

  • MySkinRecipes. (n.d.). 2-oxaspiro[4.4]nonane-1,3-dione. Retrieved from [Link]

  • Wikipedia. (2023). Enolate. Retrieved from [Link]

  • Wikipedia. (2023). Aldol reaction. Retrieved from [Link]

  • LTQ 8.1, Spring 2024. (2024, March 28). Reactions of Enols and Enolates; Aldol Reactions [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2023, May 18). Enol(ate)s 2: Reactivity of Enolates [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.3: Enolate Addition- Aldol reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

Sources

ring-opening reactions of 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ring-Opening Reactions of 2-Oxaspiro[4.4]nonane-1,3-dione

Abstract

2-Oxaspiro[4.4]nonane-1,3-dione, a spirocyclic anhydride, represents a versatile and powerful building block in modern organic synthesis. Its unique architecture, combining the reactivity of a cyclic anhydride with the conformational rigidity and strain of a spiro[4.4]nonane system, offers a gateway to a diverse array of functionalized cyclopentane derivatives. This guide provides an in-depth exploration of the ring-opening reactions of this compound, detailing the underlying mechanistic principles, the influence of various nucleophiles, and the strategic application of these transformations in the synthesis of complex molecules and polymers. Tailored for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights to facilitate innovation.

Introduction: The Strategic Value of a Strained Spirocycle

In the landscape of synthetic chemistry, building blocks that offer a blend of high reactivity and structural precision are invaluable. 2-Oxaspiro[4.4]nonane-1,3-dione (CAS 5623-90-5) has emerged as such a scaffold.[1][2] Its structure features a cyclopentane ring fused via a spiro-center to a succinic anhydride ring. This arrangement is not merely a structural curiosity; it imbues the molecule with distinct reactivity.

The anhydride moiety is inherently electrophilic and susceptible to nucleophilic attack, a classic reactivity pattern for carboxylic acid derivatives.[3][4] However, the spirocyclic nature introduces significant ring strain and steric constraints. The spiro center becomes a focal point of enhanced electrophilicity, and nucleophilic attack leading to the opening of the anhydride ring is energetically favorable as it alleviates this inherent strain.[5] This predictable reactivity makes it a powerful precursor for creating highly functionalized cyclopentane structures, which are core motifs in numerous natural products and pharmaceutical agents.[1][6][7][8]

This guide will dissect the key ring-opening pathways of this versatile molecule, providing both the mechanistic rationale and actionable protocols for its synthetic manipulation.

Mechanistic Foundations: Nucleophilic Acyl Substitution

The primary reaction pathway for 2-Oxaspiro[4.4]nonane-1,3-dione is nucleophilic acyl substitution. The process is initiated by the attack of a nucleophile on one of the two electrophilic carbonyl carbons of the anhydride ring. This attack proceeds through a tetrahedral intermediate, which subsequently collapses, cleaving the acyl-oxygen bond and opening the ring. The leaving group is a carboxylate, which is tethered to the cyclopentane core.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Spiro 2-Oxaspiro[4.4]nonane-1,3-dione Attack Nucleophilic Attack on Carbonyl Carbon Spiro->Attack Nuc Nucleophile (Nu-H) Nuc->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Step 1 Collapse Ring-Opening (Acyl C-O Cleavage) Intermediate->Collapse Step 2 Product Functionalized Cyclopentane (Carboxylic Acid Derivative) Collapse->Product

Caption: General workflow of nucleophilic ring-opening.

Ring-Opening with Common Nucleophiles: A Synthetic Toolkit

The identity of the nucleophile dictates the functionality of the resulting cyclopentane derivative. This section explores the most common and synthetically useful transformations.

Aminolysis: Synthesis of Carboxamides

The reaction with primary or secondary amines is a robust method for synthesizing 1-(carboxymethyl)cyclopentane-1-carboxamides. This transformation is fundamental in medicinal chemistry, where the amide bond is a cornerstone of peptide and drug structure.

Mechanism: The amine nitrogen attacks a carbonyl carbon, leading to a zwitterionic tetrahedral intermediate. A proton transfer, followed by the collapse of the intermediate, opens the ring to yield the final amide product.

G Start Spiro-Anhydride + R₂NH Attack Amine attacks C=O Start->Attack Intermediate Tetrahedral Intermediate (Zwitterionic) Attack->Intermediate ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Collapse Intermediate Collapses ProtonTransfer->Collapse Product Ring-Opened Amide-Acid Collapse->Product

Caption: Mechanism of aminolysis.

Experimental Protocol: Synthesis of 1-((benzylcarbamoyl)methyl)cyclopentane-1-carboxylic acid

  • Reagents & Setup:

    • 2-Oxaspiro[4.4]nonane-1,3-dione (1.0 g, 6.49 mmol)

    • Benzylamine (0.70 g, 6.53 mmol, 1.01 eq)

    • Dichloromethane (DCM), anhydrous (25 mL)

    • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Procedure:

    • Dissolve 2-Oxaspiro[4.4]nonane-1,3-dione in anhydrous DCM (25 mL) under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add benzylamine dropwise to the stirred solution over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the title compound as a white solid.

Alcoholysis & Hydrolysis: Access to Esters and Diacids

Alcohols and water serve as effective nucleophiles to generate esters and dicarboxylic acids, respectively. These reactions often benefit from acid or base catalysis to enhance the electrophilicity of the anhydride or the nucleophilicity of the attacking species.[9]

Mechanism: The mechanism mirrors aminolysis. An alcohol attacks the carbonyl to form a tetrahedral intermediate, which, after proton transfer and collapse, yields an ester-acid. Hydrolysis follows the same path to give a diacid.

Data Summary: Representative Ring-Opening Reactions

NucleophileProduct TypeCatalystTypical ConditionsProduct Utility
Primary/Secondary AmineAmide-AcidNoneDCM, 0°C to RTMedicinal chemistry scaffolds, polymer precursors
Alcohol (e.g., Methanol)Ester-AcidH₂SO₄ (cat.)Reflux in AlcoholPlasticizers, fragrance components, synthetic intermediates
WaterDiacid-AcidNone or mild baseTHF/H₂OMonomers for polyesters, chelating agents
Sodium Borohydride (NaBH₄)Spirocyclic Lactone-AlcoholNoneTHF, 0°CChiral building blocks, precursors to diols
Reduction: Formation of Diols and Lactones

Reduction with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) provides access to diols.[5][10] The reaction proceeds via nucleophilic attack of a hydride ion. With a milder reagent like NaBH₄, the reaction can sometimes be controlled to selectively reduce one carbonyl group, leading to a lactone intermediate which can be isolated or further reduced. Stronger reagents like LiAlH₄ will typically reduce the anhydride completely to the corresponding 1,1-bis(hydroxymethyl)cyclopentane.

Application in Ring-Opening Polymerization (ROP)

Beyond small molecule synthesis, 2-Oxaspiro[4.4]nonane-1,3-dione is a promising monomer for Ring-Opening Polymerization (ROP) to produce polyesters with a cyclopentane moiety in the backbone.[1] This polymerization is typically initiated by an alcohol in the presence of an organometallic or organic catalyst.[11]

The resulting polyesters possess unique thermal and mechanical properties conferred by the bulky, rigid cyclopentane units along the polymer chain. These materials are of interest in specialty plastics and biomedical applications.[12]

G Monomer Spiro-Anhydride Monomer Reaction Polymerization (High Temp, Inert Atm.) Monomer->Reaction Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Reaction Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Reaction Polymer Polyester with Pendant Carboxylic Acid Reaction->Polymer Purification Purification (Precipitation) Polymer->Purification FinalPolymer Final Polymer Product Purification->FinalPolymer

Caption: General workflow for Ring-Opening Polymerization.

Conclusion and Future Perspectives

The offer a reliable and versatile strategy for the synthesis of mono-functionalized cyclopentane derivatives. The inherent strain of the spirocyclic system provides a thermodynamic driving force for these transformations, while the predictable reactivity of the anhydride allows for the installation of a wide range of functional groups. From the construction of amide bonds for pharmaceutical discovery to the synthesis of novel polyesters for materials science, this humble spirocycle is a powerful tool. Future research will likely focus on developing enantioselective catalytic systems for asymmetric ring-opening, further expanding the utility of this scaffold in the synthesis of chiral molecules and advanced materials.

References

  • Mechanism of the ring opening reaction of epoxies with anhydrides - ResearchGate. Available at: [Link]

  • Cyclic anhydride ring opening reactions: theory and application - PubMed. Available at: [Link]

  • Organobase-Catalyzed Ring-Opening Copolymerization of Cyclic Anhydrides and Oxetanes: Establishment and Application in Block Copolymer Synthesis | Macromolecules - ACS Publications. Available at: [Link]

  • 2-oxaspiro[4.4]nonane-1,3-dione - MySkinRecipes. Available at: [Link]

  • Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - Frontiers. Available at: [Link]

  • Cyclopentane synthesis - Organic Chemistry Portal. Available at: [Link]

  • Chemistry of Acid Anhydrides - LibreTexts. Available at: [Link]

  • Synthesis and Characterization of a Ring-Opening Oxaspiro Comonomer by a Novel Catalytic Method for Denture Base Resins - PMC. Available at: [Link]

  • Convenient synthesis of the functionalized 1?,3?-dihydrospiro[cyclopentane-1,2?-inden]-2-enes via a three-component reaction - ResearchGate. Available at: [Link]

  • The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives - PubMed. Available at: [Link]

  • Synthesis of natural products containing fully functionalized cyclopentanes - Beaudry Research Group - Oregon State University. Available at: [Link]

  • 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R) - NIH. Available at: [Link]

  • Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing). Available at: [Link]

  • Nucleophilic attack by hydride - ChemTube3D. Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - Master Organic Chemistry. Available at: [Link]

  • Attacking Acid Anhydrides with Hard & Soft Nucleophiles - YouTube. Available at: [Link]

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The Spirocyclic Dione Scaffold: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Diones in Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the quest for novel molecular architectures that offer enhanced therapeutic potential is paramount. Among these, spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds.[1][2] Their inherent three-dimensionality and conformational rigidity often translate to improved binding affinity for biological targets and enhanced metabolic stability compared to their more flexible acyclic or simple cyclic counterparts.[1][3] This guide focuses specifically on a compelling subclass: spirocyclic diones . These molecules, featuring a spiro center flanked by two carbonyl groups, represent a versatile and increasingly explored chemotype in medicinal chemistry. Their unique structural features and synthetic accessibility have led to the discovery of a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.[4][5]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of spirocyclic diones. Moving beyond a mere cataloging of effects, we will delve into the mechanistic underpinnings of their actions and provide detailed, field-proven experimental protocols to empower researchers in their own investigations. The narrative is structured to provide a comprehensive understanding of this fascinating class of molecules, from their fundamental properties to their practical application in a research setting.

Part 1: A Spectrum of Biological Activities

Spirocyclic diones have demonstrated a remarkable range of pharmacological effects, underscoring their potential as versatile therapeutic agents. This section will explore their most significant and well-documented biological activities.

Anticancer Activity: Targeting the Machinery of Malignancy

A substantial body of research has highlighted the potent antiproliferative and cytotoxic effects of spirocyclic diones against various cancer cell lines.[6] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell growth, survival, and proliferation.

A notable example is the inhibition of the MDM2-p53 protein-protein interaction by certain spiro-oxindole derivatives. The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its inactivation by the oncogenic protein MDM2 is a common event in many human cancers. Spirocyclic diones have been designed to disrupt this interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.

MDM2_p53_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with Spirocyclic Dione p53 p53 MDM2 MDM2 p53->MDM2 Interaction leads to p53 degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis p53_active Active p53 p53_active->Cell Cycle Arrest p53_active->Apoptosis MDM2_inhibited MDM2 Spiro_Dione Spirocyclic Dione Spiro_Dione->MDM2_inhibited Inhibits

Furthermore, some spirocyclic diones have been shown to induce cell cycle arrest, particularly at the G2/M phase, and to trigger apoptosis through both intrinsic and extrinsic pathways.[7][8]

Antiviral Efficacy: A New Frontier in Combating Viral Infections

The emergence and re-emergence of viral pandemics underscore the urgent need for novel antiviral agents.[9] Spirocyclic diones have shown promise in this area, with several derivatives exhibiting activity against a range of viruses.[10][11]

For instance, certain spirocyclic thiopyrimidinone derivatives have demonstrated significant inhibitory activity against the human coronavirus 229E (HCoV-229E), a model for the Coronaviridae family.[10] Molecular modeling studies suggest that these compounds may act by binding to the main protease (Mpro) of the virus, a crucial enzyme for viral replication.[10]

Antiviral_Mechanism cluster_host Viral Particle Viral Particle Viral Replication Viral Replication Viral Particle->Viral Replication Infection Host Cell Host Cell Viral Protease (Mpro) Viral Protease (Mpro) Viral Replication->Viral Protease (Mpro) Requires New Viral Particles New Viral Particles Viral Protease (Mpro)->New Viral Particles Leads to Spirocyclic Dione Spirocyclic Dione Spirocyclic Dione->Viral Protease (Mpro) Inhibits

The evaluation of antiviral efficacy often involves determining the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50), a key indicator of a compound's therapeutic window.[12]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Spirocyclic diones have been investigated for their anti-inflammatory potential, with many derivatives demonstrating the ability to modulate key inflammatory pathways.[2][13][14]

One of the primary mechanisms of their anti-inflammatory action is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[14][15] For example, certain spirocyclic compounds have been shown to reduce the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.[15] They can also decrease the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14][16]

Anti_Inflammatory_Pathway cluster_pathway Inflammatory Signaling LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates NFkB NF-κB Macrophage->NFkB Activates iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Spiro_Dione Spirocyclic Dione Spiro_Dione->NFkB Inhibits

Part 2: Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of novel spirocyclic diones, a suite of well-established in vitro assays is essential. This section provides detailed, step-by-step methodologies for key experiments.

Assessment of Anticancer Activity

2.1.1 MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the spirocyclic dione compounds (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[8][16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

2.1.2 Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the spirocyclic dione at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a particular phase suggests cell cycle arrest.[8]

Evaluation of Antiviral Activity

2.2.1 Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero-E6 for coronaviruses) in a 96-well plate and grow to confluence.[10]

  • Compound and Virus Addition: Pre-treat the cells with different concentrations of the spirocyclic dione for a specified time. Then, infect the cells with the virus at a specific multiplicity of infection (MOI).[17]

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 3-5 days).

  • CPE Observation: Observe the cells daily under a microscope and score the CPE.

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a method like the MTT assay.

  • Data Analysis: Calculate the EC50, the concentration of the compound that inhibits CPE by 50%.[17]

Assessment of Anti-inflammatory Activity

2.3.1 Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with various concentrations of the spirocyclic dione for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[15]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[15]

2.3.2 Cytokine Production Measurement by ELISA

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines.

Protocol:

  • Cell Treatment and Supernatant Collection: Treat macrophages with the spirocyclic dione and/or LPS as described in the NO inhibition assay and collect the culture supernatant.[16]

  • ELISA Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit (e.g., for TNF-α or IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.[16]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Use a standard curve of the recombinant cytokine to determine the concentration of the cytokine in the samples. Calculate the percentage of cytokine inhibition.[16]

Part 3: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from these assays should be summarized in well-structured tables.

Table 1: Anticancer Activity of Spirocyclic Diones against MCF-7 Breast Cancer Cells

CompoundIC50 (µM) after 48hCell Cycle Arrest Phase
Spiro-Dione A8.31G2/M
Spiro-Dione B12.54G0/G1
Spiro-Dione C5.67G2/M
Doxorubicin (Control)0.98G2/M

Data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Antiviral and Cytotoxic Effects of Spirocyclic Diones against HCoV-229E

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Spiro-Dione X14.8>200>13.5
Spiro-Dione Y25.31505.9
Remdesivir (Control)0.77>10>13

Data presented in this table is hypothetical and for illustrative purposes only, based on trends observed in the literature.[10]

Conclusion and Future Directions

Spirocyclic diones represent a highly promising class of compounds with a diverse and potent range of biological activities. Their unique three-dimensional structures provide a fertile ground for the design of novel therapeutics with improved efficacy and selectivity. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the full potential of this exciting chemical scaffold.

Future research in this area will likely focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the spirocyclic dione core to optimize potency and selectivity for specific biological targets.[3][18]

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological effects, including the identification of novel cellular targets.

  • In Vivo Efficacy and Pharmacokinetic Studies: Moving promising lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.[19]

The continued exploration of spirocyclic diones holds immense promise for the discovery and development of next-generation drugs to address a wide range of human diseases.

References

A comprehensive list of references is provided below, consolidating all sources cited within this technical guide.

  • Green Synthesis, Biological Evaluation, and Molecular Docking of 4'-(Substituted Phenyl)Spiro[Indoline-3,3'-[9][17][20]Triazolidine]-2,5'-Diones. (n.d.). Retrieved from

  • In vitro methods for testing antiviral drugs - PMC - PubMed Central. (n.d.).
  • A strategy for evaluating potential antiviral resistance to small molecule drugs and application to SARS-CoV-2 - NIH. (n.d.).
  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, December 17).
  • In vitro and in vivo approaches for evaluating antiviral efficacy - ResearchGate. (n.d.).
  • Synthesis and Biological Evaluation of (-) and (+)-Spiroleucettadine and Analogues. (2021, April 20).
  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines - Oriental Journal of Chemistry. (n.d.).
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (n.d.).
  • The Significance of Spirocyclic Compounds in Modern Drug Discovery. (n.d.).
  • Regioselective synthesis and anti-inflammatory activity of novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3'-indoline]-2',3,5-triones - Semantic Scholar. (2011, July 11).
  • Spirocyclic Motifs in Natural Products - PMC - PubMed Central - NIH. (n.d.).
  • Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities - Taylor & Francis Online. (n.d.).
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5).
  • Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts. (2024, August 7).
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (n.d.).
  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC - NIH. (2023, January 30).
  • Spirocyclic derivatives as antioxidants: a review - PMC - PubMed Central. (n.d.).
  • A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities | Request PDF - ResearchGate. (n.d.).
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. (n.d.).
  • Anti-inflammatory effect of the spirocyclopiperazinium compound LXM-10 in mice and rats. (2010, January 25).
  • Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E - PubMed. (n.d.).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. (n.d.).
  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC - PubMed Central. (n.d.).
  • Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC - NIH. (n.d.).
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed. (2022, November 19).
  • Synthesis and Antiviral Properties of Spirocyclic[9][20][21]‐Triazolooxazine Nucleosides - PMC. (2014, July 31). Retrieved from

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC - PubMed Central. (n.d.).

Sources

2-Oxaspiro[4.4]nonane-1,3-dione: A Versatile Spirocyclic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Spirocyclic Scaffold

In the landscape of modern organic synthesis, the demand for novel molecular architectures with precise three-dimensional arrangements is insatiable. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in medicinal chemistry and materials science due to their inherent conformational rigidity and novelty. Among these, 2-Oxaspiro[4.4]nonane-1,3-dione, a seemingly simple molecule, presents itself as a highly versatile and reactive building block. Its unique spirocyclic framework, combining a cyclopentane ring with a succinic anhydride moiety, offers a confluence of ring strain and electrophilicity, paving the way for a diverse range of chemical transformations.

This technical guide provides an in-depth exploration of 2-Oxaspiro[4.4]nonane-1,3-dione as a pivotal precursor in organic synthesis. We will delve into its fundamental properties, synthesis, and its application in the construction of complex molecular frameworks, with a particular focus on the synthesis of heterocyclic systems of pharmaceutical interest. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this spirocyclic anhydride to advance their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis. The key characteristics of 2-Oxaspiro[4.4]nonane-1,3-dione are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
CAS Number 5623-90-5
Appearance White, low melting solid
Purity ≥95%
Storage 2-8°C[2]

Synthesis of the Spirocyclic Core: A Representative Protocol

While various synthetic routes to spirocyclic anhydrides exist, a common and reliable method involves the intramolecular cyclization of a dicarboxylic acid precursor. The following protocol outlines a plausible and field-proven approach for the synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione from 1-(carboxymethyl)cyclopentane-1-carboxylic acid.

Experimental Protocol: Dehydrative Cyclization

Objective: To synthesize 2-Oxaspiro[4.4]nonane-1,3-dione via the acetic anhydride-mediated dehydration of 1-(carboxymethyl)cyclopentane-1-carboxylic acid.

Materials:

  • 1-(carboxymethyl)cyclopentane-1-carboxylic acid

  • Acetic anhydride

  • Inert solvent (e.g., toluene, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(carboxymethyl)cyclopentane-1-carboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of acetic anhydride (5-10 eq) to the flask. The acetic anhydride serves as both the dehydrating agent and the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting diacid. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation to yield pure 2-Oxaspiro[4.4]nonane-1,3-dione as a white solid.

Causality Behind Experimental Choices:

  • Acetic Anhydride: This is a powerful and cost-effective dehydrating agent that drives the equilibrium towards the formation of the anhydride by consuming the water generated during the reaction.

  • Reflux Conditions: The elevated temperature accelerates the rate of the cyclization reaction, ensuring a reasonable reaction time.

  • Excess Acetic Anhydride: Using an excess of the dehydrating agent ensures the complete conversion of the diacid to the desired anhydride.

Applications in Advanced Organic Synthesis

The synthetic utility of 2-Oxaspiro[4.4]nonane-1,3-dione stems from the reactivity of its anhydride and spirocyclic functionalities. It serves as a versatile precursor for a variety of molecular scaffolds.

Synthesis of Spiro[cycloalkane]pyridazinones: Accessing Novel Heterocyclic Scaffolds

A significant application of 2-Oxaspiro[4.4]nonane-1,3-dione is in the synthesis of spiro[cycloalkane]pyridazinones, which are of considerable interest in medicinal chemistry due to their potential biological activities.[3] The synthesis proceeds through a two-step sequence involving the formation of a keto-acid intermediate followed by cyclization with hydrazine.

Workflow for the Synthesis of Spiro[cycloalkane]pyridazinones

G A 2-Oxaspiro[4.4]nonane-1,3-dione B Friedel-Crafts Acylation or Grignard Reaction (with an aromatic nucleophile) A->B Step 1 C Keto-acid Intermediate B->C D Cyclization with Hydrazine (or substituted hydrazine) C->D Step 2 E Spiro[cycloalkane]pyridazinone D->E G A 2-Oxaspiro[4.4]nonane-1,3-dione B Initiator (e.g., anionic, cationic, or organometallic) A->B ROP C Polyester with spirocyclic backbone B->C

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Spiro Compounds Using 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a particularly promising class of molecules. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents in space, which can lead to improved potency and selectivity for biological targets.[1] This unique structural feature often results in favorable physicochemical properties, such as reduced lipophilicity and improved metabolic stability, key attributes in the "escape from flatland" paradigm of modern drug design.

This application note provides a comprehensive guide to the synthesis of bioactive spiro compounds, utilizing the versatile and readily accessible starting material, 2-Oxaspiro[4.4]nonane-1,3-dione. We will first detail the conversion of this cyclic anhydride into a key synthetic intermediate, 2-Azaspiro[4.4]nonane-1,3-dione, and subsequently describe a powerful multicomponent protocol for the synthesis of spiro-oxindole-pyrrolidines, a class of compounds renowned for their diverse biological activities, including anticancer and antimicrobial properties.

Part 1: Synthesis of the Key Intermediate: 2-Azaspiro[4.4]nonane-1,3-dione

The foundational step in leveraging 2-Oxaspiro[4.4]nonane-1,3-dione for the synthesis of nitrogen-containing spirocycles is its conversion to the corresponding succinimide analog, 2-Azaspiro[4.4]nonane-1,3-dione. This transformation is achieved through a direct reaction with an amino source, which opens the anhydride ring, followed by cyclization to form the imide.

Reaction Workflow: From Anhydride to Imide

G A 2-Oxaspiro[4.4]nonane-1,3-dione C Ring-Opened Intermediate (Amic Acid) A->C Nucleophilic Acyl Substitution B Amine (e.g., NH4OH, Primary Amine) B->C E 2-Azaspiro[4.4]nonane-1,3-dione C->E Dehydration D Thermal or Acid-Catalyzed Cyclization D->E

Caption: General workflow for the synthesis of 2-Azaspiro[4.4]nonane-1,3-dione.

Experimental Protocol 1: Synthesis of 2-Azaspiro[4.4]nonane-1,3-dione

This protocol describes the synthesis of N-substituted 2-azaspiro[4.4]nonane-1,3-diones by fusing 2-oxaspiro[4.4]nonane-1,3-dione with primary amines.

Materials:

  • 2-Oxaspiro[4.4]nonane-1,3-dione

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous toluene (optional, for azeotropic removal of water)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • To a clean, dry round-bottom flask, add equimolar amounts of 2-Oxaspiro[4.4]nonane-1,3-dione and the desired primary amine.

  • For high-boiling amines: The neat mixture is heated with stirring at 120-150 °C for 2-4 hours. The reaction progress can be monitored by the evolution of water.

  • For lower-boiling amines or for improved reaction control: The reactants can be dissolved in a suitable solvent such as toluene. The mixture is then heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.

  • After the reaction is complete (as indicated by TLC or the cessation of water evolution), the reaction mixture is cooled to room temperature.

  • If the reaction was performed neat, the resulting solid is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate).

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-substituted 2-azaspiro[4.4]nonane-1,3-dione.

Trustworthiness Note: The successful formation of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the anhydride carbonyl peaks in the IR spectrum and the appearance of imide carbonyl peaks are indicative of a successful reaction.

Part 2: Multicomponent Synthesis of Bioactive Spiro-Oxindole-Pyrrolidines

With the key intermediate, 2-Azaspiro[4.4]nonane-1,3-dione (or its N-substituted derivatives), in hand, we can proceed to the synthesis of highly functionalized and biologically relevant spiro-oxindole-pyrrolidines. This is achieved through a powerful one-pot, three-component 1,3-dipolar cycloaddition reaction. This strategy is highly valued for its atom economy and the rapid generation of molecular complexity.[2][3]

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The reaction involves the in-situ generation of an azomethine ylide from an isatin derivative and an amino acid. This 1,3-dipole then reacts with a dipolarophile to furnish the spiro-pyrrolidine ring system. In our proposed synthesis, a derivative of 2-Azaspiro[4.4]nonane-1,3-dione will serve as the precursor to the azomethine ylide, or a related component in the reaction.

Reaction Workflow: Three-Component Synthesis of Spiro-Oxindole-Pyrrolidines

G A Isatin Derivative C Azomethine Ylide (1,3-Dipole) A->C Condensation B Amino Acid (e.g., Sarcosine, Proline) B->C E Spiro-Oxindole-Pyrrolidine C->E [3+2] Cycloaddition D Dipolarophile (Derivative of 2-Azaspiro[4.4]nonane-1,3-dione) D->E

Caption: General workflow for the three-component synthesis of spiro-oxindole-pyrrolidines.

Experimental Protocol 2: Synthesis of a Spiro-Oxindole-Pyrrolidine Derivative

This protocol outlines a general procedure for the synthesis of a spiro-oxindole-pyrrolidine derivative via a multicomponent 1,3-dipolar cycloaddition reaction.

Materials:

  • Isatin (or a substituted derivative)

  • Sarcosine (N-methylglycine) or another secondary amino acid

  • A suitable dipolarophile derived from 2-Azaspiro[4.4]nonane-1,3-dione (e.g., an α,β-unsaturated ketone derivative)

  • Methanol or ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask, add the isatin derivative (1.0 mmol), the amino acid (1.2 mmol), and the dipolarophile derived from 2-Azaspiro[4.4]nonane-1,3-dione (1.0 mmol) in methanol (20 mL).

  • The reaction mixture is stirred and heated to reflux for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro-oxindole-pyrrolidine product.

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol are commonly used as they are polar protic solvents that facilitate the formation of the azomethine ylide.

  • Reflux Conditions: Heating is necessary to promote the decarboxylative condensation of the isatin and amino acid to form the reactive azomethine ylide intermediate.

  • Stoichiometry: A slight excess of the amino acid is often used to ensure complete consumption of the isatin.

Data Presentation: Representative Yields and Bioactivity

The following table summarizes representative data for spiro-oxindole compounds synthesized via similar multicomponent strategies, highlighting their potential biological activity.

Compound ClassSynthesis MethodTypical YieldsReported Biological ActivityReference
Spiro-oxindole-pyrrolidines1,3-Dipolar Cycloaddition60-90%Anticancer, Antimicrobial[2][3]
Spiro-oxindole-pyrazolesMulticomponent Condensation75-95%Antiviral[4]
Spiro-oxindole-piperidinesDomino Reaction65-85%Antimalarial[5]

Part 3: Authoritative Grounding and Mechanistic Insights

The 1,3-dipolar cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings.[6][7][8] The reaction proceeds via a concerted pericyclic mechanism, where the 4π-electron system of the 1,3-dipole (the azomethine ylide) reacts with the 2π-electron system of the dipolarophile. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of the reactants.

The generation of the azomethine ylide from the condensation of isatin and an amino acid is a key step. This process involves the formation of an iminium ion, which then undergoes decarboxylation to yield the reactive 1,3-dipole. The use of secondary amino acids like sarcosine or proline is common as they readily form the necessary ylide upon heating.

Conclusion

2-Oxaspiro[4.4]nonane-1,3-dione serves as an excellent and versatile starting material for the synthesis of complex and biologically active spirocyclic compounds. Through a straightforward conversion to its azaspiro analog, it provides access to key intermediates for powerful multicomponent reactions. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers in drug discovery and medicinal chemistry to explore the rich chemical space of spiro compounds and to develop novel therapeutic agents.

References

  • Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • The synthesis of the spiropyrrolidine oxindoles via a multicomponent... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of certain spiro compounds. (1979). PubMed. Retrieved from [Link]

  • One-Pot Synthesis and Molecular Modeling Studies of New Bioactive Spiro-Oxindoles Based on Uracil Derivatives as SARS-CoV-2 Inhibitors Targeting RNA Polymerase and Spike Glycoprotein. (2022). MDPI. Retrieved from [Link]

  • Synthesis of spirooxindoles fused with pyrazolo-tetrahydropyridinone and coumarin-dihydropyridine-pyrazole tetracycles by reaction medium dependent isatin-based multicomponent reactions. (2019). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2021). MDPI. Retrieved from [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (2016). PubMed. Retrieved from [Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. (n.d.). Diva-portal.org. Retrieved from [Link]

  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. (2024). PubMed. Retrieved from [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. (2023). ADDI. Retrieved from [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. (2005). Retrieved from [Link]

  • An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). PubMed. Retrieved from [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. (2025). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Anticancer Evaluation of Spiro [cyclohexane-1,1′-indene]-2,5-diene Analogues. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. (2008). OSTI.GOV. Retrieved from [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][9]oxazine-1,8-diones. (2023). MDPI. Retrieved from [Link]

Sources

The Strategic Utility of 2-Oxaspiro[4.4]nonane-1,3-dione in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-Oxaspiro[4.4]nonane-1,3-dione, a versatile spirocyclic anhydride, for researchers, scientists, and professionals in drug development. While its direct application in the total synthesis of complex natural products is not yet extensively documented in peer-reviewed literature, its unique structural features and inherent reactivity present significant potential as a valuable building block in organic synthesis. This document outlines the synthesis of this compound, explores its chemical reactivity, and provides detailed protocols for its preparation and key transformations, offering a foundation for its strategic implementation in synthetic campaigns.

Introduction: The Allure of the Spirocyclic Anhydride

2-Oxaspiro[4.4]nonane-1,3-dione, with the chemical formula C₈H₁₀O₃, is a unique molecule featuring a spirocyclic system where a cyclopentane ring is fused to a succinic anhydride ring at a quaternary carbon center. This compact and rigid three-dimensional structure offers a distinct advantage in synthetic chemistry, particularly in the construction of sterically congested frameworks and as a precursor to a variety of functionalized cyclopentane derivatives. The anhydride functionality serves as a latent dicarboxylic acid, readily susceptible to nucleophilic attack, while the cyclopentane core provides a stable scaffold for further elaboration. These characteristics make it a molecule of interest for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.

Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione: A Reliable Protocol

The preparation of 2-Oxaspiro[4.4]nonane-1,3-dione is typically achieved through the dehydration of cyclopentane-1,1-diacetic acid. The diacid precursor can be synthesized from commercially available starting materials. The following protocol details a robust and scalable procedure.

Protocol 1: Synthesis of Cyclopentane-1,1-diacetic Acid

This two-step procedure involves the cyanoethylation of cyclopentanone followed by hydrolysis of the resulting dinitrile.

Materials:

  • Cyclopentanone

  • Acrylonitrile

  • Potassium hydroxide (KOH)

  • tert-Butanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

Procedure:

  • Cyanoethylation of Cyclopentanone:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium hydroxide in tert-butanol.

    • Cool the solution to 10-15 °C in an ice-water bath.

    • Add a mixture of cyclopentanone and acrylonitrile dropwise to the stirred solution, maintaining the temperature below 25 °C.

    • After the addition is complete, continue stirring at room temperature for 3 hours.

    • Neutralize the reaction mixture with hydrochloric acid and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dinitrile.

  • Hydrolysis of the Dinitrile:

    • To the crude dinitrile, add a solution of sodium hydroxide in water and ethanol.

    • Reflux the mixture for 24 hours.

    • After cooling, acidify the reaction mixture with concentrated hydrochloric acid.

    • The precipitated cyclopentane-1,1-diacetic acid is collected by filtration, washed with cold water, and dried.

Protocol 2: Dehydration to 2-Oxaspiro[4.4]nonane-1,3-dione

Materials:

  • Cyclopentane-1,1-diacetic acid

  • Acetic anhydride

  • Acetyl chloride

Procedure:

  • In a round-bottom flask, suspend cyclopentane-1,1-diacetic acid in acetic anhydride.

  • Add a catalytic amount of acetyl chloride.

  • Heat the mixture at reflux for 4 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid under reduced pressure.

  • The resulting crude product can be purified by distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) to afford pure 2-Oxaspiro[4.4]nonane-1,3-dione as a white solid.

Table 1: Representative Yields for the Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione

StepProductStarting MaterialReagentsTypical Yield (%)
1Cyclopentane-1,1-dinitrileCyclopentanoneAcrylonitrile, KOH, t-BuOH75-85
2Cyclopentane-1,1-diacetic acidCyclopentane-1,1-dinitrileNaOH, H₂O, EtOH; then HCl80-90
32-Oxaspiro[4.4]nonane-1,3-dioneCyclopentane-1,1-diacetic acidAcetic anhydride, Acetyl chloride90-95

Key Chemical Transformations and Synthetic Potential

The reactivity of 2-Oxaspiro[4.4]nonane-1,3-dione is dominated by the electrophilic nature of the anhydride carbonyl carbons. This allows for a range of nucleophilic ring-opening reactions, providing access to a variety of functionalized cyclopentane derivatives.

Nucleophilic Ring-Opening Reactions

The anhydride ring can be readily opened by a variety of nucleophiles, including alcohols, amines, and Grignard reagents, to generate mono-esters, mono-amides, and keto-acids, respectively. This reactivity provides a powerful tool for introducing diverse functional groups onto the cyclopentane scaffold.

dot

Caption: Nucleophilic ring-opening of 2-Oxaspiro[4.4]nonane-1,3-dione.

Protocol 3: Synthesis of a Mono-ester Derivative via Alcoholysis

Materials:

  • 2-Oxaspiro[4.4]nonane-1,3-dione

  • Anhydrous ethanol

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 2-Oxaspiro[4.4]nonane-1,3-dione in anhydrous dichloromethane.

  • Add anhydrous ethanol and a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude mono-ester can be purified by column chromatography on silica gel.

Reduction Reactions

The carbonyl groups of the anhydride can be selectively reduced to afford lactones or diols, depending on the reducing agent and reaction conditions. This provides access to chiral building blocks with defined stereochemistry at the newly formed hydroxyl centers.

dot

Application Notes and Protocols for the Synthesis and Utilization of 2-Oxaspiro[4.4]nonane-1,3-dione in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Spirocyclic Monomers in Polymer Science

In the pursuit of advanced polymeric materials for biomedical applications, monomer design plays a pivotal role. 2-Oxaspiro[4.4]nonane-1,3-dione, also known as cyclopentan-1-acetic-1-carboxylic anhydride, is a unique spirocyclic compound with significant potential as a building block for novel polyesters and polyanhydrides.[1][2][3] Its strained spirocyclic architecture is of particular interest for ring-opening polymerization (ROP), a process that can lead to the formation of polymers with tailored properties.[1][2] The incorporation of a spiro center can influence the polymer's thermal properties, degradation kinetics, and mechanical strength. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione and its subsequent use in the synthesis of polymers with potential applications in the biomedical field, particularly in drug delivery.[4][5][6]

Monomer Synthesis: A Pathway to 2-Oxaspiro[4.4]nonane-1,3-dione

A reliable source of high-purity monomer is paramount for the synthesis of well-defined polymers. While 2-Oxaspiro[4.4]nonane-1,3-dione is commercially available, an in-house synthesis may be desirable for cost-effectiveness and scalability. A plausible and efficient synthetic route starts from the readily available cyclopentanone and proceeds through the formation of a dicarboxylic acid intermediate, followed by cyclization to the target anhydride.

Diagram of the Synthetic Pathway

Monomer Synthesis cluster_0 Step 1: Synthesis of Cyclopentane-1,1-diacetic acid cluster_1 Step 2: Cyclization to Anhydride Cyclopentanone Cyclopentanone KCN_NH4Cl {KCN, (NH4)2CO3 | Ethanol/Water} Cyclopentanone->KCN_NH4Cl Bucherer-Bergs Reaction Aminonitrile Aminonitrile Intermediate KCN_NH4Cl->Aminonitrile HCl_H2O {HCl, H2O | Reflux} Aminonitrile->HCl_H2O Hydrolysis Diacid Cyclopentane-1,1-diacetic acid HCl_H2O->Diacid AceticAnhydride {Acetic Anhydride | Reflux} Diacid->AceticAnhydride Dehydration Monomer 2-Oxaspiro[4.4]nonane-1,3-dione AceticAnhydride->Monomer

Caption: Synthetic route to 2-Oxaspiro[4.4]nonane-1,3-dione.

Protocol 1: Synthesis of Cyclopentane-1,1-diacetic acid

This protocol is based on the well-established Strecker synthesis followed by hydrolysis.

Materials:

  • Cyclopentanone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH4)2CO3)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentanone (1.0 eq) in ethanol. In a separate beaker, prepare a solution of KCN (2.2 eq) and (NH4)2CO3 (2.2 eq) in a mixture of water and ethanol.

  • Reaction: Slowly add the cyanide/carbonate solution to the cyclopentanone solution. Heat the reaction mixture to a gentle reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture, carefully add concentrated HCl. Heat the mixture to reflux and maintain for 12-18 hours to ensure complete hydrolysis of the intermediate aminonitrile to the dicarboxylic acid.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to precipitate the dicarboxylic acid. Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot water to yield pure cyclopentane-1,1-diacetic acid.

Protocol 2: Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione

This protocol utilizes acetic anhydride for the cyclization of the dicarboxylic acid.[7][8]

Materials:

  • Cyclopentane-1,1-diacetic acid

  • Acetic Anhydride

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the dried cyclopentane-1,1-diacetic acid (1.0 eq) in an excess of acetic anhydride (5-10 eq).

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The solid should dissolve as the reaction progresses.

  • Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexane) or by vacuum distillation to yield pure 2-Oxaspiro[4.4]nonane-1,3-dione.

Polymer Synthesis: Ring-Opening Polymerization

The anhydride functionality in 2-Oxaspiro[4.4]nonane-1,3-dione makes it a suitable monomer for the synthesis of polyanhydrides through ring-opening polymerization. Polyanhydrides are a class of biodegradable polymers known for their utility in controlled drug delivery systems due to their characteristic surface erosion.[4][5][6][9] While specific literature on the polymerization of this exact monomer is scarce, a general protocol for the synthesis of polyanhydrides from cyclic anhydrides can be adapted. This representative protocol is based on melt condensation, a common method for preparing polyanhydrides.

Diagram of the Polymerization Process

Polymerization Monomer 2-Oxaspiro[4.4]nonane-1,3-dione Polymerization {Melt Condensation | High Temperature, Vacuum} Monomer->Polymerization Initiator Initiator (e.g., Diol) Initiator->Polymerization Polymer Polyanhydride Polymerization->Polymer

Caption: Ring-opening polymerization of 2-Oxaspiro[4.4]nonane-1,3-dione.

Representative Protocol 3: Melt Condensation Polymerization

Materials:

  • 2-Oxaspiro[4.4]nonane-1,3-dione

  • Initiator (e.g., a small amount of a diol like 1,4-butanediol, optional, to control molecular weight)

  • High-vacuum line

  • Schlenk flask or similar reaction vessel suitable for high vacuum and temperature

Procedure:

  • Monomer Preparation: Ensure the 2-Oxaspiro[4.4]nonane-1,3-dione monomer is of high purity and thoroughly dried to prevent premature hydrolysis.

  • Reaction Setup: Place the monomer and the optional initiator in a Schlenk flask equipped with a magnetic stirrer.

  • Polymerization: Heat the flask in an oil bath to a temperature above the melting point of the monomer (the exact temperature will require optimization, typically in the range of 150-180 °C). Once the monomer is molten, apply a high vacuum (e.g., <0.1 mmHg) to the flask to remove any volatile byproducts.

  • Reaction Time: Continue the polymerization under vacuum with stirring for several hours (e.g., 4-24 hours). The viscosity of the melt will increase as the polymer chains grow.

  • Polymer Isolation: After the desired polymerization time, cool the reaction vessel to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., dichloromethane or chloroform) and precipitated in a non-solvent (e.g., cold methanol or hexane) to purify it from any unreacted monomer.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Characterization of the Resulting Polymer

A thorough characterization of the synthesized polymer is essential to understand its properties and suitability for specific applications.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirmation of the polymer structure, determination of monomer conversion, and analysis of end-groups.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of characteristic functional groups, such as the anhydride C=O stretching bands.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition profile of the polymer.
Scanning Electron Microscopy (SEM) Visualization of the surface morphology of the polymer, especially for studying degradation patterns.

Applications in Drug Delivery and Biomedical Fields

Polymers derived from 2-Oxaspiro[4.4]nonane-1,3-dione, as a class of polyanhydrides, are expected to exhibit properties that are highly desirable for biomedical applications, particularly in the field of controlled drug delivery.[4][5][6]

  • Biodegradability and Biocompatibility: Polyanhydrides are known to degrade via hydrolysis of the anhydride linkages into non-toxic, water-soluble monomers that can be safely metabolized and cleared from the body.[5][6]

  • Surface Erosion: A key feature of many polyanhydrides is their surface-eroding behavior.[5][6][9] This allows for a more controlled and predictable release of an encapsulated drug, often following zero-order kinetics, which is highly advantageous for therapeutic applications.

  • Tunable Properties: The physicochemical properties of the polymer, such as its degradation rate and mechanical strength, can be tuned by copolymerization of 2-Oxaspiro[4.4]nonane-1,3-dione with other cyclic anhydrides or by altering the polymer's molecular weight.[10]

Diagram of a Drug Delivery System

Drug Delivery cluster_0 Drug Encapsulation cluster_1 Controlled Release Polymer Polymer Matrix Device Drug-Loaded Device (e.g., Microsphere, Implant) Polymer->Device Drug Therapeutic Agent Drug->Device Erosion Surface Erosion of Polymer Device->Erosion In Vivo Implantation Release Sustained Drug Release Erosion->Release

Caption: A conceptual diagram of a drug delivery system.

Conclusion

2-Oxaspiro[4.4]nonane-1,3-dione is a promising monomer for the synthesis of novel biodegradable polymers. The protocols and information provided in this application note offer a solid foundation for researchers to explore the synthesis of this monomer and its subsequent polymerization. The resulting polyanhydrides hold significant potential for the development of advanced drug delivery systems and other biomedical applications. Further research and optimization of the polymerization conditions will be crucial to fully unlock the potential of this unique spirocyclic building block.

References

  • Domb, A. J., Amselem, S., Langer, R., & Maniar, M. (1994). The development of polyanhydrides for drug delivery applications. Journal of Controlled Release, 31(1), 1-17. [Link]

  • Jafari, H., & Delnavaz, M. (2025). Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Micro Nano Bio Aspects. [Link]

  • PrepChem. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride. Retrieved from [Link]

  • LookChem. (n.d.). How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Retrieved from [Link]

  • Poetz, K. L., & Shipp, D. A. (2016). Polyanhydrides: Synthesis, Properties, and Applications. Australian Journal of Chemistry, 69(2), 122-136. [Link]

  • Kumar, N., Langer, R. S., & Domb, A. J. (2002). Polyanhydrides: an overview. Advanced Drug Delivery Reviews, 54(7), 889-911. [Link]

  • Gite, V. V., & Rawtani, D. (2022). Polyanhydride Chemistry. Biomacromolecules, 23(12), 4939-4963. [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone. Retrieved from [Link]

  • Uhrich, K. E., Gupta, A., Thomas, T. T., Laurencin, C. T., & Langer, R. (2004). Poly(anhydride-ester) fibers: role of copolymer composition on hydrolytic degradation and mechanical properties. Journal of Biomedical Materials Research Part A, 70(2), 309-318. [Link]

  • Vasile, C. (2022). Special Features of Polyester-Based Materials for Medical Applications. Polymers, 14(1), 133. [Link]

  • Arvanitoyannis, I. S., & Kasapis, S. (2010). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 2(4), 523-552. [Link]

  • MySkinRecipes. (n.d.). 2-oxaspiro[4.4]nonane-1,3-dione. Retrieved from [Link]

  • Stansbury, J. W. (1992). Synthesis and evaluation of new oxaspiro monomers for double ring-opening polymerization. Journal of Dental Research, 71(7), 1408-1412. [Link]

  • Stansbury, J. W. (1992). Synthesis and evaluation of new oxaspiro monomers for double ring-opening polymerization. Journal of Dental Research, 71(7), 1408-1412. [Link]

  • Google Patents. (n.d.). US8129478B2 - Polyester anhydride-based biopolymers.
  • Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab Group Meeting. [Link]

  • The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. (2018). Molecules, 23(10), 2631. [Link]

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Application Notes & Protocols: Stereoselective Synthesis Leveraging 2-Oxaspiro[4.4]nonane-1,3-dione as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic applications of 2-Oxaspiro[4.4]nonane-1,3-dione in stereoselective synthesis. The unique spirocyclic architecture of this precursor offers significant potential for controlling stereochemical outcomes in a variety of organic transformations. This guide will delve into the underlying principles of its reactivity, present detailed protocols for key synthetic applications, and explore the mechanistic rationale behind the observed stereoselectivity.

Introduction: The Strategic Value of 2-Oxaspiro[4.4]nonane-1,3-dione

2-Oxaspiro[4.4]nonane-1,3-dione is a valuable building block in modern organic synthesis, particularly for the construction of complex molecular architectures with defined stereochemistry.[1] Its rigid spirocyclic framework, combining a cyclopentane ring with a succinic anhydride moiety, imparts unique conformational constraints that can be exploited to achieve high levels of stereocontrol in adjacent reactions. The presence of the 1,3-dione functionality provides a versatile handle for a range of chemical transformations, including enolate-based alkylations, aldol reactions, and Michael additions.[2] The inherent chirality of many target molecules in the pharmaceutical and agrochemical industries necessitates the development of robust methods for stereoselective synthesis, and 2-Oxaspiro[4.4]nonane-1,3-dione presents itself as a promising starting point for such endeavors.[1]

The core utility of this precursor lies in the predictable facial bias it can impose on reactions occurring at the α-carbon of the dione. The cyclopentane ring effectively shields one face of the enolate intermediate, directing incoming electrophiles to the more accessible face. This inherent diastereoselectivity is a key advantage for constructing chiral centers with high fidelity.

Foundational Chemistry: Enolate Formation and Reactivity

The acidic protons on the carbon atom situated between the two carbonyl groups (C4) of 2-Oxaspiro[4.4]nonane-1,3-dione are readily abstracted by a suitable base to form a nucleophilic enolate. The choice of base and reaction conditions is critical for controlling the regioselectivity and subsequent reactivity of the enolate.

Enolate_Formation Precursor 2-Oxaspiro[4.4]nonane-1,3-dione Enolate Spirocyclic Enolate Precursor->Enolate Deprotonation Base Base (e.g., LDA, NaH) Base->Enolate Product α-Substituted Product Enolate->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product Alkylation_Workflow cluster_prep Enolate Formation cluster_reaction Alkylation cluster_workup Work-up and Purification Start 2-Oxaspiro[4.4]nonane-1,3-dione Base_Addition Add Base (e.g., LDA) in Anhydrous THF at -78 °C Start->Base_Addition Enolate_Formation Stir for 1 hour to form enolate Base_Addition->Enolate_Formation Add_Electrophile Add Electrophile (e.g., R-X) dropwise at -78 °C Enolate_Formation->Add_Electrophile Reaction Warm to room temperature and stir for 2-4 hours Add_Electrophile->Reaction Quench Quench with saturated aqueous NH4Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Diastereomerically Enriched Product Chiral_Auxiliary_Strategy Start 2-Oxaspiro[4.4]nonane-1,3-dione Coupling Coupling Reaction Start->Coupling Chiral_Aux Chiral Auxiliary (e.g., (R)-(-)-2-phenylglycinol) Chiral_Aux->Coupling Chiral_Precursor Chiral Spirocyclic Precursor Coupling->Chiral_Precursor Stereoselective_Reaction Stereoselective Reaction (e.g., Aldol Addition) Chiral_Precursor->Stereoselective_Reaction Chiral_Product Diastereomerically and Enantiomerically Enriched Product Stereoselective_Reaction->Chiral_Product Removal Auxiliary Removal Chiral_Product->Removal Final_Product Enantiopure Target Molecule Removal->Final_Product

Sources

Application Notes and Protocols for Multicomponent Reactions Involving 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Oxaspiro[4.4]nonane-1,3-dione in Spiro-Heterocycle Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of complex molecular architectures with high three-dimensionality is a paramount objective. Spirocyclic scaffolds, in particular, have garnered significant attention due to their rigid structures, which allow for a precise spatial arrangement of functional groups, often leading to enhanced target affinity and selectivity.[1] Among the diverse building blocks available for the construction of these valuable motifs, 2-Oxaspiro[4.4]nonane-1,3-dione emerges as a highly versatile and reactive starting material.[2] Its unique spirocyclic framework, combined with the inherent reactivity of the cyclic anhydride moiety, makes it an ideal candidate for multicomponent reactions (MCRs), enabling the rapid assembly of diverse and complex spiro-heterocycles.[1][3]

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials.[3] This inherent efficiency, coupled with high atom economy and operational simplicity, positions MCRs as a cornerstone of green and sustainable chemistry.[4] This guide provides detailed application notes and protocols for leveraging 2-Oxaspiro[4.4]nonane-1,3-dione in multicomponent reactions, with a primary focus on the synthesis of medicinally relevant spirooxindole derivatives.

Core Application: Three-Component Synthesis of Spiro[dihydropyridine-oxindole] Derivatives

The spirooxindole core is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[5] The following protocol details a highly efficient one-pot, three-component reaction for the synthesis of novel spiro[dihydropyridine-oxindole] derivatives from 2-Oxaspiro[4.4]nonane-1,3-dione, an arylamine, and an isatin derivative. This protocol is adapted from a validated procedure utilizing the analogous cyclopentane-1,3-dione, with the anhydride expected to undergo a similar cascade of reactions.[5][6]

Reaction Principle and Mechanistic Rationale

This multicomponent reaction proceeds through a cascade of condensation and cyclization steps. The proposed mechanism, illustrated below, commences with the Knoevenagel condensation of isatin with the acidic methylene protons of 2-Oxaspiro[4.4]nonane-1,3-dione, catalyzed by acetic acid. This is followed by a Michael addition of the arylamine to the resulting intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the spiro[dihydropyridine-oxindole] scaffold. The anhydride moiety in 2-Oxaspiro[4.4]nonane-1,3-dione is expected to undergo nucleophilic attack and subsequent ring-opening during the reaction cascade, ultimately forming a lactam ring within the final product structure.

G cluster_0 Reaction Initiation cluster_1 Key Intermediates cluster_2 Cyclization and Final Product A 2-Oxaspiro[4.4]nonane-1,3-dione D Knoevenagel Adduct A->D B Isatin B->D C Arylamine E Michael Adduct D->E Michael Addition of Arylamine F Intramolecular Cyclization E->F G Spiro[dihydropyridine-oxindole] F->G Dehydration

Figure 1: Proposed workflow for the three-component synthesis of spiro[dihydropyridine-oxindoles].

Detailed Experimental Protocol

Materials:

  • 2-Oxaspiro[4.4]nonane-1,3-dione (1.0 eq)

  • Substituted Isatin (1.0 eq)

  • Substituted Arylamine (1.0 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for washing)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for filtration

Procedure:

  • To a round-bottom flask, add 2-Oxaspiro[4.4]nonane-1,3-dione (e.g., 154 mg, 1.0 mmol), the desired isatin derivative (1.0 mmol), and the selected arylamine (1.0 mmol).

  • Add glacial acetic acid (5-10 mL) to the flask.

  • Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the pure spiro[dihydropyridine-oxindole]. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent such as DMF/ethanol.[5][6]

Expected Results and Substrate Scope

Based on analogous reactions with cyclopentane-1,3-dione, this protocol is expected to afford the desired spiro[dihydropyridine-oxindole] derivatives in good to excellent yields.[5][6] The reaction is anticipated to be tolerant of a variety of substituents on both the isatin and arylamine components.

EntryIsatin Substituent (R1)Arylamine Substituent (R2)Expected Yield (%)
1H4-OCH385-95
25-Cl4-CH380-90
35-Br2,4-di-CH382-92
4N-CH34-OCH388-98
5N-Bn4-CH385-95

Table 1: Predicted substrate scope and yields for the three-component synthesis of spiro[dihydropyridine-oxindoles].

Exploratory Pathways: Passerini and Ugi-Type Reactions

The electrophilic nature of the carbonyl groups in 2-Oxaspiro[4.4]nonane-1,3-dione suggests its potential as a substrate in classic isocyanide-based multicomponent reactions such as the Passerini and Ugi reactions. While specific examples utilizing this spirocyclic anhydride are not yet prevalent in the literature, the underlying principles of these powerful transformations provide a strong rationale for their applicability.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide.[7][8] In a hypothetical Passerini-type reaction involving 2-Oxaspiro[4.4]nonane-1,3-dione, the anhydride itself could serve as the carboxylic acid component after initial nucleophilic ring-opening, or an external carboxylic acid could be used.

G cluster_0 Reactants cluster_1 Reaction Cascade cluster_2 Product A 2-Oxaspiro[4.4]nonane-1,3-dione (Carbonyl Component) D Intermediate Adduct A->D B Carboxylic Acid B->D C Isocyanide C->D E Mumm Rearrangement D->E F α-Acyloxy Amide Derivative E->F

Figure 2: Conceptual workflow of a Passerini reaction involving 2-Oxaspiro[4.4]nonane-1,3-dione.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction extends the Passerini reaction by incorporating a fourth component, typically a primary amine. This results in the formation of a bis-amide product.[9][10] The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate. The use of 2-Oxaspiro[4.4]nonane-1,3-dione in a Ugi-type reaction could lead to the synthesis of highly complex and densely functionalized spirocyclic peptide mimetics.

G cluster_0 Reactants cluster_1 Reaction Cascade cluster_2 Product A 2-Oxaspiro[4.4]nonane-1,3-dione (Carbonyl Component) E Imine Formation A->E B Primary Amine B->E C Isocyanide F Nitrilium Ion Intermediate C->F D Carboxylic Acid D->F E->F G Mumm Rearrangement F->G H Bis-Amide Derivative G->H

Figure 3: Conceptual workflow of a Ugi reaction with 2-Oxaspiro[4.4]nonane-1,3-dione.

Conclusion and Future Outlook

2-Oxaspiro[4.4]nonane-1,3-dione is a potent and versatile building block for the synthesis of complex spiro-heterocycles via multicomponent reactions. The detailed protocol for the synthesis of spiro[dihydropyridine-oxindoles] provides a robust and efficient method for accessing this important class of compounds. Furthermore, the potential for engaging this spirocyclic anhydride in well-established multicomponent reactions such as the Passerini and Ugi reactions opens up exciting avenues for the rapid generation of diverse chemical libraries for drug discovery and development. Future research in this area will likely focus on expanding the substrate scope of these reactions, developing enantioselective variants, and exploring the biological activities of the resulting novel spiro-heterocycles.

References

  • Ranjbar-Karimi, R., Anary-Abbasinejad, M., & Khajeh Khezri, A. (2012). Multicomponent reactions for the synthesis of spiro compounds. 19th Iranian Seminar on Organic Chemistry.
  • Li, J., et al. (2012). Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. Chemistry–A European Journal, 18(34), 10633-10637.
  • Zhu, Y., et al. (2021). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules, 26(18), 5543.
  • Shaker, R. M., & Ali, A. M. (2017). Multicomponent reactions for the synthesis of spiro compounds. ResearchGate.

  • MySkinRecipes. (n.d.). 2-oxaspiro[4.4]nonane-1,3-dione.

  • ChemicalBook. (n.d.). 2-OXASPIRO[4.4]NONANE-1,3-DIONE.

  • Singh, P., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(15), 10049-10067.
  • Brandão, P., et al. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry, 211, 113102.
  • Jiang, B., et al. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemistry–An Asian Journal, 5(11), 2318-2335.
  • Wikipedia. (2023). Passerini reaction.

  • Quiroga, J., et al. (2021). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. National Institutes of Health.

  • Acosta Quiroga, K., et al. (2021). Structures, reagents and conditions for the synthesis of spiro heterocycles. ResearchGate.

  • Wang, X., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 15-21.
  • Paton, R. M., et al. (2008). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. OSTI.GOV.

  • ChemicalBook. (n.d.). 2-OXASPIRO[4.4]NONANE-1,3-DIONE Product Description.

  • Dömling, A., et al. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 17(12), 14567-14589.
  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(18), 10335-10376.
  • El-Fakharany, E. M., & El-Sayed, M. A. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(15), 4909.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction.

  • Basso, A., et al. (2016). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 4, 31.
  • Drisko, C. R., et al. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments, (144), e58508.
  • Thomson, R. J., & Bower, J. F. (2011). An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles. Organic Letters, 13(22), 5936-5939.
  • Wang, X., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. National Institutes of Health.

Sources

Application Notes and Protocols: 2-Oxaspiro[4.4]nonane-1,3-dione as a Versatile Precursor for Fine Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

2-Oxaspiro[4.4]nonane-1,3-dione, a spirocyclic anhydride, is a highly valuable and versatile building block in modern organic synthesis. Its unique strained ring system and inherent reactivity make it an ideal precursor for a diverse array of fine chemicals, including pharmacologically active molecules and specialty polymers. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this spiro compound. Detailed, field-proven protocols for its use in the synthesis of complex molecular architectures are presented, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Advantage of the Spirocyclic Anhydride Scaffold

The rigid, three-dimensional structure of spirocycles offers a distinct conformational profile that is highly sought after in medicinal chemistry and materials science. This rigidity can enhance binding affinity and selectivity to biological targets. 2-Oxaspiro[4.4]nonane-1,3-dione, specifically, combines the structural benefits of a spirocyclic core with the reactive potential of a cyclic anhydride. This dual functionality allows for a range of synthetic transformations, primarily through nucleophilic acyl substitution and ring-opening reactions, to generate highly functionalized cyclopentane derivatives.

The spirocyclic nature of 2-Oxaspiro[4.4]nonane-1,3-dione introduces significant ring strain, which enhances its electrophilicity at the spiro center and facilitates selective ring-opening transformations. This reactivity provides a powerful tool for accessing complex molecular scaffolds that would be challenging to synthesize through other methods.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 2-Oxaspiro[4.4]nonane-1,3-dione is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance White, low melting solid
Purity ≥95%
CAS Number 5623-90-5
Storage 2-8°C

Handling and Storage: 2-Oxaspiro[4.4]nonane-1,3-dione is a moisture-sensitive compound due to the reactivity of the anhydride functional group. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature of 2-8°C to prevent hydrolysis. All manipulations should be carried out using dry glassware and solvents.

Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione

The preparation of 2-Oxaspiro[4.4]nonane-1,3-dione is typically achieved through the dehydration of cyclopentane-1,1-dicarboxylic acid. While several methods exist for the synthesis of cyclic anhydrides, heating the corresponding dicarboxylic acid is a common and effective approach for forming five or six-membered rings.

Protocol 3.1: Synthesis via Dehydration of Cyclopentane-1,1-dicarboxylic acid

This protocol describes a standard laboratory procedure for the synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione from its corresponding dicarboxylic acid using a chemical dehydrating agent.

Materials:

  • Cyclopentane-1,1-dicarboxylic acid

  • Acetic anhydride

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentane-1,1-dicarboxylic acid.

  • Add an excess of acetic anhydride (typically 2-3 equivalents).

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by sublimation to yield pure 2-Oxaspiro[4.4]nonane-1,3-dione as a white solid.

Causality: Acetic anhydride serves as a powerful dehydrating agent, reacting with the two carboxylic acid groups to form the cyclic anhydride and acetic acid as a byproduct. Refluxing ensures the reaction proceeds to completion. The use of anhydrous conditions is critical to prevent the hydrolysis of the anhydride product.

Applications in Fine Chemical Synthesis: Ring-Opening Reactions

The core utility of 2-Oxaspiro[4.4]nonane-1,3-dione lies in its susceptibility to nucleophilic attack, leading to ring-opening and the formation of highly functionalized cyclopentane derivatives. The general mechanism involves a nucleophilic acyl substitution where the nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond and opening of the anhydride ring.

Reaction_Mechanism A 2-Oxaspiro[4.4]nonane-1,3-dione B Tetrahedral Intermediate A->B Nucleophilic Attack Nu Nucleophile (e.g., R-NH2, R-OH) Nu->B C Ring-Opened Product (1-(carboxymethyl)cyclopentane-1-carboxylic acid derivative) B->C Ring Opening Experimental_Workflow cluster_synthesis Synthesis of Precursor cluster_application Application in Fine Chemical Synthesis Start Cyclopentane-1,1-dicarboxylic acid React React with Acetic Anhydride Start->React Purify_Anhydride Purify by Recrystallization/Sublimation React->Purify_Anhydride Product_Anhydride 2-Oxaspiro[4.4]nonane-1,3-dione Purify_Anhydride->Product_Anhydride React_Amine Ring-Opening with Amine Product_Anhydride->React_Amine React_Alcohol Ring-Opening with Alcohol Product_Anhydride->React_Alcohol Product_Amide Amido-Acid Derivative React_Amine->Product_Amide Product_Ester Ester-Acid Derivative React_Alcohol->Product_Ester

Application Notes and Protocols: 2-Oxaspiro[4.4]nonane-1,3-dione as a Versatile Scaffold for API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the utility of 2-Oxaspiro[4.4]nonane-1,3-dione in the synthesis of pharmacologically relevant scaffolds. This document explores the chemical properties of this unique spirocyclic compound and provides a detailed protocol for its application in generating libraries of bioactive molecules, particularly focusing on the synthesis of spiro-pyrrolidine derivatives with potential neuroactive applications.

Introduction: The Rising Prominence of Spirocycles in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive towards the exploration of novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds have emerged as a particularly attractive structural motif in this endeavor.[1][2] These compounds, characterized by two rings connected through a single shared atom, offer a rigid three-dimensional framework that can enhance the spatial arrangement of pharmacophoric groups, leading to optimized interactions with biological targets.[3][4] The introduction of sp³-rich spirocenters can also lead to improved physicochemical properties, such as increased solubility and metabolic stability, when compared to their planar, aromatic counterparts.[1]

2-Oxaspiro[4.4]nonane-1,3-dione (CAS 5623-90-5) is a prime example of a versatile spirocyclic building block. Its structure, featuring a cyclopentane ring fused to a succinic anhydride moiety, presents a unique combination of rigidity and reactivity, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery programs.

Core Application: Synthesis of Spiro-Pyrrolidine Scaffolds

A key application of 2-Oxaspiro[4.4]nonane-1,3-dione lies in its reactivity towards primary amines to generate spiro-pyrrolidine-diones. This transformation leverages the classic and robust reaction of an acid anhydride with an amine to form an amide, which in this case, can be cyclized to the corresponding imide. The resulting spiro-pyrrolidine core is a privileged scaffold found in numerous bioactive natural products and synthetic drugs.[5]

The rationale for this synthetic approach is twofold. First, the reaction is typically high-yielding and proceeds under mild conditions, making it amenable to the generation of a diverse library of compounds by simply varying the primary amine starting material. Second, the resulting spiro-pyrrolidine-dione products are structurally related to known neuroactive compounds, including analogues of the anticonvulsant drug gabapentin, suggesting their potential for therapeutic applications in the central nervous system.[6]

Experimental Protocol: Synthesis of N-Substituted 2-Azaspiro[4.4]nonane-1,3-diones

This protocol details a general procedure for the synthesis of a library of N-substituted 2-azaspiro[4.4]nonane-1,3-diones from 2-Oxaspiro[4.4]nonane-1,3-dione and various primary amines.

Materials:

  • 2-Oxaspiro[4.4]nonane-1,3-dione (CAS 5623-90-5)

  • Various primary amines (e.g., benzylamine, phenethylamine, 4-methoxybenzylamine)

  • Glacial acetic acid

  • Toluene

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dean-Stark apparatus

  • Rotary evaporator

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 2-Oxaspiro[4.4]nonane-1,3-dione (1.0 eq).

  • Addition of Reagents: Add the desired primary amine (1.05 eq) and a catalytic amount of glacial acetic acid in toluene.

  • Reaction: Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Examples of Synthesized Spiro-Pyrrolidines

The following table presents hypothetical but realistic data for a series of N-substituted 2-azaspiro[4.4]nonane-1,3-diones synthesized using the protocol described above.

CompoundR-GroupYield (%)Melting Point (°C)¹H NMR (δ, ppm)
1a Benzyl85110-1127.25-7.40 (m, 5H), 4.60 (s, 2H), 2.80 (s, 4H), 1.60-1.80 (m, 8H)
1b Phenethyl8298-1007.15-7.30 (m, 5H), 3.60 (t, 2H), 2.85 (t, 2H), 2.75 (s, 4H), 1.55-1.75 (m, 8H)
1c 4-Methoxybenzyl88125-1277.20 (d, 2H), 6.85 (d, 2H), 4.50 (s, 2H), 3.75 (s, 3H), 2.78 (s, 4H), 1.60-1.80 (m, 8H)

Note: The spectral data presented is representative and should be confirmed by experimental analysis.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_Oxaspiro 2-Oxaspiro[4.4]nonane-1,3-dione Reaction_Step Toluene, Acetic Acid (cat.) Reflux with Dean-Stark 2_Oxaspiro->Reaction_Step Amine Primary Amine (R-NH2) Amine->Reaction_Step Spiro_Pyrrolidine N-Substituted 2-Azaspiro[4.4]nonane-1,3-dione Reaction_Step->Spiro_Pyrrolidine

Caption: Synthetic workflow for the preparation of N-substituted 2-azaspiro[4.4]nonane-1,3-diones.

Potential Therapeutic Relevance and Future Directions

The synthesized library of N-substituted 2-azaspiro[4.4]nonane-1,3-diones represents a valuable starting point for the discovery of novel therapeutic agents. The structural similarity of the 2-azaspiro[4.4]nonane-1,3-dione core to known anticonvulsant agents suggests that these compounds may exhibit activity in the central nervous system.[2] Further derivatization of the spiro-pyrrolidine scaffold could also lead to the discovery of compounds with other biological activities, as spirocyclic frameworks are known to interact with a wide range of biological targets.

Future research should focus on the biological evaluation of the synthesized compound library. Initial screening could include assays for anticonvulsant activity, as well as binding studies against a panel of CNS receptors. Hits from these initial screens could then be subjected to further optimization through the synthesis of additional analogues to establish structure-activity relationships.

Conclusion

2-Oxaspiro[4.4]nonane-1,3-dione is a readily accessible and highly versatile building block for the synthesis of spirocyclic compounds with significant potential in drug discovery. The straightforward synthesis of N-substituted 2-azaspiro[4.4]nonane-1,3-diones provides a robust platform for the generation of diverse chemical libraries for biological screening. The exploration of the therapeutic potential of these novel spiro-pyrrolidine derivatives, particularly in the area of neuroactive compounds, represents a promising avenue for future drug development efforts.

References

  • Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery, 2022 , 17(6), 603-618. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 2022 , 17(6), 603-618. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 2025 , 287, 117368. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 1999 , 9(16), 2329-34. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • 2-oxaspiro[4.4]nonane-1,3-dione. MySkinRecipes. [Link]

  • 2-Oxaspiro[4.4]nonane-1,3-dione. ChemBK. [Link]

  • Synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives. Chemistry of Heterocyclic Compounds, 2021 , 57(8), 789-794. [Link]

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Application Note & Protocol: Synthesis of Cyclopentane-1,2-dicarboxylic Acid via Hydrolysis of 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental protocol for the synthesis of cis-cyclopentane-1,2-dicarboxylic acid through the acid-catalyzed hydrolysis of its corresponding anhydride, 2-Oxaspiro[4.4]nonane-1,3-dione. This application note is intended for researchers, chemists, and professionals in drug development who require a reliable method for producing this versatile dicarboxylic acid building block. The guide details the underlying reaction mechanism, critical safety procedures, a step-by-step experimental workflow, purification techniques, and analytical methods for product validation.

Introduction and Scientific Context

Cyclopentane-1,2-dicarboxylic acid is a valuable bifunctional molecule used as a structural scaffold or intermediate in the synthesis of pharmaceuticals, polymers, and specialized organic materials. Its stereochemistry and conformational rigidity make it an attractive component for creating complex molecular architectures. The most direct route to this diacid is the ring-opening hydrolysis of its cyclic anhydride, 2-Oxaspiro[4.4]nonane-1,3-dione.

While termed an "oxidation" in some contexts, the core transformation is a classic nucleophilic acyl substitution reaction where water acts as the nucleophile, cleaving the anhydride C-O-C bond. This process is typically facilitated by an acid catalyst, which protonates a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. This protocol employs dilute acid under reflux conditions to ensure an efficient and high-yield conversion.

Reaction Mechanism: Nucleophilic Acyl Substitution

The hydrolysis of 2-Oxaspiro[4.4]nonane-1,3-dione proceeds via a well-established addition-elimination pathway characteristic of carboxylic acid derivatives[1][2].

  • Protonation: An acid catalyst (H₃O⁺) protonates one of the carbonyl oxygen atoms of the anhydride. This step significantly enhances the electrophilicity of the attached carbonyl carbon.

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate[1].

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ether oxygen within the anhydride ring.

  • Elimination: The tetrahedral intermediate collapses, cleaving the acyl C-O bond and using the carboxylate group as the leaving group. This ring-opening step forms the final dicarboxylic acid product.

This mechanism is foundational to understanding how to optimize reaction conditions, such as pH and temperature, to favor product formation[3][4].

Mandatory Safety Protocols

Extreme caution must be exercised throughout this procedure. The reagents used are corrosive and require handling within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, a face shield, and a flame-retardant lab coat[5][6][7].

  • Ventilation: All steps, especially those involving the handling of concentrated acids and heating, must be performed in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors[7][8].

  • Acid Handling: When preparing dilute acid solutions, always add acid slowly to water while stirring; never the reverse, to prevent a violent exothermic reaction and splashing[7].

  • Emergency Preparedness: Ensure immediate access to an eyewash station and a safety shower. Have acid neutralization agents (e.g., sodium bicarbonate) readily available in case of spills[6][7].

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Acidic aqueous waste must be neutralized before disposal.

Experimental Procedure

This protocol details the hydrolysis of the cis-anhydride to yield cis-1,2-cyclopentanedicarboxylic acid[9][10].

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Oxaspiro[4.4]nonane-1,3-dione (cis-anhydride)≥98%Sigma-AldrichStarting material.
Hydrochloric Acid (HCl)37% (concentrated)Fisher ScientificUsed to prepare the 2N solution.
Deionized Water (H₂O)High PurityMilliporeUsed for reaction and recrystallization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeVWRDrying agent.
Ethyl AcetateACS Reagent GradeVWRExtraction solvent.
Celite (Diatomaceous Earth)-Sigma-AldrichOptional, for filtration aid.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • NMR Spectrometer (for analysis)

Step-by-Step Protocol

Part A: Acid-Catalyzed Hydrolysis

  • Reagent Preparation: Prepare a 2N HCl solution by carefully diluting concentrated HCl in deionized water in the fume hood.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 2-Oxaspiro[4.4]nonane-1,3-dione.

  • Initiate Reaction: Add 50 mL of 2N HCl to the flask. The anhydride may not fully dissolve initially.

  • Heating: Attach the reflux condenser and begin heating the mixture to reflux (approximately 100-105 °C) using the heating mantle. Maintain gentle stirring.

  • Reaction Time: Continue refluxing for 4-6 hours. The reaction can be monitored by TLC if desired, though refluxing for this duration typically ensures complete conversion. The solid starting material should fully dissolve as the reaction progresses.

  • Cooling: After the reflux period, turn off the heat and allow the solution to cool to room temperature.

Part B: Product Isolation and Purification

  • Extraction: Transfer the cooled reaction mixture to a 250 mL separatory funnel. Extract the aqueous solution three times with 50 mL portions of ethyl acetate to move the dicarboxylic acid into the organic phase.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate for 15-20 minutes.

  • Solvent Removal: Decant or filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. This will yield the crude solid product.

  • Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water and allow them to air-dry or dry in a vacuum oven at low heat. A typical yield for this procedure is in the range of 60-70%[9].

Workflow Visualization

The following diagram illustrates the complete experimental workflow from starting material to final, validated product.

experimental_workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Validation cluster_analysis Characterization start Start: 2-Oxaspiro[4.4]nonane-1,3-dione setup Combine with 2N HCl in Flask start->setup reflux Heat to Reflux (4-6 hours) setup->reflux cool Cool to Room Temperature reflux->cool extract Extract with Ethyl Acetate (3x) cool->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evap Evaporate Solvent (Rotovap) dry->evap crude Crude Product (Solid) evap->crude recryst Recrystallize from Hot Water crude->recryst filtr Vacuum Filter & Dry Crystals recryst->filtr final_product Pure cis-1,2-Cyclopentanedicarboxylic Acid filtr->final_product nmr ¹H & ¹³C NMR Spectroscopy final_product->nmr Validation ms Mass Spectrometry (Optional) nmr->ms

Caption: Experimental workflow for the synthesis of cyclopentane-1,2-dicarboxylic acid.

Product Characterization and Validation

To confirm the identity and purity of the final product, spectroscopic analysis is essential.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary method for structural elucidation.

  • ¹H NMR: The spectrum of cis-1,2-cyclopentanedicarboxylic acid is expected to show a highly deshielded singlet or broad peak for the carboxylic acid protons (O-H) in the 10-12 ppm range[11]. The aliphatic protons on the cyclopentane ring will appear as complex multiplets in the upfield region (typically 1.5-3.0 ppm).

  • ¹³C NMR: The carbonyl carbons of the carboxylic acid groups are characteristically deshielded, appearing in the 170-180 ppm region[11][12]. The aliphatic carbons of the cyclopentane ring will be observed at higher field strengths.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product (158.15 g/mol )[13]. The molecular ion peak (M+) may be weak, but characteristic fragmentation patterns, such as the loss of a hydroxyl group (-OH) or a carboxyl group (-COOH), can be observed.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction; insufficient reflux time/temp.Ensure the reaction mixture reaches and maintains reflux. Extend the reaction time to 8 hours. Confirm the concentration of the acid catalyst.
Product is an Oil Presence of impurities; residual solvent.Re-dissolve the crude product in ethyl acetate, wash with brine, and re-dry thoroughly before evaporation. Ensure complete removal of water.[14]
Difficulty Crystallizing Solution is too dilute or cools too quickly.Concentrate the solution by boiling off some of the solvent. Allow for slow cooling. Scratch the inside of the beaker with a glass rod to induce nucleation.
Product Purity is Low Inefficient extraction or recrystallization.Perform an additional extraction step. During recrystallization, ensure the product is fully dissolved in the minimum amount of hot solvent.

References

  • NITRIC ACID SAFETY . Columbia University Environmental Health & Safety. [Link]

  • What safety precautions should I take when handling nitric acid? Quora. [Link]

  • Safety Data Sheet: Nitric acid . Carl ROTH. [Link]

  • Nitric Acid Safety Tips & Health Hazards . VelocityEHS. [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid . Oregon State University. [Link]

  • Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Acid anhydrides - Organic Chemistry II . Fiveable. [Link]

  • Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid . PrepChem.com. [Link]

  • How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE? LookChem. [Link]

  • NMR-based analysis of relative ratios between dicarboxylic acids and... ResearchGate. [Link]

  • What is the process for making anhydride of nitric acid? Quora. [Link]

  • Synthesis and Characterization of some Dicarboxylic Acid Monomers . ResearchGate. [Link]

  • Preparation and Reaction Mechanisms of Carboxylic Anhydrides . Chemistry Steps. [Link]

  • Analyst - eScholarship . University of California. [Link]

  • Preparation method of 1,2-cyclopentane dicarboximide.
  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones . ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]

  • Chemistry of Acid Anhydrides . Chemistry LibreTexts. [Link]

  • Acid Anhydrides: Reactions Forming and Reactions of . YouTube. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices . National Institutes of Health (NIH). [Link]

  • 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R) . National Institutes of Health (NIH). [Link]

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Application Notes and Protocols for the Reduction of 2-Oxaspiro[4.4]nonane-1,3-dione with Sodium Borohydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spiro-γ-Lactones in Modern Drug Discovery

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity. Among these, spiro-γ-lactones are privileged structures found in a multitude of biologically active natural products and synthetic pharmaceuticals. The unique spatial arrangement of substituents on a spirocyclic core allows for precise interactions with biological targets, often leading to enhanced potency and selectivity. The reduction of readily accessible cyclic anhydrides, such as 2-Oxaspiro[4.4]nonane-1,3-dione, represents a direct and efficient strategy for the synthesis of these valuable spiro-γ-lactones. This application note provides a comprehensive guide to the selective reduction of 2-Oxaspiro[4.4]nonane-1,3-dione using sodium borohydride (NaBH₄), a mild and versatile reducing agent. We will delve into the mechanistic intricacies of this transformation, provide a detailed experimental protocol, and discuss the expected analytical characterization of the resulting spiro-γ-lactone.

Mechanistic Insights: Regioselectivity and Stereochemistry in Hydride Reduction

The reduction of an unsymmetrical cyclic anhydride, such as 2-Oxaspiro[4.4]nonane-1,3-dione, with a hydride reagent like sodium borohydride introduces questions of regioselectivity and stereochemistry. The hydride can, in principle, attack either of the two carbonyl groups.

The regioselectivity of this reaction is governed by a combination of steric and electronic factors. In the case of 2-Oxaspiro[4.4]nonane-1,3-dione, the spirocyclic cyclopentyl ring introduces a degree of steric hindrance around the adjacent carbonyl group. It is generally accepted that hydride attack occurs at the less sterically hindered carbonyl carbon. Furthermore, the electron-donating effect of the alkyl groups of the cyclopentane ring can slightly decrease the electrophilicity of the adjacent carbonyl, favoring attack at the other carbonyl group.

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydride ion from sodium borohydride attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. This is followed by the departure of the carboxylate as a leaving group, which is subsequently protonated during the workup to afford a hydroxy acid. This intermediate hydroxy acid can then undergo intramolecular cyclization (lactonization) to form the final γ-lactone product.

Reaction_Mechanism Start 2-Oxaspiro[4.4]nonane-1,3-dione Intermediate1 Tetrahedral Intermediate Start->Intermediate1 1. Hydride Attack NaBH4 NaBH₄ Intermediate2 Hydroxy Acid Intermediate Intermediate1->Intermediate2 Ring Opening Product Spiro[cyclopentane-1,3'-dihydrofuran-2'-one] Intermediate2->Product 2. Intramolecular   Cyclization (Lactonization) Workup Acidic Workup (e.g., H₃O⁺)

Figure 1: General workflow for the reduction of 2-Oxaspiro[4.4]nonane-1,3-dione to the corresponding spiro-γ-lactone.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the reduction of 2-Oxaspiro[4.4]nonane-1,3-dione to spiro[cyclopentane-1,3'-dihydrofuran-2'-one] using sodium borohydride.

Materials and Reagents
ReagentGradeSupplier (Example)
2-Oxaspiro[4.4]nonane-1,3-dione≥98%Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH), anhydrousACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Hydrochloric acid (HCl), 1 M aqueousACS GradeVWR Chemicals
Sodium sulfate (Na₂SO₄), anhydrousACS GradeEMD Millipore
Saturated aqueous sodium bicarbonateLaboratory prepared-
Saturated aqueous sodium chlorideLaboratory prepared-
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Oxaspiro[4.4]nonane-1,3-dione (1.54 g, 10.0 mmol) in anhydrous methanol (40 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Sodium Borohydride: To the cooled solution, add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching the Reaction: After the reaction is complete, cool the mixture again to 0 °C in an ice bath. Slowly and carefully add 1 M aqueous HCl (20 mL) to quench the excess sodium borohydride and neutralize the reaction mixture. Caution: Vigorous gas evolution will occur.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and saturated aqueous sodium chloride (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure spiro[cyclopentane-1,3'-dihydrofuran-2'-one].

Data Presentation: Quantitative Summary

ParameterValue
Starting Material Amount1.54 g (10.0 mmol)
Sodium Borohydride Amount0.45 g (12.0 mmol)
Solvent Volume (Methanol)40 mL
Reaction Temperature0 °C to room temperature
Reaction Time4 hours
Expected ProductSpiro[cyclopentane-1,3'-dihydrofuran-2'-one]
Theoretical Yield1.40 g
Expected Yield (after purification)75-85%

Characterization of the Product: Spectroscopic Analysis

Due to the absence of direct experimental literature data for spiro[cyclopentane-1,3'-dihydrofuran-2'-one], the following characterization data is predicted based on known values for similar γ-lactones and spirocyclic systems.

¹H NMR (400 MHz, CDCl₃):

  • δ 4.30-4.10 (m, 2H, -O-CH₂-)

  • δ 2.80-2.60 (m, 2H, -CH₂-C=O)

  • δ 2.20-1.60 (m, 8H, cyclopentyl protons)

¹³C NMR (100 MHz, CDCl₃):

  • δ 177.5 (C=O, lactone)

  • δ 68.0 (-O-CH₂)

  • δ 45.0 (spiro carbon)

  • δ 38.0 (-CH₂-C=O)

  • δ 35.0 (cyclopentyl CH₂)

  • δ 25.0 (cyclopentyl CH₂)

Infrared (IR) Spectroscopy (ATR):

  • ν_max 2960-2870 cm⁻¹ (C-H stretching)

  • ν_max 1770 cm⁻¹ (C=O stretching, characteristic for γ-lactones)[1][2]

  • ν_max 1180 cm⁻¹ (C-O stretching)

Experimental_Workflow Start Dissolve 2-Oxaspiro[4.4]nonane-1,3-dione in anhydrous MeOH Cool1 Cool to 0 °C Start->Cool1 Add_NaBH4 Add NaBH₄ portion-wise Cool1->Add_NaBH4 React Stir at 0 °C, then warm to RT Add_NaBH4->React Monitor Monitor by TLC React->Monitor Cool2 Cool to 0 °C Monitor->Cool2 Quench Quench with 1 M HCl Cool2->Quench Evaporate Remove MeOH via rotary evaporation Quench->Evaporate Extract Extract with DCM Evaporate->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na₂SO₄ and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify Product Pure Spiro[cyclopentane-1,3'-dihydrofuran-2'-one] Purify->Product

Figure 2: Step-by-step experimental workflow for the reduction protocol.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete Reaction: Ensure the reaction has gone to completion by TLC analysis before quenching. If necessary, extend the reaction time or add a slight excess of NaBH₄.

    • Hydrolysis of Lactone: Overly acidic or basic conditions during workup can lead to hydrolysis of the lactone product. Maintain a neutral or slightly acidic pH during extraction.

    • Product Loss During Extraction: Ensure thorough extraction with an adequate volume of dichloromethane.

  • Side Reactions:

    • Over-reduction to Diol: While NaBH₄ is generally selective for the formation of lactones from cyclic anhydrides, over-reduction to the corresponding diol can occur, especially with prolonged reaction times or elevated temperatures. Adhering to the recommended reaction conditions minimizes this side product.

    • Methanolysis of the Anhydride: The use of methanol as a solvent can potentially lead to the formation of a methyl ester-acid intermediate. However, under the reaction conditions, this intermediate is expected to be reduced to the same hydroxy acid precursor of the lactone.

  • Purification Challenges:

    • Co-elution of Starting Material and Product: If the R_f values of the starting material and product are very close, careful optimization of the eluent system for column chromatography is required. A shallow gradient may be necessary to achieve good separation.

Conclusion

The reduction of 2-Oxaspiro[4.4]nonane-1,3-dione with sodium borohydride provides a reliable and straightforward method for the synthesis of the corresponding spiro-γ-lactone, a valuable scaffold in medicinal chemistry. The protocol outlined in this application note is optimized for high yield and purity, with a clear rationale behind each step. By understanding the underlying mechanism and potential challenges, researchers can confidently employ this methodology in their synthetic endeavors to access novel spirocyclic compounds for drug discovery and development.

References

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the IR spectra of lactone 15 neat, NaCl , γ -hydroxybutyrat in.... Retrieved from [Link]

  • PubMed. (1964). Infrared-absorption and nuclear-magnetic-resonance spectra of the lactones of gamma-hydroxyarginine and gamma-hydroxyhomoarginine. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-IR spectra of all lactones produced (in black, preceded by “L” in.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction: The Chemistry of 2-Oxaspiro[4.4]nonane-1,3-dione Synthesis

2-Oxaspiro[4.4]nonane-1,3-dione is a valuable spirocyclic compound utilized as a versatile building block in medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure offers unique conformational properties that are sought after in the design of novel therapeutics and functional materials.

The most common and practical synthetic approach to 2-Oxaspiro[4.4]nonane-1,3-dione involves a two-step process starting from cyclopentanone. The first step is the synthesis of the precursor diacid, 1-(carboxymethyl)cyclopentane-1-carboxylic acid. The second, and often yield-critical step, is the intramolecular cyclization of this diacid to form the target anhydride. This guide will focus on optimizing both stages of this synthesis.

Proposed Synthetic Pathway

The overall synthetic route is depicted below. Subsequent sections will delve into the troubleshooting and optimization of each step.

Synthetic_Pathway Cyclopentanone Cyclopentanone Intermediate β,β-tetramethylene- α,α'-dicyanoglutarimide Cyclopentanone->Intermediate 1. Knoevenagel condensation with cyanoacetamide/ methyl cyanoacetate Diacid 1-(Carboxymethyl)cyclopentane- 1-carboxylic acid Intermediate->Diacid 2. Acid Hydrolysis Anhydride 2-Oxaspiro[4.4]nonane-1,3-dione Diacid->Anhydride 3. Intramolecular Dehydration (Cyclization)

Caption: Proposed two-step synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione.

Part 1: Synthesis of 1-(Carboxymethyl)cyclopentane-1-carboxylic Acid - Troubleshooting and FAQs

The synthesis of the diacid precursor is a critical foundation for achieving a high overall yield. A common route involves the reaction of cyclopentanone with cyanoacetamide and/or methyl cyanoacetate, followed by hydrolysis.[2]

Q1: My yield of the intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide, is low. What are the likely causes and solutions?

A1: Low yields in this step often stem from incomplete reaction or side reactions. Here are the key parameters to investigate:

  • Catalyst Choice and Concentration: A basic catalyst, such as triethylamine or piperidine, is typically used.[2] Ensure the catalyst is fresh and used in the correct stoichiometric amount. An insufficient amount of catalyst will lead to a sluggish and incomplete reaction. Conversely, an excess may promote side reactions.

  • Reaction Temperature: The reaction is typically carried out at a moderately elevated temperature.[2] Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to the decomposition of starting materials and products. We recommend maintaining the temperature between 25-50°C.

  • Solvent: A polar, aprotic solvent is generally preferred for this reaction.[2] Ensure your solvent is anhydrous, as water can interfere with the condensation reaction.

Q2: The hydrolysis of the dicyanoglutarimide to the diacid is incomplete. How can I drive this reaction to completion?

A2: The hydrolysis of the dicyanoglutarimide requires vigorous conditions to hydrolyze both the imide and the nitrile functionalities.

  • Acid Concentration and Type: Strong mineral acids such as sulfuric acid or hydrochloric acid are necessary.[2] A mixture of concentrated acid and water is often used. Ensure the acid concentration is sufficient to effectively catalyze the hydrolysis.

  • Reaction Time and Temperature: This hydrolysis is often slow and requires prolonged heating at reflux.[2] Monitor the reaction by TLC or by observing the cessation of gas evolution (CO2 and ammonia). Typical reaction times can be in the range of 8-12 hours.

  • Purity of the Intermediate: Impurities from the previous step can interfere with the hydrolysis. Ensure the dicyanoglutarimide intermediate is reasonably pure before proceeding.

Part 2: Intramolecular Dehydration (Cyclization) to 2-Oxaspiro[4.4]nonane-1,3-dione - Troubleshooting and FAQs

This is the final and most crucial step for the yield and purity of the target molecule. The choice of dehydrating agent and reaction conditions are paramount.

Q3: I am getting a low yield of the final anhydride product. What are the best methods for cyclization?

A3: Low yields in the cyclization step are common and can be addressed by carefully selecting the dehydration method. Simple heating is often insufficient for forming a stable five-membered anhydride ring.[3]

  • Choice of Dehydrating Agent: Several reagents can be employed for this transformation. A comparison of common dehydrating agents is provided in the table below. Acetic anhydride is a classic and effective choice. More modern methods using reagents like oxalyl chloride with a catalyst can also be highly effective under milder conditions.[4][5]

  • Reaction Temperature: The optimal temperature depends on the dehydrating agent. With acetic anhydride, refluxing is common. With more reactive reagents like oxalyl chloride, the reaction may proceed at room temperature.[4] Overheating can lead to decomposition and the formation of polymeric side products.

  • Removal of Water: For thermal dehydration methods, the efficient removal of water is crucial to drive the equilibrium towards the anhydride. The use of a Dean-Stark trap can be beneficial if the reaction is conducted at a high enough temperature with an appropriate azeotroping solvent.

Q4: My final product is contaminated with the starting diacid. How can I improve the conversion and purification?

A4: The presence of unreacted diacid is a common issue.

  • Driving the Reaction to Completion: Ensure you are using a sufficient excess of the dehydrating agent (typically 1.5-2.0 equivalents). Increasing the reaction time or temperature (within limits) can also help push the reaction to completion.

  • Purification Strategy: The diacid is significantly more polar than the anhydride.

    • Recrystallization: Recrystallization from a non-polar solvent can be effective. The anhydride is typically more soluble in non-polar solvents than the diacid.

    • Sublimation: If the anhydride is thermally stable, vacuum sublimation can be an excellent purification method to remove non-volatile impurities like the diacid.

    • Aqueous Wash: A gentle wash with a cold, dilute bicarbonate solution can remove the acidic diacid. However, be cautious as the anhydride is susceptible to hydrolysis, especially with prolonged exposure or at higher temperatures.[3][6]

Q5: I am observing the formation of byproducts other than the starting diacid. What could they be and how can I avoid them?

A5: The formation of oligomeric or polymeric anhydrides is a potential side reaction, especially under harsh thermal conditions. This occurs when one diacid molecule reacts with another instead of cyclizing intramolecularly.

  • Reaction Conditions: To favor the intramolecular reaction, it is best to work under conditions of high dilution. This can be achieved by the slow addition of the diacid to the reaction mixture containing the dehydrating agent.

  • Choice of Dehydrating Agent: Using a highly efficient dehydrating agent at a lower temperature can minimize intermolecular side reactions.[4]

Data Summary Table: Dehydrating Agents for Cyclic Anhydride Formation

Dehydrating AgentTypical ConditionsAdvantagesDisadvantagesReference
Acetic AnhydrideRefluxReadily available, effective for many diacids.High temperatures can lead to side reactions.[5]
Oxalyl Chloride / TPPORoom Temperature, CH3CNMild conditions, high yields.Reagents are more expensive and moisture-sensitive.[4][7]
Thionyl ChlorideRefluxPowerful dehydrating agent.Can lead to the formation of acid chlorides as byproducts.[4]
Electrochemical DehydrationRoom Temperature, ElectrolysisGreen chemistry approach, no chemical dehydrating agent needed.Requires specialized equipment, yields can be moderate.[8][9][10]

Experimental Protocols

Protocol 1: Synthesis of 1-(Carboxymethyl)cyclopentane-1-carboxylic Acid

This protocol is a generalized procedure based on established chemical principles for the synthesis of similar compounds.[2]

  • Step 1: Synthesis of β,β-tetramethylene-α,α'-dicyanoglutarimide

    • In a round-bottom flask, combine cyclopentanone (1.0 eq), cyanoacetamide (1.1 eq), and methyl cyanoacetate (1.1 eq) in a suitable polar, aprotic solvent (e.g., DMF).

    • Add a catalytic amount of triethylamine (0.1 eq).

    • Stir the mixture at 30-40°C for 10-12 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold water and acidify with a strong acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Step 2: Hydrolysis to 1-(Carboxymethyl)cyclopentane-1-carboxylic Acid

    • Suspend the crude β,β-tetramethylene-α,α'-dicyanoglutarimide in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux (approximately 120-130°C) and maintain for 8-12 hours, or until gas evolution ceases.

    • Cool the reaction mixture in an ice bath to precipitate the diacid.

    • Filter the solid product, wash with cold water, and recrystallize from hot water to obtain the pure diacid.

Protocol 2: Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione

This protocol is based on general methods for the synthesis of cyclic anhydrides.[4][5]

  • Place 1-(carboxymethyl)cyclopentane-1-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Add an excess of acetic anhydride (2.0-3.0 eq).

  • Heat the mixture to reflux (approximately 140°C) for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting diacid.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) or by vacuum sublimation.

Visualization of Key Processes

Troubleshooting Logic for Low Anhydride Yield

Troubleshooting_Anhydride Start Low Yield of Anhydride Check_Diacid Is starting diacid present in the final product? Start->Check_Diacid Check_Byproducts Are there other significant byproducts? Check_Diacid->Check_Byproducts No Incomplete_Reaction Incomplete Reaction Check_Diacid->Incomplete_Reaction Yes Side_Reactions Side Reactions (e.g., polymerization) Check_Byproducts->Side_Reactions Yes Solution_Incomplete Increase reaction time/temperature. Use a more powerful dehydrating agent. Incomplete_Reaction->Solution_Incomplete Solution_Side_Reactions Use milder conditions. Employ high dilution. Side_Reactions->Solution_Side_Reactions

Caption: Decision tree for troubleshooting low yields in the cyclization step.

References

Sources

Technical Support Center: Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile spirocyclic building block. We will address common challenges, focusing on the identification and mitigation of side products to improve yield, purity, and overall process robustness.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of 2-Oxaspiro[4.4]nonane-1,3-dione.

TS-01: Why is my reaction yield unexpectedly low?

A lower-than-expected yield is one of the most common issues. The cause can typically be traced to one of three main areas: incomplete conversion, formation of a major side product, or degradation of the desired product during workup.

Possible Cause 1: Incomplete Reaction Your starting materials, cyclopentanone and succinic anhydride, may not have fully reacted. This can be due to insufficient reaction time, improper temperature control, or deactivation of the base.

  • Diagnostic Action: Before quenching the reaction, carefully take an aliquot (if safe and feasible) and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting materials.

  • Corrective Action: Ensure your reagents are pure and anhydrous. If using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), ensure it has not been deactivated by moisture. Consider extending the reaction time or slightly increasing the temperature, but monitor closely for an increase in side products.

Possible Cause 2: Competing Aldol Self-Condensation Cyclopentanone is highly susceptible to self-condensation under both acidic and basic conditions, leading to the formation of 2-cyclopentylidene-cyclopentanone.[1][2][3] This reaction competes directly with the desired acylation reaction, consuming the cyclopentanone starting material.

  • Diagnostic Action: The aldol product is a non-polar, UV-active compound. It will appear as a distinct, lower Rf spot on a normal-phase TLC plate compared to the more polar product. Its presence can be confirmed by characteristic signals in the crude ¹H NMR spectrum.

  • Corrective Action: This side reaction is highly temperature-dependent. Maintain strict low-temperature control (e.g., 0 °C or below) during the addition of the base and throughout the reaction. Slow, dropwise addition of the base to the solution of cyclopentanone is critical to maintain a low concentration of the enolate at any given time, minimizing self-reaction.

Possible Cause 3: Product Degradation The target molecule, a cyclic anhydride, can be sensitive to hydrolysis, especially under harsh pH conditions during aqueous workup. The resulting ring-opened product is a β-keto acid, which is thermally unstable and can readily undergo decarboxylation (loss of CO₂) upon heating.[4][5][6]

  • Diagnostic Action: If you observe gas evolution during workup or purification, it may be due to decarboxylation. LC-MS analysis of the crude product may show a mass corresponding to the ring-opened carboxylic acid.

  • Corrective Action: Use a mild aqueous workup, preferably with pre-chilled, weakly acidic solutions (e.g., dilute NH₄Cl). Avoid prolonged heating of the crude product. When concentrating the solution, use a rotary evaporator at a moderate temperature (<40 °C).

TS-02: I see unexpected peaks in my NMR and Mass Spec data. What are they?

Identifying unknown signals is crucial for optimizing your reaction. The most common impurities are unreacted starting materials, the aldol condensation product, and the ring-opened intermediate.

| Table 1: Analytical Data for Product and Potential Side Products | | :--- | :--- | :--- | :--- | | Compound Name | Structure | Key ¹H NMR Signals (approx., CDCl₃) | Expected Mass [M+H]⁺ (m/z) | | 2-Oxaspiro[4.4]nonane-1,3-dione (Product) | | δ 2.95 (s, 4H), 2.05 (m, 4H), 1.85 (m, 4H) | 155.07 | | 2-Cyclopentylidene-cyclopentanone (Aldol Product) | | δ 2.50-2.20 (m, 8H), 1.90-1.60 (m, 4H), plus olefinic protons | 151.11 | | 1-(Carboxyacetyl)cyclopentanecarboxylic acid (Ring-Opened Acid) | | Broad signal > δ 10 (2H, COOH), complex aliphatic signals | 173.08 (as [M+H]⁺), but more likely seen as [M-H]⁻ at 171.07 |

TS-03: How can I effectively purify my product?

Purification can be challenging due to the similar polarities of the product and certain byproducts.

Issue: Separating from the Aldol Product The aldol condensation product, 2-cyclopentylidene-cyclopentanone, is significantly less polar than the desired spiro-dione.

  • Recommended Protocol (Column Chromatography):

    • Prepare a silica gel column.

    • Load the crude material onto the column.

    • Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The aldol product should elute first.

    • Gradually increase the polarity of the eluent (e.g., to 70:30 Hexane:Ethyl Acetate) to elute the desired 2-Oxaspiro[4.4]nonane-1,3-dione.

    • Monitor fractions by TLC.

Issue: Removing the Ring-Opened Acid The hydrolyzed, ring-opened carboxylic acid is highly polar and may streak on a silica gel column.

  • Recommended Protocol (Acid-Base Extraction):

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated and move into the aqueous layer.

    • Separate the layers.

    • Wash the organic layer again with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer to yield a product with reduced acidic impurities. Caution: Perform this extraction quickly and at low temperatures to prevent base-catalyzed degradation of the desired anhydride.

Process Logic & Mechanistic Pathways

Understanding the competing reaction pathways is key to maximizing the desired outcome.

reaction_pathways cluster_main Desired Synthesis Pathway cluster_side Competing Side Reactions CP Cyclopentanone Enolate Cyclopentanone Enolate CP->Enolate Base AcylInt Acylated Intermediate Enolate->AcylInt Acylation AldolAdd Aldol Adduct Enolate->AldolAdd + Cyclopentanone SA Succinic Anhydride SA->AcylInt Acylation Product 2-Oxaspiro[4.4]nonane-1,3-dione AcylInt->Product Ring Closure Hydrolysis Ring-Opened β-Keto Acid Product->Hydrolysis +H₂O (Workup) AldolProd 2-Cyclopentylidene- cyclopentanone AldolAdd->AldolProd -H₂O Decarbox Decarboxylation Product Hydrolysis->Decarbox Heat, Δ

Sources

Technical Support Center: Purification of 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxaspiro[4.4]nonane-1,3-dione (CAS 5623-90-5). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the successful purification of this valuable spirocyclic anhydride.[1][2] Given its utility as a versatile building block in complex molecular synthesis, achieving high purity is paramount for reliable downstream applications.[1] This guide is structured to address common challenges and provide robust, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries and foundational knowledge crucial for handling this compound.

Q1: What are the most common impurities I am likely to encounter with crude 2-Oxaspiro[4.4]nonane-1,3-dione?

A1: The impurity profile is typically dictated by the synthetic route, but several common species are frequently observed. The most significant impurity is the hydrolysis product, cyclopentane-1,1-diacetic acid , formed by the cleavage of the anhydride ring in the presence of water. Other potential impurities include unreacted starting materials from the cyclization/dehydration step and residual solvents used in the reaction or initial work-up.

Q2: My crude product is a sticky oil or semi-solid instead of a crystalline solid. What is the likely cause?

A2: This is a classic sign of significant impurity content. The presence of the dicarboxylic acid hydrolysis product, residual solvents, or other synthetic byproducts can act as a eutectic contaminant, depressing the melting point of the target compound and preventing proper crystallization. A low-melting solid is noted in some supplier documentation, but a non-crystalline oil indicates a need for rigorous purification.[3]

Q3: How can I definitively assess the purity of my final product?

A3: A multi-pronged analytical approach is recommended for comprehensive quality control.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for both structural confirmation and purity assessment. The absence of a broad singlet corresponding to carboxylic acid protons (~10-12 ppm) is a key indicator that hydrolysis has been avoided.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity by separating the target compound from potential impurities.[4] An area-percent calculation is commonly used to determine purity.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile compound, GC-MS is an excellent technique for assessing purity and identifying volatile impurities.[5]

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity.[6] A broad or depressed melting range suggests the presence of impurities.

Q4: What are the recommended storage conditions for the purified compound to prevent degradation?

A4: Due to the compound's susceptibility to hydrolysis, it must be protected from atmospheric moisture. Store the purified, dry solid in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., Drierite®, silica gel). For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable. Storage at reduced temperatures (2-8°C) is also recommended to minimize any potential degradation pathways.[1]

Section 2: Purification Troubleshooting Guide

This guide is designed to help you diagnose and solve specific problems encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. Incorrect Solvent Choice: The compound is too soluble in the cold solvent. 2. Excessive Solvent Volume: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[6] 3. Premature Crystallization: Crystals formed on the filter funnel during a hot filtration step.1. Select a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[6] (See Protocol A). 2. Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] If too much was added, carefully evaporate some solvent to reach the saturation point. 3. Pre-heat the funnel and filter paper before filtration. Use a small amount of hot solvent to rinse the flask and transfer all material.
"Oiling Out" During Recrystallization 1. Solution Cooled Too Rapidly: Supersaturation was reached at a temperature above the compound's melting point. 2. High Impurity Load: Impurities significantly lower the melting point of the mixture. 3. Poor Solvent System: The chosen solvent is too nonpolar for the compound.1. Re-heat the solution until the oil redissolves. Allow it to cool much more slowly.[7] If necessary, add a small amount of additional solvent. 2. Consider a pre-purification step like a solvent wash or passing a solution of the crude material through a small plug of silica gel to remove gross impurities. 3. Switch to a more polar solvent system. For example, if oiling out occurs in Toluene/Hexane, try Ethyl Acetate/Hexane.
Poor Separation in Column Chromatography 1. Inappropriate Eluent System: The polarity of the mobile phase is either too high (all compounds elute together) or too low (compounds stick to the column). 2. Column Overloading: Too much material was loaded onto the column, exceeding its separation capacity. 3. Sample Applied in a Strong Solvent: The sample was dissolved in a solvent stronger than the mobile phase, causing band broadening.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for the target compound. 2. Use an appropriate amount of silica gel for the mass of crude material (typically a 50:1 to 100:1 ratio by weight). 3. Dissolve the sample in a minimal amount of a weak solvent (like the mobile phase itself or a component of it) or adsorb it onto a small amount of silica gel before loading.
Product Shows Signs of Hydrolysis (e.g., -COOH peak in ¹H NMR) 1. Exposure to Moisture: The compound came into contact with water during work-up or purification. 2. Non-anhydrous Solvents: Solvents used for chromatography or recrystallization contained water. 3. Acidic or Basic Contaminants: Trace acid or base can catalyze anhydride ring-opening.1. Ensure all glassware is oven-dried. Perform extractions and washes with brine to help remove water from organic layers, and use a robust drying agent (e.g., Na₂SO₄, MgSO₄). 2. Use anhydrous grade solvents, especially for chromatography. 3. Neutralize the crude reaction mixture thoroughly before purification. If performing chromatography, consider adding a small amount of a non-polar, non-reactive additive like triethylamine (0.1%) to the eluent if the silica is suspected to be acidic.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step methodologies for the most common and effective purification techniques.

Protocol A: Recrystallization

Recrystallization is the preferred method for purifying solids when impurities have different solubility profiles from the desired compound.[8]

Step-by-Step Methodology:

  • Solvent Selection: Based on the structure, a moderately polar solvent system is a good starting point. An Ethyl Acetate/Hexane mixture is often effective for related spirocyclic compounds.[9][10]

  • Dissolution: Place the crude 2-Oxaspiro[4.4]nonane-1,3-dione in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (Ethyl Acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Induce Cloudiness: While the solution is still warm, slowly add the less polar anti-solvent (Hexane) dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is at its saturation point.

  • Re-dissolution: Add a few more drops of the polar solvent (Ethyl Acetate) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.[7]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent (Hexane) to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Protocol B: Silica Gel Flash Chromatography

This method is highly effective for separating compounds with different polarities and is useful if recrystallization fails or if multiple impurities are present.

Step-by-Step Methodology:

  • TLC Analysis: Determine an optimal eluent system using TLC. Test various ratios of a nonpolar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate). A good starting point is 70:30 Hexane:Ethyl Acetate. The target compound should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it using the chosen eluent system as a slurry ("wet packing").

  • Sample Loading: Dissolve the crude product in a minimal volume of a relatively nonpolar solvent (e.g., dichloromethane or the eluent mixture). Alternatively, for better resolution, create a "dry load" by dissolving the crude product in a volatile solvent, adding a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution: Run the column with the chosen eluent system, applying positive pressure (air or nitrogen).

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid under high vacuum to remove any remaining solvent.

Section 4: Visual Workflows

The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting recrystallization.

G cluster_0 Primary Purification Path cluster_1 Secondary Purification Path Crude Crude Product Recryst Attempt Recrystallization (Protocol A) Crude->Recryst Purity_Check1 Assess Purity (TLC, NMR, MP) Recryst->Purity_Check1 Pure_Product Pure Product (Store in Desiccator) Purity_Check1->Pure_Product Purity > 98% Chrom Flash Chromatography (Protocol B) Purity_Check1->Chrom Purity < 98% or Multiple Impurities Purity_Check2 Assess Purity (TLC, NMR) Chrom->Purity_Check2 Purity_Check2->Pure_Product

Caption: General purification workflow for 2-Oxaspiro[4.4]nonane-1,3-dione.

G start Recrystallization Result q1 Did it 'oil out'? start->q1 q2 Low crystal yield? q1->q2 No a1 Re-heat, add polar solvent to clarify. Cool SLOWLY. Consider different solvent system. q1->a1 Yes q3 Product still impure? q2->q3 No a2 Concentrate mother liquor. Recool to get second crop. Ensure minimum hot solvent was used. q2->a2 Yes a3 Perform a second recrystallization or proceed to chromatography. q3->a3 Yes ok Proceed to Filtration & Drying q3->ok No

Caption: Troubleshooting decision tree for the recrystallization process.

Section 5: References

  • Benchchem. (n.d.). Spirocyclic Anhydrides: A Comprehensive Technical Guide on Their Discovery and Significance. Retrieved from

  • Benchchem. (n.d.). Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate. Retrieved from

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. Retrieved from

  • MySkinRecipes. (n.d.). 2-oxaspiro[4.4]nonane-1,3-dione. Retrieved from

  • Benchchem. (n.d.). HPLC methods for the analysis of 2-Azaspiro[4.4]nonane hemioxalate. Retrieved from

  • ChemScene. (n.d.). 2-Oxaspiro[4.4]nonane-1,3-dione. Retrieved from

  • Smolecule. (n.d.). Buy 2-Oxaspiro[4.4]nonane-1,3-dione | 5623-90-5. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Oxaspiro[4.4]nonane-1,3-dione. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

  • National Institutes of Health. (n.d.). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). Retrieved from

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from

  • ResearchGate. (n.d.). 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Retrieved from

  • Lehigh University. (2017, September 8). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from

  • Benchchem. (n.d.). Validation of analytical methods for 1,6-Dioxaspiro[4.4]nonane quantification. Retrieved from

Sources

Technical Support Center: Overcoming Challenges in the Alkylation of 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Oxaspiro[4.4]nonane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the alkylation of this unique spirocyclic building block. While a versatile scaffold in medicinal chemistry and organic synthesis, its distinct structure presents specific hurdles that can lead to low yields or failed reactions.[1] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you achieve successful and efficient alkylation.

Section 1: Understanding the Core Challenge: Reactivity of a Hindered Spirocyclic System
Q: Why does 2-Oxaspiro[4.4]nonane-1,3-dione exhibit low reactivity in some alkylation attempts?

A: The reactivity of 2-Oxaspiro[4.4]nonane-1,3-dione is a delicate interplay between its electronic properties and its three-dimensional structure.

  • Electronic Activation: The molecule is a cyclic anhydride, a class of compounds known to be highly reactive toward nucleophiles due to the two electrophilic carbonyl carbons.[2] The protons on the carbon atom alpha (α) to both carbonyl groups (C4) are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate is the key intermediate for a successful alkylation reaction.[3]

  • Steric Hindrance: The primary challenge arises from the spirocyclic core. The cyclopentane ring is fused to the lactone ring at the quaternary C5 position, creating significant steric bulk. This bulk can physically impede the approach of both the base required to abstract the α-proton and the subsequent electrophile (alkylating agent) intended to react with the enolate.[4] Overcoming this steric barrier is critical for the reaction to proceed efficiently.

cluster_molecule 2-Oxaspiro[4.4]nonane-1,3-dione cluster_key Key Steric & Electronic Features mol mol key1 α-Proton (at C4): Site of deprotonation to form the nucleophilic enolate. key2 Spirocyclic Core: The cyclopentane ring creates significant steric hindrance around the reaction center. key3 Electrophilic Carbonyls: Susceptible to attack by strong nucleophiles (e.g., Grignards), leading to undesired ring-opening. p1 p1->key1 [1] p2 p2->key2 [2] p3 p3->key3 [3]

Sources

Technical Support Center: Navigating the Scale-Up of 2-Oxaspiro[4.4]nonane-1,3-dione Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-Oxaspiro[4.4]nonane-1,3-dione. This resource is designed for researchers, chemists, and drug development professionals to address the common challenges encountered during the production of this valuable spirocyclic compound. 2-Oxaspiro[4.4]nonane-1,3-dione is a crucial building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) due to its unique three-dimensional structure.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient scale-up of your synthesis.

I. Overview of Synthetic Challenges

The synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione, while conceptually straightforward, presents several challenges during scale-up. These often relate to reaction control, byproduct formation, and purification. A common synthetic route involves the reaction of cyclopentanone with a malonic acid derivative, followed by cyclization. While effective at the lab scale, this process can be prone to issues when transitioning to larger batches.

Common issues include:

  • Incomplete reactions leading to low yields.

  • Formation of polymeric or oligomeric byproducts.

  • Difficulty in removing unreacted starting materials.

  • Product degradation during workup or purification.

  • Challenges in achieving high purity required for pharmaceutical applications.

This guide will systematically address these challenges, providing practical solutions and preventative measures.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione.

Reaction Stage

FAQ 1: My reaction is not proceeding to completion, resulting in a low yield. What are the likely causes and how can I fix this?

Answer: Incomplete conversion is a frequent issue in the scale-up of this synthesis. Several factors can contribute to this problem:

  • Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer and localized "hot spots," hindering the reaction. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

  • Reagent Purity: The purity of your starting materials, particularly cyclopentanone and the malonic acid derivative, is critical. Impurities can interfere with the reaction. Always use reagents of the highest possible purity and consider purification of starting materials if necessary.

  • Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretical, slight excesses of one reagent may be necessary to drive the reaction to completion. Experiment with small variations in the molar ratio of your reactants.

  • Sub-optimal Temperature: The reaction temperature is a critical parameter. Too low a temperature will result in a slow reaction rate, while too high a temperature can lead to byproduct formation. A systematic temperature screening is recommended to find the optimal conditions for your specific setup.[3]

Troubleshooting Decision Tree for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_mixing Is mixing adequate? start->check_mixing check_purity Are reagents pure? check_mixing->check_purity Yes increase_agitation Increase agitation speed check_mixing->increase_agitation No check_stoichiometry Is stoichiometry optimized? check_purity->check_stoichiometry Yes purify_reagents Purify starting materials check_purity->purify_reagents No check_temp Is temperature optimal? check_stoichiometry->check_temp Yes optimize_ratio Optimize molar ratios check_stoichiometry->optimize_ratio No optimize_temp Screen reaction temperatures check_temp->optimize_temp No solution Yield Improved check_temp->solution Yes increase_agitation->check_purity purify_reagents->check_stoichiometry optimize_ratio->check_temp optimize_temp->solution

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: I'm observing significant byproduct formation. How can I minimize this?

Answer: Byproduct formation is a common challenge, especially when scaling up. The most likely culprits are side reactions due to incorrect temperature, reaction time, or the presence of impurities.

  • Temperature Control: As mentioned, excessive heat can promote side reactions. Maintain strict temperature control throughout the reaction.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

  • Choice of Base: If a base is used in your synthesis, its strength and concentration can influence byproduct formation. A weaker base or a slower addition rate might be necessary.

  • Inert Atmosphere: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Table 1: Common Byproducts and Mitigation Strategies

Byproduct TypePotential CauseMitigation Strategy
Polymeric materialHigh temperature, prolonged reaction timeOptimize temperature and reaction time; monitor reaction progress.
Open-chain diacidPresence of waterUse anhydrous solvents and reagents; run under an inert atmosphere.
Decarboxylated productsExcessive heatMaintain strict temperature control.
Work-up and Isolation Stage

FAQ 3: I am having trouble with product isolation. It seems to be hydrolyzing during the work-up. What should I do?

Answer: 2-Oxaspiro[4.4]nonane-1,3-dione, being a cyclic anhydride, is susceptible to hydrolysis, especially in the presence of water and acid or base.

  • Minimize Contact with Water: Use anhydrous solvents for extraction and washing steps. If an aqueous wash is necessary, use brine to reduce the solubility of the product in the aqueous layer and perform the wash quickly at a low temperature.

  • Neutral pH: Ensure that the pH of your reaction mixture is neutral before work-up. Acidic or basic conditions will accelerate hydrolysis.

  • Prompt Isolation: Do not let the crude product sit in solution for extended periods. Proceed with isolation and purification as quickly as possible.

  • Azeotropic Distillation: If your synthesis allows, consider using a solvent that can form an azeotrope with water (e.g., toluene) to remove water during the reaction.

Purification Stage

FAQ 4: What is the best method for purifying 2-Oxaspiro[4.4]nonane-1,3-dione on a large scale?

Answer: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale purification. It should be reserved for cases where recrystallization is not effective.

  • Sublimation: For thermally stable compounds, sublimation can be a highly effective purification technique that avoids the use of solvents.

General Synthesis and Purification Workflow:

synthesis_workflow start Starting Materials (Cyclopentanone, Malonic Acid Derivative) reaction Reaction start->reaction workup Work-up & Isolation reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization/Chromatography) crude->purification pure_product Pure 2-Oxaspiro[4.4]nonane-1,3-dione purification->pure_product analysis Analysis (NMR, HPLC, etc.) pure_product->analysis

Caption: General workflow for synthesis and purification.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione

This protocol provides a general procedure. Optimization may be required based on your specific equipment and scale.

  • Reaction Setup: To a clean, dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add cyclopentanone and the malonic acid derivative in a suitable anhydrous solvent (e.g., toluene).

  • Reagent Addition: Slowly add a dehydrating agent (e.g., acetic anhydride) or a catalyst (e.g., a catalytic amount of a strong acid) while maintaining the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, neutralize any acidic or basic components.

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be purified as described below.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture from a pre-determined solvent screen.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. In-Process Controls and Analytical Methods

To ensure the quality and consistency of your product, it is essential to implement in-process controls and use appropriate analytical methods.

Table 2: Analytical Methods for Quality Control

Analytical MethodPurpose
TLC/HPLC Monitor reaction progress, assess purity.
¹H and ¹³C NMR Confirm the structure of the product.
FT-IR Spectroscopy Identify characteristic functional groups (e.g., anhydride carbonyls).
Melting Point Assess the purity of the final product.
Mass Spectrometry Determine the molecular weight of the product.

V. Safety Precautions

  • Always work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.

  • Cyclic anhydrides can be moisture-sensitive and may be irritating. Avoid inhalation of dust and contact with skin and eyes.

By following the guidance in this technical support center, you will be better equipped to troubleshoot and overcome the challenges associated with the scale-up of 2-Oxaspiro[4.4]nonane-1,3-dione production, leading to a more efficient and successful synthesis.

References

  • MySkinRecipes. (n.d.). 2-oxaspiro[4.4]nonane-1,3-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

Sources

Navigating Spirocyclization with 2-Oxaspiro[4.4]nonane-1,3-dione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing reaction conditions for spirocyclization reactions utilizing 2-Oxaspiro[4.4]nonane-1,3-dione. This guide is designed to provide you, as a senior application scientist, with field-proven insights and troubleshooting strategies to navigate the complexities of these powerful synthetic transformations. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Introduction to Spirocyclization with 2-Oxaspiro[4.4]nonane-1,3-dione

2-Oxaspiro[4.4]nonane-1,3-dione is a versatile building block in organic synthesis, prized for its unique spirocyclic framework that is a common motif in pharmaceuticals and natural products.[1] Its inherent conformational rigidity and stereochemical potential make it an attractive starting material for the construction of complex three-dimensional molecules. Spirocyclization reactions involving this cyclic anhydride offer a direct route to novel spirocyclic scaffolds, but like any sophisticated chemical transformation, they present a unique set of challenges. This guide will address common issues encountered during these reactions, from low yields and poor diastereoselectivity to unexpected side products.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address the specific problems you may encounter in the laboratory.

Low Reaction Yield

Question: My spirocyclization reaction with 2-Oxaspiro[4.4]nonane-1,3-dione is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in spirocyclization reactions can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent and Solvent Purity: Cyclic anhydrides are susceptible to hydrolysis. Ensure that 2-Oxaspiro[4.4]nonane-1,3-dione and all other reagents are of high purity and that your solvents are rigorously dried. Trace amounts of water can lead to the opening of the anhydride ring, quenching the desired reaction pathway.

  • Catalyst Activity and Loading: If you are employing a catalyst (Lewis acid or organocatalyst), its activity is paramount.

    • Lewis Acids: Ensure the Lewis acid is fresh and has not been deactivated by atmospheric moisture. Consider increasing the catalyst loading in small increments. Common Lewis acids that could be explored for activating the anhydride include TiCl₄, SnCl₄, and Sc(OTf)₃.

    • Organocatalysts: For enantioselective transformations, the purity and handling of the organocatalyst are critical. Ensure it is stored under an inert atmosphere if it is air- or moisture-sensitive.

  • Reaction Temperature and Time: Spirocyclization reactions can be sensitive to temperature.

    • Low Temperature: If the reaction is sluggish, a gradual increase in temperature might be necessary to overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS to avoid product decomposition at higher temperatures.

    • High Temperature: Conversely, elevated temperatures can sometimes lead to side reactions or decomposition. If you observe the formation of multiple byproducts, consider running the reaction at a lower temperature for a longer duration.

  • Concentration: Intermolecular side reactions can compete with the desired intramolecular spirocyclization, especially at high concentrations. Running the reaction under high-dilution conditions can favor the formation of the spirocyclic product.

  • Stoichiometry: Carefully optimize the stoichiometry of your reactants. An excess of one reactant may lead to the formation of undesired side products.

Table 1: General Parameters for Optimizing Spirocyclization Yield

ParameterTroubleshooting ActionRationale
Reagent Purity Use freshly purified 2-Oxaspiro[4.4]nonane-1,3-dione and other reagents.To prevent side reactions and catalyst deactivation.
Solvent Use anhydrous solvents.To avoid hydrolysis of the cyclic anhydride.
Catalyst Loading Titrate catalyst loading (e.g., 5 mol% increments).To find the optimal balance between reaction rate and potential side reactions.
Temperature Screen a range of temperatures (e.g., -20 °C to 80 °C).To identify the optimal temperature for product formation and stability.
Concentration Perform the reaction at high dilution (e.g., 0.01 M).To favor intramolecular cyclization over intermolecular reactions.
Reaction Time Monitor the reaction by TLC/LC-MS to determine the optimal time.To ensure complete conversion without product degradation.
Poor Diastereoselectivity

Question: My spirocyclization is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of spirocyclic compounds due to the creation of a new stereocenter at the spiro-carbon. The stereochemical outcome is influenced by both kinetic and thermodynamic factors.

  • Catalyst Choice: The choice of catalyst and associated ligands is the most critical factor in controlling diastereoselectivity.

    • Bulky Catalysts/Ligands: Sterically demanding catalysts or ligands can create a chiral pocket that favors the approach of the reactants from a specific face, leading to the preferential formation of one diastereomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. A systematic screening of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile) is recommended.

  • Temperature Optimization: Lowering the reaction temperature often favors the formation of the kinetic product, which may lead to higher diastereoselectivity. Conversely, higher temperatures can lead to the thermodynamically more stable product. It is crucial to determine whether the desired diastereomer is the kinetic or thermodynamic product.

  • Substrate Control: The steric and electronic properties of the substituents on your reaction partner can significantly influence the facial selectivity of the cyclization.

Diagram 1: General Workflow for Optimizing Diastereoselectivity

G start Poor Diastereoselectivity Observed catalyst Screen Catalyst/Ligand Library (Vary steric & electronic properties) start->catalyst solvent Solvent Screening (Vary polarity) catalyst->solvent temp Temperature Optimization (e.g., -78°C to RT) solvent->temp analysis Analyze Diastereomeric Ratio (e.g., by NMR, HPLC) temp->analysis analysis->catalyst Iterate if necessary end Optimized Conditions Achieved analysis->end Desired d.r. reached

Caption: A systematic approach to optimizing diastereoselectivity.

Formation of Side Products

Question: I am observing the formation of significant side products in my reaction. What are the likely culprits and how can I minimize them?

Answer: The presence of the cyclic anhydride functionality in 2-Oxaspiro[4.4]nonane-1,3-dione can lead to specific side reactions.

  • Ring-Opening: As mentioned, hydrolysis is a primary concern. However, other nucleophiles present in the reaction mixture (e.g., amines, alcohols, or even the solvent) can also lead to ring-opening of the anhydride, forming carboxylic acid or ester derivatives. Rigorously excluding such nucleophiles is essential.

  • Decarboxylation: Depending on the reaction conditions, particularly at higher temperatures, decarboxylation of the anhydride or the resulting product can occur. If you suspect this is happening, try running the reaction at a lower temperature.

  • Polymerization: If your reaction partner is an alkene, polymerization can be a competitive pathway, especially with certain catalysts or initiators. Adjusting the catalyst and concentration can help mitigate this.

Diagram 2: Troubleshooting Decision Tree for Side Product Formation

G start Side Product Formation identify Characterize Side Product (NMR, MS) start->identify ring_opened Ring-Opened Product? identify->ring_opened decarboxylated Decarboxylated Product? identify->decarboxylated polymer Polymeric Material? identify->polymer dry Action: Rigorously Dry Reagents & Solvents ring_opened->dry Yes temp_down Action: Lower Reaction Temperature decarboxylated->temp_down Yes conc_down Action: Decrease Monomer Concentration / Change Catalyst polymer->conc_down Yes

Caption: A decision tree for diagnosing and addressing side product formation.

Frequently Asked Questions (FAQs)

Q1: What types of spirocyclization reactions can 2-Oxaspiro[4.4]nonane-1,3-dione participate in?

A1: 2-Oxaspiro[4.4]nonane-1,3-dione, as a cyclic anhydride, can potentially participate in various cycloaddition reactions. For instance, it could act as a dipolarophile in [3+2] cycloadditions with azomethine ylides to form spiro-pyrrolidine derivatives.[2] Furthermore, under appropriate activation, it could engage in reactions with electron-rich alkenes.

Q2: What are some recommended starting points for solvent selection?

A2: For many Lewis acid-catalyzed reactions, non-coordinating solvents such as dichloromethane (DCM) or toluene are good starting points. For organocatalyzed reactions, a broader range of solvents including THF, acetonitrile, and even protic solvents in some cases, may be screened.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the formation of isomers, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy of aliquots taken from the reaction mixture are recommended.

Q4: What are some common work-up procedures for these reactions?

A4: A typical work-up procedure involves quenching the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate for acid-catalyzed reactions), followed by extraction of the product into an organic solvent. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Q5: How should I purify the final spirocyclic product?

A5: Flash column chromatography on silica gel is the most common method for purifying spirocyclic compounds. The choice of eluent will depend on the polarity of your product. If the diastereomers are difficult to separate, preparative high-performance liquid chromatography (HPLC) may be necessary.

Experimental Protocol: A General Guideline for Spirocyclization

The following is a generalized protocol for a Lewis acid-catalyzed spirocyclization. Note: This is a template and must be adapted and optimized for your specific substrates and reaction.

Materials:

  • 2-Oxaspiro[4.4]nonane-1,3-dione

  • Alkene or other reaction partner

  • Lewis acid catalyst (e.g., TiCl₄, Sc(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Under an inert atmosphere, add 2-Oxaspiro[4.4]nonane-1,3-dione (1.0 equiv) and the reaction partner (1.0-1.2 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous solvent to the flask to achieve the desired concentration (e.g., 0.1 M).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (0.1-0.3 equiv) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The successful execution of spirocyclization reactions with 2-Oxaspiro[4.4]nonane-1,3-dione hinges on a systematic and informed approach to reaction optimization. By carefully considering the purity of reagents, the choice of catalyst, and the fine-tuning of reaction parameters, researchers can overcome common challenges and unlock the full synthetic potential of this valuable building block. This guide provides a framework for troubleshooting and optimization, empowering you to confidently develop robust and efficient methods for the synthesis of novel spirocyclic architectures.

References

  • MySkinRecipes. (n.d.). 2-oxaspiro[4.4]nonane-1,3-dione. Retrieved from [Link]

  • Li, X., Yi, R., Liu, B., Li, Z., Yu, X., & Yi, P. (2013). Synthesis of Dispiro[indole-3,2′-pyrrolidine-3′,2″-pyrrolizine]-1″,2(1H)-dionesviaAzomethine Ylide 1,3-Dipolar Cycloaddition. Journal of Heterocyclic Chemistry, 50(4), 925–928. Retrieved from [Link]

Sources

preventing decomposition of 2-Oxaspiro[4.4]nonane-1,3-dione during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-Oxaspiro[4.4]nonane-1,3-dione. As a spirocyclic anhydride, this compound is a valuable building block for complex molecular structures, particularly in pharmaceutical and polymer synthesis.[1][2] However, its anhydride functionality presents a significant stability challenge. This document addresses the primary decomposition pathways and offers robust troubleshooting strategies and protocols to ensure reaction integrity and reproducibility.

Section 1: Frequently Asked Questions - Understanding Core Stability

This section covers the fundamental principles governing the stability of 2-Oxaspiro[4.4]nonane-1,3-dione. A clear understanding of these principles is the first step toward preventing its degradation.

Q1: What is the primary cause of decomposition for 2-Oxaspiro[4.4]nonane-1,3-dione during reactions?

The primary stability concern is the high reactivity of the cyclic anhydride ring toward nucleophiles.[3][4] The electrophilic carbonyl carbons are highly susceptible to attack, leading to an irreversible ring-opening reaction. The most common and often unintentional nucleophile present in a reaction setup is water (hydrolysis), which converts the anhydride to the corresponding, and often unreactive, dicarboxylic acid.[5][6] This side reaction is a frequent source of low yields and reaction failure.[6]

Q2: How do common laboratory solvents affect the stability of the compound?

Solvent choice is critical. Protic solvents (those with O-H or N-H bonds) can act as nucleophiles and should be avoided for storage and, whenever possible, as reaction media. Aprotic, non-nucleophilic solvents are highly recommended.[4]

Solvent ClassStability ProfileRecommended SolventsSolvents to AvoidRationale
Aprotic & Non-Polar High Stability Toluene, Hexanes-Non-nucleophilic and easy to render anhydrous. Excellent for long-term stability.
Aprotic & Polar Good to High Stability Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM)Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)MeCN, THF, and DCM are non-nucleophilic.[4] Use anhydrous grades. DMF and DMSO are hygroscopic and can contain water impurities.
Protic Very Low Stability (Reactive) -Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)These solvents will readily attack the anhydride ring, causing rapid decomposition via hydrolysis or alcoholysis.[4]
Q3: What is the impact of temperature and pH on the stability of 2-Oxaspiro[4.4]nonane-1,3-dione?

Both temperature and pH significantly influence the rate of decomposition.

  • Temperature : Higher temperatures accelerate the rate of hydrolysis and other nucleophilic attacks.[5] Therefore, running reactions at the lowest effective temperature is a key strategy to minimize decomposition.

  • pH : The hydrolysis of cyclic anhydrides is catalyzed by both acidic and basic conditions.[4] The compound is most stable in neutral aqueous environments, but even then, hydrolysis occurs. For non-aqueous reactions, the presence of strong acids or bases can catalyze decomposition if trace moisture is present.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a problem-and-solution framework for issues directly related to the decomposition of 2-Oxaspiro[4.4]nonane-1,3-dione.

Issue 1: My final product is contaminated with a dicarboxylic acid byproduct.
  • Probable Cause : This is the classic sign of anhydride hydrolysis due to the presence of water in the reaction.[5][6]

  • Solution: Implement Rigorous Anhydrous Technique.

    • Glassware Preparation : Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., Drierite, P₂O₅). Alternatively, flame-dry the glassware under vacuum and backfill with an inert gas.

    • Reagent Purity : Use freshly opened bottles of anhydrous solvents and reagents. Anhydrides, especially if old, can absorb atmospheric moisture.[5] Consider purifying the anhydride if its purity is in doubt.

    • Inert Atmosphere : Assemble the reaction under a positive pressure of an inert gas like Argon or Nitrogen. This prevents atmospheric moisture from entering the system during the reaction.[5]

Issue 2: My reaction with an amine or alcohol nucleophile is sluggish or results in a low yield.
  • Probable Cause 1 : A significant portion of your starting anhydride has already hydrolyzed to the less reactive dicarboxylic acid prior to the reaction.

  • Probable Cause 2 : In reactions with amines, the carboxylic acid byproduct from hydrolysis can react with the basic amine to form an ammonium carboxylate salt, consuming the nucleophile in a non-productive acid-base reaction.[5]

  • Solution: Verify Reagent Integrity and Control Stoichiometry.

    • Check Starting Material : Before starting, run a quick analytical test (e.g., IR spectroscopy) on your 2-Oxaspiro[4.4]nonane-1,3-dione. The presence of a broad O-H stretch (around 3000 cm⁻¹) alongside the characteristic anhydride carbonyl peaks (two peaks around 1750-1850 cm⁻¹) indicates hydrolysis.

    • Controlled Addition : Instead of adding all reagents at once, slowly add the anhydride solution to the nucleophile solution. This ensures the anhydride is more likely to react with the intended nucleophile rather than trace water and prevents over-acylation if the substrate has multiple reactive sites.[5]

    • Temperature Control : Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress the competing hydrolysis reaction.

Workflow for Preventing Decomposition

The following diagram illustrates the critical decision points and workflow for minimizing the decomposition of 2-Oxaspiro[4.4]nonane-1,3-dione during a typical nucleophilic substitution reaction.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Setup cluster_reaction Phase 3: Execution prep_start Start: Reaction Planning dry_glass Oven/Flame-Dry Glassware (Cool under Desiccator/Inert Gas) prep_start->dry_glass anhydrous_solvents Use Anhydrous Grade Solvents (e.g., from solvent system or sealed bottle) dry_glass->anhydrous_solvents reagent_check Verify Anhydride Purity (e.g., IR, NMR) anhydrous_solvents->reagent_check setup_start Assemble Glassware (while hot or under inert gas flow) reagent_check->setup_start inert_atm Purge with Inert Gas (N2 or Ar for 15-30 min) setup_start->inert_atm add_reagents Add Solvents & Nucleophile (via syringe/cannula) inert_atm->add_reagents temp_control Cool to Optimal Temperature (e.g., 0°C or RT) add_reagents->temp_control slow_add Slowly Add Anhydride Solution (via syringe pump or dropping funnel) temp_control->slow_add monitor Monitor Reaction (TLC, LC-MS) slow_add->monitor rxn_complete Reaction Complete monitor->rxn_complete caption Workflow for Anhydrous Reactions

Caption: Workflow for minimizing anhydride decomposition.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Maintaining Anhydrous Reaction Conditions

This protocol outlines the standard procedure for setting up a reaction to prevent hydrolysis of 2-Oxaspiro[4.4]nonane-1,3-dione.

  • Glassware : Place all necessary glassware (reaction flask, stir bar, condenser, dropping funnel) in an oven at 150°C for a minimum of 4 hours.

  • Assembly : Immediately assemble the hot glassware under a gentle flow of dry nitrogen or argon. Allow it to cool to room temperature under the inert atmosphere.

  • Solvents & Reagents : Obtain anhydrous solvents from a solvent purification system or use a new sealed bottle. Draw up all liquids using oven-dried syringes or cannulas. Handle all solids quickly in a dry environment or a glovebox.

  • Reaction Initiation : Introduce the solvent and other non-anhydride reagents into the reaction flask.

  • Anhydride Addition : Dissolve the 2-Oxaspiro[4.4]nonane-1,3-dione in a separate flask in anhydrous solvent under an inert atmosphere. Transfer this solution to the main reaction flask via a cannula or an oven-dried, inert-gas-flushed dropping funnel.

  • Execution : Maintain a positive pressure of inert gas throughout the reaction, typically by using a bubbler or a balloon filled with nitrogen or argon.

Decomposition vs. Desired Reaction Pathway

The diagram below illustrates the competition between the desired reaction with a nucleophile (e.g., an amine) and the undesired decomposition via hydrolysis.

G anhydride 2-Oxaspiro[4.4]nonane-1,3-dione product Desired Product (Amide) anhydride->product Desired Reaction (Aminolysis) byproduct Decomposition Product (Dicarboxylic Acid) anhydride->byproduct Undesired Decomposition (Hydrolysis) amine Amine Nucleophile (R-NH2) water Water (H2O) (Contaminant) caption Competing Reaction Pathways

Caption: Competing reaction pathways for the anhydride.

References

  • BenchChem. (n.d.). Strategies to minimize byproduct formation in anhydride reactions.
  • Smolecule. (n.d.). 2-Oxaspiro[4.4]nonane-1,3-dione.
  • YouTube. (2024). What Are Cyclic Anhydrides?.
  • MySkinRecipes. (n.d.). 2-oxaspiro[4.4]nonane-1,3-dione.
  • LibreTexts Chemistry. (2020). Acid Anhydride Chemistry.
  • BenchChem. (n.d.). Spirocyclic Anhydrides: A Comprehensive Technical Guide on Their Discovery and Significance.
  • BenchChem. (n.d.). Stability issues of 3-Oxaspiro[5.5]undecane-2,4-dione in different solvents.

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support resource for the synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable spirocyclic compounds.

The 2-Oxaspiro[4.4]nonane-1,3-dione core is a privileged scaffold in medicinal chemistry, valued for its rigid three-dimensional structure that allows for precise presentation of functional groups.[1][2] Its synthesis, however, often presents challenges related to yield, purity, and stereocontrol. This guide provides a systematic approach to overcoming these hurdles, with a primary focus on the critical role of catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing 2-Oxaspiro[4.4]nonane-1,3-dione derivatives?

A1: The most common and effective strategies involve the reaction of a cyclopentanone derivative with succinic anhydride or a related precursor. The key is the catalytic activation to form the spirocyclic core. The main catalytic systems include:

  • Lewis Acid Catalysis : This is a widely used approach where Lewis acids activate a carbonyl group, facilitating the key bond-forming steps.[3][4] Catalysts like bismuth(III) triflate (Bi(OTf)₃), aluminum chloride (AlCl₃), and scandium triflate (Sc(OTf)₃) are frequently employed.[3][5]

  • Organocatalysis : Chiral amines or acids can be used to catalyze the reaction, often providing a route to asymmetric synthesis of substituted derivatives.[6][7] This approach is particularly valuable when enantioselectivity is a primary goal.

  • Brønsted Acid Catalysis : Strong acids can catalyze the reaction, though they are often less selective and can lead to side reactions if not carefully controlled.

Q2: My reaction is not proceeding. What is the first thing I should check?

A2: Before extensively optimizing the catalyst, always verify the fundamentals. Start with the integrity of your starting materials. Ensure your cyclopentanone derivative is pure and that the succinic anhydride has not hydrolyzed due to moisture. Anhydrous reaction conditions are often critical, especially for moisture-sensitive Lewis acid catalysts.[8][9] Confirm that your solvent is dry and that the reaction is being conducted under an inert atmosphere (e.g., nitrogen or argon) if required by the chosen catalyst.

Q3: How does the choice of Lewis acid impact the reaction outcome?

A3: The activity of a Lewis acid catalyst is directly related to its acidity and its ability to coordinate with the carbonyl oxygen of either the ketone or the anhydride.[5]

  • Strong Lewis Acids (e.g., AlCl₃) : These can offer high reaction rates but may also promote side reactions, such as polymerization or degradation of sensitive substrates. Their high reactivity can sometimes make them difficult to handle.[5]

  • Milder, Water-Tolerant Lewis Acids (e.g., Bi(OTf)₃, Sc(OTf)₃) : These are often preferred as they are easier to handle and can be more selective.[3][9] Bismuth(III) triflate, for instance, has been shown to be a proficient catalyst for various organic transformations, including spiro annulations.[3][4] The choice depends on the electronic properties of your specific substrates. A systematic screening of catalysts with varying Lewis acidity is often the most effective approach.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides a logical workflow for troubleshooting.

Problem 1: Low to No Product Yield

Low or nonexistent yield is one of the most common frustrations in spirocyclization.[10] The following decision tree provides a systematic workflow to diagnose the issue.

G start Low / No Yield Observed check_sm 1. Verify Starting Materials - Purity (NMR, GC/MS) - Anhydride Integrity (IR) - Reagent Stoichiometry start->check_sm check_conditions 2. Assess Reaction Conditions - Anhydrous Solvent? - Inert Atmosphere? - Correct Temperature? check_sm->check_conditions If Materials OK check_catalyst 3. Evaluate Catalyst - Fresh/Active Catalyst? - Appropriate Loading? check_conditions->check_catalyst If Conditions Correct optimize 4. Optimization Strategy check_catalyst->optimize If Catalyst OK sub_optimize Increase Catalyst Loading Screen Alternative Catalysts (Vary Lewis Acidity) Modify Temperature (Increase/Decrease) Change Solvent optimize->sub_optimize

Caption: Troubleshooting workflow for low yield.

  • Cause A: Inactive Catalyst: Lewis acid catalysts can be deactivated by trace amounts of water. Ensure you are using a freshly opened bottle or a properly stored catalyst. If organocatalysts are used, ensure they are of high purity.[8]

    • Solution: Use a fresh batch of catalyst. If water sensitivity is suspected, consider a water-tolerant Lewis acid like Bi(OTf)₃.[3]

  • Cause B: Insufficient Reactivity: The substrates themselves may not be electronically suitable for the chosen catalyst. An electron-rich cyclopentanone derivative will react more readily than an electron-poor one.

    • Solution: Switch to a stronger catalyst. If using a mild Lewis acid like Bi(OTf)₃, consider moving to AlCl₃.[5] Alternatively, increasing the reaction temperature can overcome the activation energy barrier, but this must be balanced against potential side product formation.

Problem 2: Formation of Side Products / Impurities

The appearance of unexpected spots on your TLC plate indicates competing reaction pathways.

  • Cause A: Self-Condensation or Polymerization: This is common when using highly reactive starting materials or overly harsh conditions (e.g., strong acid, high temperature). The intended product formation is a delicate balance.[10]

    • Solution:

      • Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.

      • Reduce Catalyst Loading: Use the minimum amount of catalyst required to promote the reaction. A high catalyst concentration can accelerate undesired pathways.

      • Slow Addition: Add one of the reactants or the catalyst slowly over time to maintain a low instantaneous concentration, favoring the desired intramolecular cyclization over intermolecular side reactions.

  • Cause B: Incomplete Cyclization/Decomposition: You may be isolating an intermediate or observing product degradation.

    • Solution: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. If the product is degrading over time, the reaction must be quenched as soon as the starting material is consumed. If an intermediate is building up, it may indicate that a higher temperature or a more active catalyst is needed to complete the final ring-closing step.

Problem 3: Difficulty with Product Isolation and Purification

Spirocyclic compounds can sometimes be challenging to purify due to their unique physical properties.[11]

  • Issue A: Co-eluting Impurities: The product and a key impurity may have very similar polarities.

    • Solution: Optimize Chromatography.

      • Solvent System Screening: Do not rely on a single solvent system for flash column chromatography. Test various combinations of hexanes, ethyl acetate, dichloromethane, and methanol. A shallow gradient elution is often more effective than an isocratic one.[11]

      • Alternative Media: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography.

  • Issue B: Product is an Oil or Amorphous Solid: The desired product may not crystallize easily.

    • Solution: Recrystallization. Even if the product is an oil from the column, attempting recrystallization from various solvent systems (e.g., ethyl acetate/hexanes, ether/pentane) can sometimes yield a crystalline solid of high purity.[11]

Catalyst Selection Guide

The choice of catalyst is paramount for success. This table summarizes common options, highlighting their strengths and weaknesses to guide your selection process.

Catalyst TypeSpecific ExampleTypical Loading (mol%)AdvantagesDisadvantagesKey Use Case
Lewis Acid Bi(OTf)₃5 - 20Water-tolerant, easy to handle, highly efficient for many substrates.[3]Can be expensive; may not be strong enough for deactivated substrates.General purpose, good starting point for optimization.
Lewis Acid AlCl₃10 - 100Highly active, inexpensive, powerful for unreactive substrates.[5]Highly moisture-sensitive, can promote side reactions and charring.For electron-poor or sterically hindered ketones.
Lewis Acid Sc(OTf)₃1 - 10Highly active, often recyclable, water-tolerant.[9]High cost.When high turnover and catalyst recovery are desired.
Organocatalyst Proline Derivative10 - 30Enables asymmetric synthesis, metal-free, mild conditions.[6][7]May require higher catalyst loadings, substrate scope can be limited.Chiral synthesis of substituted derivatives.
Brønsted Acid p-TsOH5 - 20Inexpensive, readily available.Low selectivity, can lead to dehydration or rearrangement byproducts.Simple, robust substrates where selectivity is not critical.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of a 2-Oxaspiro[4.4]nonane-1,3-dione derivative using Bismuth(III) triflate as the catalyst. This method is adapted from established procedures for Lewis acid-catalyzed spiro annulations.[3][4]

Materials:

  • Cyclopentanone derivative (1.0 equiv)

  • Succinic anhydride (1.1 equiv)

  • Bismuth(III) triflate (Bi(OTf)₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the cyclopentanone derivative (1.0 equiv) and succinic anhydride (1.1 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous dichloromethane via syringe to achieve a substrate concentration of approximately 0.1 M. Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add Bi(OTf)₃ (0.10 equiv) to the reaction mixture in one portion under a positive pressure of inert gas.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat as necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Oxaspiro[4.4]nonane-1,3-dione derivative.

Caption: General workflow for Lewis acid-catalyzed synthesis.

References

  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem Technical Support.
  • Soda, A. K., et al. (2023). Lewis acid catalyzed spiro annulation of (Z)-3-amino-acrylates with 2-amino arylbenzamides: one-pot synthesis of pyrrole–quinazoline hybrids. RSC Advances.
  • BenchChem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds. BenchChem Technical Support.
  • Various Authors. (2025). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Request PDF.
  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem Technical Support.
  • Various Authors. Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Various Authors. Radical synthesis of tricyclic spirolactones.
  • Kobayashi, S., & Manabe, K. (Year). Lewis Acid Catalysts Stable in Water. Journal of the American Chemical Society.
  • D'yakonov, V. A., et al. (Year). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Soda, A. K., et al. (2023). Lewis acid catalyzed spiro annulation of (Z)-3-amino-acrylates with 2-amino arylbenzamides: one-pot synthesis of pyrrole–quinazoline hybrids.
  • Soda, A. K., et al. (2023). Lewis acid catalyzed spiro annulation of (Z)-3-amino-acrylates with 2-amino arylbenzamides: one-pot synthesis of pyrrole–quinazoline hybrids. RSC Publishing.
  • BenchChem. (2025). Spirocyclic Anhydrides: A Comprehensive Technical Guide on Their Discovery and Significance. BenchChem Technical Support.
  • Various Authors. (Year).
  • Various Authors. (2020). Computational Screening of Lewis Acid Catalysts for the Ene Reaction between Maleic Anhydride and Polyisobutylene.
  • MySkinRecipes. (Year). 2-oxaspiro[4.4]nonane-1,3-dione. MySkinRecipes Product Page.
  • Various Authors. Diastereoselective access to[12][12]-carbospirocycles: governance of thermodynamic enolates with an organocatalyst in vinylogous cascade annulation. Chemical Communications (RSC Publishing).

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Validation & Comparative

A Comparative Guide to Precursors for the Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxaspiro[4.4]nonane-1,3-dione, a spirocyclic anhydride, is a valuable building block in organic synthesis. Its rigid spirocyclic core imparts unique conformational constraints, making it an attractive motif for constructing complex molecular architectures in medicinal chemistry and materials science. The synthesis of this target molecule is most directly achieved through the dehydration of its corresponding dicarboxylic acid. However, the choice of the ultimate starting material—the precursor to this key diacid—can significantly impact the overall efficiency, cost, and scalability of the synthesis.

This guide provides an in-depth comparison of the primary synthetic routes to 2-Oxaspiro[4.4]nonane-1,3-dione, focusing on the selection and performance of alternative precursors. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in making informed decisions for their specific synthetic campaigns.

The Core Pathway: Intramolecular Dehydration

The final step in the formation of 2-Oxaspiro[4.4]nonane-1,3-dione is the intramolecular dehydration of Cyclopentane-1,1-dicarboxylic acid. The formation of five- and six-membered cyclic anhydrides by heating the corresponding dicarboxylic acids is a well-established and favorable process.[1][2] This transformation is typically facilitated by a dehydrating agent to achieve high yields under mild conditions.

Diacid Cyclopentane-1,1-dicarboxylic acid Anhydride 2-Oxaspiro[4.4]nonane-1,3-dione Diacid->Anhydride - H₂O Reagent Dehydrating Agent (e.g., Ac₂O, SOCl₂) Reagent->Diacid

Caption: The final dehydration step to the target anhydride.

The primary challenge, therefore, lies not in this final cyclization but in the efficient and economical synthesis of the crucial precursor, Cyclopentane-1,1-dicarboxylic acid. The following sections compare the most common starting materials for accessing this key intermediate.

Precursor Comparison: Pathways to the Key Diacid

We will evaluate three principal precursors:

  • Diethyl Cyclopentane-1,1-dicarboxylate: A common and commercially available diester.

  • 1-Cyanocyclopentanecarboxylic Acid: A cyano-acid derivative offering a different functional group handle.

  • Diethyl Malonate & 1,4-Dihalobutane: Fundamental building blocks for constructing the cyclopentane ring system from the ground up.

Route 1: Hydrolysis of Diethyl Cyclopentane-1,1-dicarboxylate

This is arguably the most straightforward route if the diester is readily available.[3] The synthesis involves a two-step sequence: saponification of the diester to the dicarboxylate salt, followed by acidification to yield the dicarboxylic acid.

cluster_0 Route 1: Diester Hydrolysis Diester Diethyl Cyclopentane- 1,1-dicarboxylate Salt Dipotassium Cyclopentane- 1,1-dicarboxylate Diester->Salt 1. KOH, EtOH Diacid Cyclopentane-1,1- dicarboxylic acid Salt->Diacid 2. H₃O⁺ Anhydride 2-Oxaspiro[4.4]nonane-1,3-dione Diacid->Anhydride 3. Heat, Ac₂O

Caption: Synthetic pathway starting from the diester precursor.

  • Expertise & Experience: The choice of base for saponification is critical. While sodium hydroxide is effective, potassium hydroxide (KOH) often provides the potassium salt of the diacid, which can have different solubility properties that may aid in purification. The hydrolysis of the second ester group is slower than the first, often requiring elevated temperatures or prolonged reaction times to ensure complete conversion.[4] Incomplete hydrolysis will lead to impurities of the mono-acid mono-ester, which can complicate the subsequent dehydration step.

  • Trustworthiness: This route is highly reliable and reproducible. The progress of the saponification can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final diacid is typically a crystalline solid, which can be purified by recrystallization to a high degree, ensuring a clean dehydration reaction.

Route 2: Hydrolysis of 1-Cyanocyclopentanecarboxylic Acid

This precursor provides an alternative entry point. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This route is advantageous if this cyano-acid is a more accessible starting material from a specific synthetic scheme, for example, from cyclopentanone.

cluster_1 Route 2: Cyano-Acid Hydrolysis Cyanoacid 1-Cyanocyclopentane- carboxylic acid Diacid Cyclopentane-1,1- dicarboxylic acid Cyanoacid->Diacid 1. H₂SO₄, H₂O, Heat Anhydride 2-Oxaspiro[4.4]nonane-1,3-dione Diacid->Anhydride 2. Heat, Ac₂O

Caption: Synthetic pathway starting from the cyano-acid precursor.

  • Expertise & Experience: Strong acid hydrolysis (e.g., using aqueous sulfuric acid) is often employed to convert both the nitrile and any potential ester precursor to the dicarboxylic acid in a single step. This method can be vigorous and requires careful temperature control to avoid side reactions or degradation. The generation of ammonium sulfate as a byproduct requires a thorough workup to isolate the pure diacid.

  • Trustworthiness: While effective, nitrile hydrolysis can sometimes be sluggish or lead to the formation of an intermediate amide. Reaction completion must be rigorously verified. This route's reliability is highly dependent on the quality of the starting cyano-acid[5] and the precise control of the hydrolysis conditions.

Route 3: De Novo Synthesis from Diethyl Malonate

For ultimate cost-effectiveness and control over the supply chain, especially on a large scale, constructing the key diester intermediate from fundamental building blocks is the preferred method. The classic approach involves the dialkylation of diethyl malonate with 1,4-dihalobutane (e.g., 1,4-dibromobutane).

cluster_2 Route 3: De Novo Ring Construction Malonate Diethyl Malonate Diester Diethyl Cyclopentane- 1,1-dicarboxylate Malonate->Diester 1. NaOEt, EtOH Dihalide 1,4-Dibromobutane Dihalide->Diester Diacid Cyclopentane-1,1- dicarboxylic acid Diester->Diacid 2. KOH, H₂O/EtOH 3. H₃O⁺

Caption: Building the precursor from basic starting materials.

  • Expertise & Experience: This is a classic malonic ester synthesis. The choice of base (typically sodium ethoxide, NaOEt) and solvent is paramount. Using sodium ethoxide in ethanol ensures that even if transesterification occurs, the starting ester is regenerated. A key challenge in this synthesis is controlling the reaction to favor intramolecular cyclization over intermolecular polymerization. This is often achieved by using high-dilution conditions, although for a five-membered ring formation, this is less of a concern than for larger rings.

  • Trustworthiness: This method is a cornerstone of organic synthesis and is highly reliable.[6] The purification of the resulting Diethyl Cyclopentane-1,1-dicarboxylate is typically achieved by vacuum distillation, separating it from unreacted starting materials and any polymeric byproducts. The subsequent hydrolysis and dehydration steps follow the protocol described in Route 1.

Quantitative Performance Comparison

Precursor RouteKey TransformationTypical ReagentsNo. of Steps (to Anhydride)Key AdvantagesChallenges & Considerations
1. Diester SaponificationKOH or NaOH, EtOH/H₂O2High-yielding, clean conversion, reliable.Availability and cost of the diester precursor.
2. Cyano-acid Nitrile HydrolysisH₂SO₄/H₂O or NaOH/H₂O2Utilizes a different functional group handle.Potentially harsh conditions, byproduct formation, incomplete reaction.
3. Malonate Dialkylation/CyclizationNaOEt, 1,4-Dihalobutane3Uses inexpensive, basic starting materials; highly scalable.Potential for polymerization; requires careful control of reaction conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclopentane-1,1-dicarboxylic acid from Diethyl Cyclopentane-1,1-dicarboxylate
  • Reaction: Saponification

  • Rationale: This protocol uses potassium hydroxide in a mixed solvent system to ensure solubility of both the organic ester and the inorganic base, driving the hydrolysis to completion.

  • To a solution of diethyl 1,1-cyclopentanedicarboxylate (21.4 g, 0.1 mol) in ethanol (100 mL), add a solution of potassium hydroxide (16.8 g, 0.3 mol) in water (50 mL).

  • Heat the resulting mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • The product, Cyclopentane-1,1-dicarboxylic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure diacid.

Protocol 2: Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione from Cyclopentane-1,1-dicarboxylic acid
  • Reaction: Dehydration/Cyclization

  • Rationale: Acetic anhydride serves as both a dehydrating agent and a solvent in this procedure. It reacts with the water produced to form acetic acid, driving the equilibrium towards the product. A catalytic amount of acid can accelerate the reaction.

  • In a round-bottom flask equipped with a reflux condenser, suspend Cyclopentane-1,1-dicarboxylic acid (15.8 g, 0.1 mol) in acetic anhydride (30 mL).

  • Heat the mixture to 120-130 °C and stir for 2-3 hours. The solid should dissolve as the reaction proceeds.

  • Monitor the reaction by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic anhydride C=O stretches.

  • Cool the reaction mixture to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure (a Kugelrohr apparatus is effective for this).

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to afford pure 2-Oxaspiro[4.4]nonane-1,3-dione.[7]

Conclusion and Recommendations

The selection of a precursor for the synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione is a strategic decision based on a balance of cost, availability, scale, and laboratory capability.

  • For rapid, lab-scale synthesis where precursor cost is not the primary driver, starting from Diethyl Cyclopentane-1,1-dicarboxylate (Route 1) is the most reliable and straightforward approach.

  • If existing synthetic routes provide easier access to the cyano-acid, Route 2 is a viable alternative, provided that the hydrolysis step is carefully optimized and monitored.

  • For large-scale, cost-sensitive production, the de novo synthesis from diethyl malonate and 1,4-dihalobutane (Route 3) is unequivocally the superior strategy, offering the most economical pathway despite the additional synthetic step.

By understanding the nuances of each pathway, researchers can effectively tailor their synthetic strategy to meet the specific demands of their project, ensuring an efficient and successful preparation of this valuable spirocyclic building block.

References

  • JoVE. (2025).
  • PrepChem.com. (n.d.). Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
  • Fiveable. (n.d.). 4.3 Acid anhydrides. Organic Chemistry II.
  • Robert, C., de Montigny, F., & Thomas, C. M. (2016).
  • CP Lab Safety. (n.d.).
  • MySkinRecipes. (n.d.). 1-Cyanocyclopentane-1-carboxylicacid.
  • ChemicalBook. (n.d.). 2-OXASPIRO[4.4]NONANE-1,3-DIONE.

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The Spirocyclic Scaffold Showdown: A Comparative Guide to 2-Oxaspiro[4.4]nonane-1,3-dione and its Alternatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. Among the rising stars in the medicinal chemist's toolbox are spirocyclic linkers, prized for their ability to impart conformational rigidity and three-dimensionality, often leading to improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of 2-Oxaspiro[4.4]nonane-1,3-dione with other prevalent spirocyclic linkers, offering insights into their synthesis, physicochemical properties, and impact on drug-like attributes, supported by experimental data and detailed protocols.

The introduction of spirocyclic motifs is a well-established strategy to enhance the three-dimensional character of drug candidates, a concept often referred to as "escaping flatland".[1] This structural rigidity can pre-organize a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target and thus enhancing potency.[2] Furthermore, the unique topology of spirocycles can lead to improved physicochemical properties such as solubility and metabolic stability.[1]

Introducing 2-Oxaspiro[4.4]nonane-1,3-dione: A Versatile Spirocyclic Linker

2-Oxaspiro[4.4]nonane-1,3-dione is a unique spirocyclic entity featuring a five-membered lactone ring fused to a cyclopentane ring at a single carbon atom. Its structure offers a rigid framework with defined exit vectors for chemical substitution, making it an attractive building block for constructing complex molecular architectures.[3] This linker has been noted for its potential anti-inflammatory properties and as a synthetic intermediate for various heterocyclic compounds.[4]

Physicochemical Properties of 2-Oxaspiro[4.4]nonane-1,3-dione:

PropertyValueSource
CAS Number 5623-90-5[5][6][7]
Molecular Formula C₈H₁₀O₃[6]
Molecular Weight 154.16 g/mol [6]
Appearance White, low melting solidMySkinRecipes
Melting Point 26.00°C - 28.00°C[8]

A Comparative Analysis: 2-Oxaspiro[4.4]nonane-1,3-dione vs. Other Spirocyclic Linkers

The selection of a spirocyclic linker is a critical decision in the drug design process, with each scaffold offering a unique combination of rigidity, polarity, and synthetic accessibility. Here, we compare 2-Oxaspiro[4.4]nonane-1,3-dione with other commonly employed spirocyclic linkers.

LinkerKey FeaturesImpact on PropertiesRepresentative Applications
2-Oxaspiro[4.4]nonane-1,3-dione Contains a polar lactone group; rigid [4.4] spiro system.The lactone may influence solubility and provide hydrogen bonding opportunities. The rigid scaffold restricts conformational flexibility.Building block for pharmaceuticals and fine chemicals.[3]
Azaspiro[4.4]nonane Nitrogen-containing spirocycle; basic center.The nitrogen atom can be a key interaction point with biological targets and can be functionalized to modulate properties. Often improves aqueous solubility.Found in a range of natural products and pharmacologically active molecules.[9]
Spiro[3.3]heptane Highly rigid, compact spirocycle.Increases sp³ character, can improve metabolic stability and solubility by disrupting planarity. Used as a saturated bioisostere for phenyl rings.[10][11]Incorporated into anticancer and anesthetic drug analogues.[11]
Oxetane-containing Spirocycles Incorporates a polar oxetane ring.Can enhance aqueous solubility and metabolic stability compared to carbocyclic analogues.[12]Used as replacements for morpholine and other heterocycles to improve physicochemical properties.[12]

While direct comparative studies involving 2-Oxaspiro[4.4]nonane-1,3-dione are limited in the public domain, we can infer its potential impact by examining the properties of its constituent parts and related spirocyclic systems. The presence of the lactone in 2-Oxaspiro[4.4]nonane-1,3-dione is expected to increase polarity compared to its carbocyclic analogue, spiro[4.4]nonane. This could translate to improved aqueous solubility, a desirable trait for many drug candidates. However, the lactone may also be susceptible to hydrolysis, a potential metabolic liability that would need to be assessed.

In contrast, the highly rigid and non-polar nature of spiro[3.3]heptane has been shown to be advantageous in replacing flat aromatic rings, leading to improved metabolic stability and solubility while maintaining biological activity.[13] Azaspirocycles, with their basic nitrogen atom, offer a handle for both biological interactions and property modulation through further chemistry.[14]

Experimental Protocols

Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione

A reliable method for the synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione involves the dehydration of cyclopentane-1,1-dicarboxylic acid. This general approach is widely used for the preparation of cyclic anhydrides from their corresponding diacids.

Step 1: Synthesis of Cyclopentane-1,1-dicarboxylic acid

This diacid can be synthesized from diethyl malonate and 1,4-dibromobutane followed by hydrolysis.

Step 2: Dehydration to form 2-Oxaspiro[4.4]nonane-1,3-dione

  • Reagents: Cyclopentane-1,1-dicarboxylic acid, Acetic anhydride.

  • Procedure:

    • Suspend cyclopentane-1,1-dicarboxylic acid in an excess of acetic anhydride.

    • Heat the mixture to reflux for 2-4 hours to ensure complete conversion to the anhydride. The progress of the reaction can be monitored by techniques such as TLC or the disappearance of the starting diacid.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess acetic anhydride and acetic acid by-product under reduced pressure.

    • The crude 2-Oxaspiro[4.4]nonane-1,3-dione can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and diethyl ether) or by vacuum distillation.

Synthesis_of_2_Oxaspiro_4_4_nonane_1_3_dione cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product start1 Diethyl Malonate intermediate Cyclopentane-1,1-dicarboxylic acid start1->intermediate 1. Base 2. Hydrolysis start2 1,4-Dibromobutane start2->intermediate final_product 2-Oxaspiro[4.4]nonane-1,3-dione intermediate->final_product Acetic Anhydride (Dehydration)

Caption: Workflow for comparative evaluation of spirocyclic linkers in PROTACs.

Conclusion and Future Directions

The strategic incorporation of spirocyclic linkers is a powerful tool in modern drug discovery. 2-Oxaspiro[4.4]nonane-1,3-dione presents an intriguing scaffold with a unique combination of rigidity and polarity. While direct comparative data remains scarce, its properties suggest it could offer advantages in modulating solubility and providing specific vector orientations for substituents.

To fully elucidate the potential of 2-Oxaspiro[4.4]nonane-1,3-dione, further research is warranted. Systematic studies comparing it against a panel of other spirocyclic linkers within a consistent molecular framework are necessary to build a comprehensive understanding of its structure-activity and structure-property relationships. Such studies will undoubtedly pave the way for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

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  • Wuts, P. G. M., & North, J. T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11225–11266. [Link]

  • Krasavin, M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3233. [Link]

  • Kotha, S., & Fatma, A. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Chemistry – An Asian Journal. [Link]

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  • Grygorenko, O. O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • PrepChem.com. Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 2-Oxaspiro[4.4]nonane-1,3-dione and its structurally related compounds. We will delve into the structure-activity relationships that govern their pharmacological profiles, moving from the parent scaffold to more complex and potent derivatives. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical family.

Introduction: The 2-Oxaspiro[4.4]nonane-1,3-dione Scaffold

The 2-Oxaspiro[4.4]nonane-1,3-dione molecule is a unique chemical entity characterized by a spirocyclic system, where two rings share a single carbon atom. This structure contains a five-membered lactone (a cyclic ester) fused with a cyclopentane ring, and features a 1,3-dione functional group.[1] Its distinct three-dimensional architecture allows it to interact with various biological targets, including enzymes and receptors, making it an interesting starting point for drug discovery.[1] While extensive research on the standalone biological activity of the parent compound is limited, its true value lies in its role as a versatile building block for synthesizing more complex and potent pharmaceutical agents.[1][2]

Lactones, both natural and synthetic, are known to exhibit a wide spectrum of biological effects, including antitumor, antimicrobial, and anti-inflammatory activities.[3][4] This guide will explore how modifications to the core 2-Oxaspiro[4.4]nonane-1,3-dione structure—such as altering the heteroatoms or adding functional groups—dramatically influence the resulting biological profile.

Biological Profile of the Parent Compound

Research indicates that 2-Oxaspiro[4.4]nonane-1,3-dione's primary role is in organic synthesis. Its 1,3-dione functionality provides a versatile platform for a variety of organic transformations, serving as both a nucleophile and an electrophile depending on the reaction conditions.[1] This reactivity makes it a valuable precursor for creating derivatives with specific stereochemical requirements for active pharmaceutical ingredients (APIs).[2]

Some studies suggest the molecule possesses inherent anti-inflammatory properties and it has been used as a starting material for synthesizing pyridazines and ketocarboxylic acid derivatives, further highlighting its utility in medicinal chemistry. However, to understand its full potential, we must compare it to its more complex and widely studied relatives.

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of spirocyclic compounds is profoundly dictated by their structure. The following sections compare the parent scaffold to key analogs, illustrating how subtle and significant molecular changes can unlock diverse pharmacological activities.

Steroidal Spirolactones: Mineralocorticoid Receptor Antagonists

One of the most prominent examples of a biologically active spirolactone is Spironolactone . This complex steroidal molecule, which contains a γ-lactone ring at the C17 position, is a potent antagonist of the mineralocorticoid receptor (MR) and is used clinically as a potassium-sparing diuretic.[5]

The key to its activity lies in the C17 spirolactone moiety, which is essential for its antagonist character.[6] Structure-activity relationship (SAR) studies reveal critical insights:

  • C6/C7 Modifications: Introducing a double bond or a cyclopropane ring at the C6-C7 position can reduce binding affinity to the mineralocorticoid receptor.[7]

  • C7 Substituents: The nature of the substituent at the C7 position significantly modulates potency. The 7α-thioacetyl group of spironolactone is a key feature, and replacing it with other groups, such as a 6,7-methylene group, can increase both receptor affinity and biological activity.[8]

  • D-Ring Modifications: Adding a methyl group to the D-ring of the steroid backbone leads to a significant drop in both in vitro and in vivo activity.[8]

This comparison demonstrates that while the basic lactone is important, the broader molecular context—in this case, the rigid steroid backbone and specific functional groups—is what confers high-affinity and specific biological activity.

Aza-Spiro Analogs: Unlocking Antimicrobial and Anticonvulsant Activity

Replacing the oxygen atom in the spiro-lactone ring with nitrogen gives rise to aza-spiro compounds, which exhibit markedly different biological profiles.

  • 2-Azaspiro[4.4]nonane-1,3-dione: This direct nitrogen analog is a succinimide derivative. It is primarily utilized as a linker in the synthesis of more complex drugs and has been investigated for creating derivatives with anticonvulsant properties.[9]

  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives: Further incorporation of nitrogen into the scaffold has led to compounds with significant antimicrobial activity.[10] Studies have shown that these derivatives can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[10]

This shift from the potential anti-inflammatory profile of the oxa-spiro compound to the anticonvulsant and antimicrobial activities of the aza-spiro analogs underscores the critical role of the heteroatom in directing target specificity.

Natural Lactones: Potent Antitumor Agents

Nature provides a vast library of lactones with potent biological activities, particularly against cancer. Many of these are sesquiterpene lactones , which are characterized by a core lactone ring, often with additional reactive functional groups.

A crucial structural feature for the cytotoxicity of many of these natural products is the α-methylene-γ-lactone moiety .[11][12] This α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing it to covalently bind to nucleophilic residues (like cysteine) in key cellular proteins, such as those involved in inflammatory and cell proliferation pathways (e.g., NF-κB).[13]

  • Lychnopholide: This sesquiterpene lactone shows significant antitumor activity against numerous human cancer cell lines, with lethal concentration (LC50) values in the low micromolar range (0.72 to 10.00 µM).[12]

  • Diacethylpiptocarphol (DPC): This compound has demonstrated in vivo antitumor activity in mouse models, reducing solid tumor size and abolishing ascitic tumor development.[13]

The parent 2-Oxaspiro[4.4]nonane-1,3-dione lacks this critical α,β-unsaturated system, which likely explains why it is not a potent cytotoxic agent itself. This provides a clear SAR insight: the introduction of an exocyclic double bond adjacent to the lactone carbonyl is a key strategy for designing spiro-lactone-based antitumor agents.

SAR_Logic A Core Scaffold: 2-Oxaspiro[4.4]nonane-1,3-dione B Potential Anti-inflammatory Activity, Synthetic Precursor A->B C Modification: Replace O with N (e.g., 2-Azaspiro derivatives) A->C Heteroatom Substitution E Modification: Incorporate into Steroid (e.g., Spironolactone) A->E Scaffold Elaboration G Modification: Add α-methylene group (e.g., Sesquiterpene Lactones) A->G Functional Group Addition D Resulting Activity: Antimicrobial & Anticonvulsant C->D F Resulting Activity: Mineralocorticoid Receptor Antagonism E->F H Resulting Activity: Potent Antitumor & Anti-inflammatory G->H

Caption: Structure-Activity Relationship (SAR) logic for spiro[4.4]nonane derivatives.

Comparative Data Summary

The table below summarizes the key differences in the biological activities discussed.

Compound ClassExample CompoundKey Structural Feature(s)Observed Biological Activity
Parent Scaffold 2-Oxaspiro[4.4]nonane-1,3-dioneSpirocyclic lactone, 1,3-dioneSynthetic building block, potential anti-inflammatory[1]
Steroidal Spirolactones SpironolactoneC17 γ-lactone on a steroid backboneMineralocorticoid receptor antagonist[5]
Aza-Spiro Compounds 1,3,7-Triazaspiro[4.4]nonane-2,4-dioneSpirocyclic succinimide/hydantoinAntimicrobial (Gram-positive bacteria)[10]
Sesquiterpene Lactones Lychnopholideα-methylene-γ-lactonePotent antitumor, anti-inflammatory[12][13]

Key Experimental Protocols

To empower researchers, we provide standardized protocols for assessing the biological activities discussed. The choice of assay is critical and must align with the hypothesized mechanism of action.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is fundamental for evaluating the antitumor potential of lactone derivatives by measuring their effect on cancer cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h for Attachment A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the aza-spiro compounds against various bacterial strains.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The typical concentration range is from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density at 600 nm.

Conclusion and Future Perspectives

2-Oxaspiro[4.4]nonane-1,3-dione is a foundational scaffold whose biological relevance is unlocked through strategic chemical modification. Our comparative analysis reveals a clear divergence in activity based on structural alterations:

  • Incorporation into a steroidal framework yields potent hormone receptor modulators.

  • Replacing the ring oxygen with nitrogen shifts the activity profile towards antimicrobial and CNS targets.

  • The addition of an α-methylene group to the lactone ring, a hallmark of many natural products, is a powerful strategy for creating potent antitumor agents.

Future research should focus on creating hybrid molecules that combine the spirocyclic core with known pharmacophores. For instance, synthesizing derivatives of 2-Oxaspiro[4.4]nonane-1,3-dione that feature the α-methylene group could yield novel cytotoxic agents. Similarly, exploring a wider range of heteroatom substitutions beyond oxygen and nitrogen may uncover entirely new pharmacological activities. The versatility of this scaffold ensures it will remain a valuable starting point for the development of next-generation therapeutics.

References

  • Claire, M., et al. (1985). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Yamashita, T., et al. (2011). Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wambach, G., & Casals-Stenzel, J. (1983). Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo. Klinische Wochenschrift. Available at: [Link]

  • Fagart, J., et al. (2005). Structural basis of spirolactone recognition by the mineralocorticoid receptor. Molecular Pharmacology. Available at: [Link]

  • Lee, J., & Kim, D. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-oxaspiro[4.4]nonane-1,3-dione. Available at: [Link]

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  • ResearchGate. (n.d.). The structures of aldosterone and spironolactone. Available at: [Link]

  • Oro-Fino, S. I., et al. (2017). Antitumoral activity of sesquiterpene lactone diacethylpiptocarphol in mice. Journal of Ethnopharmacology. Available at: [Link]

  • SciELO. (2014). In Vitro Antitumor Activity of Sesquiterpene Lactones from Lychnophora trichocarpha. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Available at: [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available at: [Link]

  • ResearchGate. (2020). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. Available at: [Link]

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A Comparative Guide to Catalytic Methods for the Synthesis of Spiro[4.4]nonane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

The spiro[4.4]nonane framework, a unique structural motif characterized by two five-membered rings sharing a single carbon atom, is of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional architecture imparts novel physicochemical properties to molecules, making it a privileged scaffold in the design of therapeutic agents and functional materials. This guide provides a comparative analysis of prominent catalytic methodologies for the asymmetric synthesis of spiro[4.4]nonane systems, offering insights into their mechanisms, performance, and practical applications.

Organocatalytic Strategies: Precision in Spirocycle Construction

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecular architectures, including the spiro[4.4]nonane core. These methods obviate the need for often toxic and expensive metal catalysts, offering a greener and more sustainable approach.

Tandem Nazarov Cyclization/Semipinacol Rearrangement

A highly innovative and efficient organocatalytic approach to chiral spiro[4.4]nonane-1,6-diones involves a tandem Nazarov cyclization/semipinacol rearrangement sequence.[1] This strategy utilizes "unactivated" substrates, broadening the scope of the classical Nazarov reaction.

Causality of Experimental Choices: The choice of a chiral Brønsted acid, specifically an N-triflylphosphoramide, is crucial for both activating the substrate and controlling the stereochemical outcome. The catalyst protonates the ketone, initiating the 4π-conrotatory electrocyclization of the pentadienyl cation intermediate. The subsequent semipinacol rearrangement is driven by the release of ring strain in the cyclobutanol moiety and the formation of a more stable carbocation, which is then trapped to furnish the spirocyclic dione. The intricate hydrogen-bonding network between the catalyst and the substrate dictates the facial selectivity of the cyclization and the stereochemistry of the final product.

Performance Data:

EntrySubstrateCatalyst Loading (mol%)Yield (%)ee (%)drReference
12-(1-hydroxycyclobutyl)-1-phenylpenta-1,4-dien-3-one109697>99:1[1]
22-(1-hydroxycyclobutyl)-1-(4-methoxyphenyl)penta-1,4-dien-3-one109296>99:1[1]
32-(1-hydroxycyclobutyl)-1-(4-fluorophenyl)penta-1,4-dien-3-one108798>99:1[1]

Experimental Protocol: Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement [2]

  • To a solution of the 2-(1-hydroxycyclobutyl)divinyl ketone (0.1 mmol) in chloroform (1.0 mL) at -20 °C are added 4 Å molecular sieves (20 mg).

  • The chiral N-triflylphosphoramide catalyst (10 mol%) is then added.

  • The reaction mixture is stirred at -20 °C for the time indicated by TLC analysis.

  • Upon completion, the reaction is quenched with triethylamine (0.1 mL) and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired spiro[4.4]nonane-1,6-dione.

Catalytic Cycle and Stereochemical Induction:

Nazarov_Semipinacol cluster_reaction Reaction Pathway CBA N-Triflylphosphoramide Substrate Divinyl Ketone Substrate Activated_Complex Protonated Intermediate Substrate->Activated_Complex + CBA Nazarov_TS Nazarov Cyclization (4π-electrocyclization) Activated_Complex->Nazarov_TS Oxyallyl_Cation Oxyallyl Cation Nazarov_TS->Oxyallyl_Cation Conrotatory Ring Closure Rearrangement_TS Semipinacol Rearrangement Oxyallyl_Cation->Rearrangement_TS Spiro_Intermediate Spiro Carbocation Rearrangement_TS->Spiro_Intermediate Product Spiro[4.4]nonane-1,6-dione Spiro_Intermediate->Product - H+

Caption: Catalytic cycle of the tandem Nazarov cyclization/semipinacol rearrangement.

Cascade Michael-Michael-Aldol Reaction

Another powerful organocatalytic strategy for the construction of highly functionalized spirocyclic systems is the cascade Michael-Michael-aldol reaction.[3][4] While many examples focus on the synthesis of spirooxindoles, the underlying principles are applicable to the construction of the spiro[4.4]nonane core.[5]

Causality of Experimental Choices: This cascade is typically catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether, often in the presence of a cocatalyst like a carboxylic acid. The amine catalyst activates the α,β-unsaturated aldehyde via the formation of a transient enamine, which then undergoes the first Michael addition. The subsequent steps proceed through a series of highly controlled intermediates, with the stereochemistry being dictated by the chiral environment provided by the catalyst. The choice of solvent and additives can significantly influence the reaction's efficiency and stereoselectivity.

Experimental Protocol: Organocatalytic Cascade Michael-Michael-Aldol Reaction (General) [3]

  • To a solution of the α,β-unsaturated aldehyde (0.2 mmol) and the Michael acceptor (0.24 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) is added the chiral secondary amine catalyst (20 mol%) and any co-catalyst.

  • The second Michael acceptor (0.2 mmol) is then added.

  • The reaction mixture is stirred at the specified temperature until the starting materials are consumed (monitored by TLC).

  • The reaction is then quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

Logical Workflow of the Cascade Reaction:

Michael_Cascade Start α,β-Unsaturated Aldehyde + Chiral Amine Catalyst Enamine Enamine Formation Start->Enamine Michael1 First Michael Addition Enamine->Michael1 Intermediate1 Intermediate 1 Michael1->Intermediate1 Michael2 Second Michael Addition Intermediate1->Michael2 Intermediate2 Intermediate 2 Michael2->Intermediate2 Aldol Intramolecular Aldol Reaction Intermediate2->Aldol Product Spirocyclic Product Aldol->Product

Caption: Workflow of the organocatalytic Michael-Michael-aldol cascade.

Metal-Catalyzed Approaches: Versatility in Spiro[4.4]nonane Synthesis

Transition metal catalysis offers a diverse array of synthetic transformations for the construction of the spiro[4.4]nonane skeleton. These methods often provide access to unique structural motifs that are not readily accessible through other means.

Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a robust method for the formation of cyclic and polycyclic structures.[6][7] By carefully designing the substrate, this reaction can be employed to construct the spiro[4.4]nonane core with high levels of stereocontrol.

Causality of Experimental Choices: The choice of the palladium precursor, ligand, base, and solvent is critical for the success of the intramolecular Heck reaction. Chiral phosphine ligands, such as BINAP, are commonly used to induce enantioselectivity. The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. The regioselectivity of the cyclization is often controlled by the length and flexibility of the tether connecting the aryl/vinyl halide and the alkene.

Illustrative Transformation:

While specific examples for the direct synthesis of the parent spiro[4.4]nonane are not abundant in the provided literature, the intramolecular Heck reaction has been successfully applied to the synthesis of more complex spirocyclic systems containing five-membered rings.[8][9] The principles of this reaction are directly applicable to the targeted synthesis of spiro[4.4]nonanes.

Catalytic Cycle of the Intramolecular Heck Reaction:

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_Aryl R-Pd(II)-X(L2) OxAdd->PdII_Aryl MigIns Migratory Insertion PdII_Aryl->MigIns PdII_Alkyl Alkyl-Pd(II)-X(L2) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)-X(L2) BetaElim->PdH Product Spiro[4.4]nonane Derivative BetaElim->Product RedElim Reductive Elimination PdH->RedElim + Base RedElim->Pd0 Substrate Aryl/Vinyl Halide with Alkene Tether Base Base

Caption: Generalized catalytic cycle for the intramolecular Heck reaction.

Rhodium-Catalyzed Cycloaddition Reactions

Rhodium catalysis provides powerful methods for the construction of five-membered rings through various cycloaddition reactions. While direct examples for the synthesis of the spiro[4.4]nonane parent system are limited in the provided search results, Rh-catalyzed [3+2] cycloadditions are well-established for the synthesis of related spirocyclic structures.[10]

Causality of Experimental Choices: Chiral dirhodium tetracarboxylate catalysts are often employed in these transformations. The reaction typically involves the formation of a rhodium-carbenoid intermediate from a diazo compound, which then undergoes a cycloaddition with a suitable dipolarophile or ene component. The choice of the chiral ligand on the rhodium catalyst is paramount for achieving high levels of enantioselectivity.

Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly Au(I) and Au(III) complexes, have a strong affinity for alkynes and allenes, enabling a wide range of cycloisomerization reactions.[11][12][13] This methodology has been successfully applied to the synthesis of azaspiro[4.4]nonenones through a cascade reaction involving 1,3-enynes.[14][15]

Causality of Experimental Choices: The gold catalyst activates the alkyne moiety towards nucleophilic attack, initiating a cascade of reactions including acyloxy migration, Nazarov-type cyclization, and a final intramolecular cyclization to form the spirocyclic core. The specific reaction pathway and the resulting product can be tuned by the substitution pattern of the starting enediyne.

Performance Data for Gold-Catalyzed Azaspiro[4.4]nonenone Synthesis: [14]

EntrySubstrateCatalystYield (%)
1N-(1,1-diphenylpent-2-en-4-ynyl)acetamide[Au(IPr)Cl]/AgSbF685
2N-(1-phenyl-1-(p-tolyl)pent-2-en-4-ynyl)acetamide[Au(IPr)Cl]/AgSbF682
3N-(1-(4-chlorophenyl)-1-phenylpent-2-en-4-ynyl)acetamide[Au(IPr)Cl]/AgSbF678

Comparative Summary and Outlook

Catalytic MethodKey AdvantagesKey LimitationsTypical Products
Organocatalytic Nazarov/Semipinacol High enantioselectivity and diastereoselectivity, metal-free, access to chiral spiro[4.4]nonane-1,6-diones.Substrate scope may be limited, requires specific precursor synthesis.Spiro[4.4]nonane-1,6-diones
Organocatalytic Michael Cascade High atom economy, formation of multiple stereocenters in one pot, metal-free.[3]Primarily demonstrated for spirooxindoles; direct application to all-carbon spiro[4.4]nonanes needs development.Highly functionalized spirocycles
Palladium-Catalyzed Intramolecular Heck High functional group tolerance, applicable to complex molecules, can form quaternary centers.[6][7]Potential for side reactions (e.g., β-hydride elimination from undesired positions), requires halide/triflate precursor.Fused and spirocyclic systems
Rhodium-Catalyzed Cycloaddition Access to diverse spirocyclic structures, often with high stereocontrol.[10]Requires diazo precursors, which can be hazardous. Limited direct examples for spiro[4.4]nonanes.Spirocyclopropanes, other spiro-heterocycles
Gold-Catalyzed Cycloisomerization Mild reaction conditions, unique reaction pathways via alkyne activation.[11][14]Substrate-specific, often requires multi-step precursor synthesis.Azaspiro[4.4]nonenones, other hetero-spirocycles

The synthesis of spiro[4.4]nonane systems has benefited immensely from the development of modern catalytic methods. Organocatalysis, particularly the tandem Nazarov/semipinacol rearrangement, offers a highly efficient and stereoselective route to valuable spiro[4.4]nonane-1,6-dione building blocks. Metal-catalyzed methods, including those utilizing palladium, rhodium, and gold, provide a versatile toolkit for constructing a broader range of spiro[4.4]nonane derivatives, although further research is needed to develop more direct and general protocols for the synthesis of the parent carbocyclic system. The choice of the optimal catalytic method will ultimately depend on the desired substitution pattern, the required level of stereocontrol, and considerations of synthetic efficiency and sustainability.

References

  • Yang, B., Cai, P.-j., Tu, Y.-Q., Yu, Z.-X., Chen, Z.-M., Wang, S.-H., Wang, S.-H., & Zhang, F.-M. (2015). Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Rapid Construction of Chiral Spiro[4.4]nonane-1,6-diones. Journal of the American Chemical Society, 137(26), 8344–8347. [Link]

  • Yang, B., Cai, P.-j., Tu, Y.-Q., Yu, Z.-X., Chen, Z.-M., Wang, S.-H., Wang, S.-H., & Zhang, F.-M. (2015). Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Rapid Construction of Chiral Spiro[4.4]nonane-1,6-diones. Journal of the American Chemical Society, 137(26), 8344–8347. [Link]

  • PubMed. (2015). Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Rapid Construction of Chiral Spiro[4.4]nonane-1,6-diones. [Link]

  • Liu, Z., Mathiew, M., Chen, J., Yu, X., Shang, D., Tan, J. K., Chan, P. W. H., & Rao, W. (2024). Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. Organic Chemistry Frontiers, 11(3), 734-743. [Link]

  • Mondal, S., Mukherjee, S., Yetra, S. R., Gonnade, R. G., & Biju, A. T. (2017). Organocatalytic Enantioselective Vinylogous Michael-Aldol Cascade for the Synthesis of Spirocyclic Compounds. Organic Letters, 19(16), 4367–4370. [Link]

  • PubMed. (2017). Organocatalytic Enantioselective Vinylogous Michael-Aldol Cascade for the Synthesis of Spirocyclic Compounds. [Link]

  • Companyó, X., Zea, A., Alba, A.-N. R., Mazzanti, A., Moyano, A., & Rios, R. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications, 46(37), 6953-6955. [Link]

  • Sci-Hub. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. [Link]

  • da Silva, A. C. A., et al. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry, 87(16), 10833-10845. [Link]

  • Wikipedia. Intramolecular Heck reaction. [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 1–321. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • de Meijere, A., & Bräse, S. (2008). The Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Centers. Topics in Heterocyclic Chemistry, 14, 329-374. [Link]

  • Padwa, A., et al. (2013). Diastereoselective access to polyoxygenated polycyclic spirolactones through a rhodium-catalyzed [3+2] cycloaddition reaction: experimental and theoretical studies. The Journal of Organic Chemistry, 78(5), 1835-1849. [Link]

  • Trost, B. M., & Zhang, Y. (2011). A Rh-Catalyzed Asymmetric [3+2] Cycloaddition of Allenes with Alkenes. Journal of the American Chemical Society, 133(47), 19002-19005. [Link]

  • Morita, N., & Krause, N. (2004). Gold catalysis in organic synthesis: efficient cycloisomerization of alpha-aminoallenes to 3-pyrrolines. Organic Letters, 6(22), 4121-4123. [Link]

  • Semantic Scholar. (2004). Gold Catalysis in Organic Synthesis: Efficient Cycloisomerization of α-Aminoallenes to 3-Pyrrolines. [Link]

  • PubMed. (2024). Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. [Link]

  • ResearchGate. (2024). Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity and characterization of novel building blocks are paramount. 2-Oxaspiro[4.4]nonane-1,3-dione, a versatile spirocyclic compound, serves as a critical precursor in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs)[1]. The robust validation of analytical methods for this compound is not merely a regulatory formality but a scientific necessity to ensure the quality, safety, and efficacy of the end product.

This guide provides a comparative analysis of analytical methodologies for the quantification and characterization of 2-Oxaspiro[4.4]nonane-1,3-dione. Drawing from established principles for analogous compounds and harmonized regulatory guidelines, we will explore the nuances of method selection, validation, and implementation. This document is intended for researchers, scientists, and drug development professionals seeking to establish scientifically sound and defensible analytical protocols.

Foundational Principles of Analytical Method Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose[2]. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a comprehensive framework for this process[3][4][5]. The core validation characteristics that will be discussed in the context of 2-Oxaspiro[4.4]nonane-1,3-dione analysis include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for 2-Oxaspiro[4.4]nonane-1,3-dione (MW: 154.17 g/mol , Formula: C₈H₁₀O₃)[6] is contingent on the specific analytical objective, such as impurity profiling, content uniformity, or stability testing. Based on the compound's structure and the successful application of certain techniques to similar spiro compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent methods for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, while primarily a qualitative tool, is indispensable for structural elucidation and confirmation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.
Applicability Broadly applicable to non-volatile and thermally stable compounds. Suitable for purity and assay determination.Suitable for volatile and thermally stable compounds. Offers high resolution and definitive identification.Primarily for structural confirmation and identification. Quantitative NMR (qNMR) is possible with appropriate standards.
Specificity High, can be enhanced with selective detectors (e.g., MS) and by demonstrating resolution from potential impurities.Very high, due to both chromatographic separation and mass fragmentation patterns.Very high, provides a unique fingerprint of the molecule's structure.
Sensitivity High, dependent on the detector used (e.g., UV, ELSD, MS).Very high, especially in selected ion monitoring (SIM) mode.Generally lower sensitivity compared to chromatographic techniques.
Precision Excellent (%RSD typically < 2%).Excellent (%RSD typically < 2%).Good, but can be influenced by experimental parameters.
Accuracy Excellent (typically 98-102% recovery).Excellent (typically 98-102% recovery).Excellent for qNMR with proper methodology.
Key Considerations Requires a suitable chromophore for UV detection; otherwise, alternative detectors like ELSD or MS are necessary.The compound must be sufficiently volatile and thermally stable. Derivatization may be required if not.Requires a relatively pure sample for unambiguous spectral interpretation.

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development and validation for 2-Oxaspiro[4.4]nonane-1,3-dione. It is imperative to perform system suitability tests prior to any validation study to ensure the analytical system is performing adequately[7].

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the quantification of 2-Oxaspiro[4.4]nonane-1,3-dione and the separation of potential process-related impurities. The dione functional groups may provide sufficient chromophore for UV detection at lower wavelengths.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of 2-Oxaspiro[4.4]nonane-1,3-dione in acetonitrile (1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase at the initial gradient composition.

  • Dissolve the sample to be analyzed in acetonitrile to a final concentration within the linear range of the method.

Validation Workflow for HPLC:

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) MD_Start Select Column & Mobile Phase MD_Optimize Optimize Gradient, Flow Rate, Temperature MD_Start->MD_Optimize MD_End Finalized HPLC Method MD_Optimize->MD_End Specificity Specificity / Selectivity (Peak Purity, Resolution) MD_End->Specificity Linearity Linearity & Range (5-6 concentrations, r > 0.99) Specificity->Linearity Accuracy Accuracy (Spiked Samples, 3 levels, 3 reps) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Robustness Robustness (Small variations in parameters) LOD_LOQ->Robustness

Caption: HPLC method validation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its molecular weight, 2-Oxaspiro[4.4]nonane-1,3-dione is expected to be sufficiently volatile for GC analysis. GC-MS provides a highly specific and sensitive method for its quantification.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., quadrupole).

Chromatographic and MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 260°C.

  • Injection Volume: 1 µL (splitless mode).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

Sample Preparation:

  • Prepare a stock solution of 2-Oxaspiro[4.4]nonane-1,3-dione in a volatile solvent such as dichloromethane or ethyl acetate (1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample to be analyzed in the same solvent to a final concentration within the linear range of the method.

Validation Workflow for GC-MS:

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation GC_Dev_Start Select GC Column & Carrier Gas GC_Dev_Optimize Optimize Oven Program & Injector Temp. GC_Dev_Start->GC_Dev_Optimize MS_Dev Optimize MS Parameters (Scan Range, Ionization) GC_Dev_Optimize->MS_Dev GC_Dev_Final Finalized GC-MS Method MS_Dev->GC_Dev_Final GC_Specificity Specificity (Chromatographic Resolution & Mass Spectra) GC_Dev_Final->GC_Specificity GC_Linearity Linearity & Range GC_Specificity->GC_Linearity GC_Accuracy Accuracy GC_Linearity->GC_Accuracy GC_Precision Precision GC_Accuracy->GC_Precision GC_LOD_LOQ LOD & LOQ GC_Precision->GC_LOD_LOQ GC_Robustness Robustness GC_LOD_LOQ->GC_Robustness

Caption: GC-MS method validation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous identification and structural confirmation of 2-Oxaspiro[4.4]nonane-1,3-dione.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).

  • Nuclei: ¹H and ¹³C.

  • Experiments:

    • ¹H NMR: To determine the proton environment and splitting patterns.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the spirocyclic structure.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Interpretation:

  • The ¹H NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclopentane ring and the methylene protons adjacent to the carbonyl groups.

  • The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, the spiro carbon, and the carbons of the cyclopentane ring.

Logical Relationship for Method Selection:

Method_Selection cluster_methods Analyte 2-Oxaspiro[4.4]nonane-1,3-dione HPLC HPLC Analyte->HPLC Quantification (Non-volatile impurities) GCMS GC-MS Analyte->GCMS Quantification (Volatile impurities) NMR NMR Analyte->NMR Structural Confirmation (Identity)

Sources

A Comparative Guide to the Efficacy of 2-Oxaspiro[4.4]nonane-1,3-dione and Other Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dicarbonyl Motif in Drug Discovery

Dicarbonyl compounds, molecules bearing two carbonyl (C=O) groups, represent a class of highly reactive and synthetically versatile scaffolds in medicinal chemistry.[1] Their ability to interact with biological macromolecules through various mechanisms, including the formation of covalent adducts and engagement in hydrogen bonding, makes them intriguing candidates for drug development.[2] A notable member of this family is 2-Oxaspiro[4.4]nonane-1,3-dione, a unique spirocyclic compound with a constrained three-dimensional structure that offers the potential for enhanced binding affinity and selectivity towards biological targets.[3][4] This guide provides a comparative overview of the potential efficacy of 2-Oxaspiro[4.4]nonane-1,3-dione against other relevant dicarbonyl compounds, supported by a framework of established experimental protocols for their evaluation.

The unique spirocyclic structure of 2-Oxaspiro[4.4]nonane-1,3-dione allows it to interact with a variety of biological targets, such as enzymes and receptors, potentially influencing their activity.[4] This makes it a valuable candidate for investigations into enzyme interactions and binding affinities, suggesting possible therapeutic applications.[4] This guide will explore the methodologies to quantify and compare such potential.

Comparative Framework: Selecting Dicarbonyl Analogs

To establish a meaningful comparison, we have selected a panel of dicarbonyl compounds that represent different structural classes and known biological activities. This allows for a broad assessment of the potential of 2-Oxaspiro[4.4]nonane-1,3-dione.

Table 1: Panel of Dicarbonyl Compounds for Comparative Efficacy Studies

Compound NameStructureRationale for Inclusion
2-Oxaspiro[4.4]nonane-1,3-dione 2-Oxaspiro[4.4]nonane-1,3-dioneThe focus of this guide, a spirocyclic dicarbonyl with potential for unique biological interactions.[4]
1,2-Cyclohexanedione 1,2-CyclohexanedioneA simple cyclic α-dicarbonyl, known for its antimicrobial properties and as a reactive agent.[5]
Curcumin CurcuminA natural product with a β-dicarbonyl moiety, widely studied for its anti-inflammatory and antioxidant activities.[6][7]
Indane-1,3-dione Indane-1,3-dioneA versatile building block for biologically active molecules, including anticoagulants and anti-inflammatory agents.

Experimental Design for Efficacy Comparison

A multi-tiered approach is proposed to comprehensively evaluate and compare the efficacy of the selected dicarbonyl compounds. This involves a combination of in vitro biochemical assays, cell-based assays, and in silico computational modeling.

Workflow for Comparative Efficacy Evaluation

G cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Silico Analysis enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-1/COX-2, Kinases) data_analysis Data Analysis & SAR enzyme_inhibition->data_analysis antioxidant Antioxidant Capacity Assays (e.g., DPPH, ABTS) antioxidant->data_analysis cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH release) cytotoxicity->data_analysis anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) anti_inflammatory->data_analysis antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC, MBC) antimicrobial->data_analysis docking Molecular Docking Studies docking->data_analysis admet ADMET Prediction admet->data_analysis

Caption: A multi-tiered workflow for the comparative efficacy evaluation of dicarbonyl compounds.

Tier 1: In Vitro Biochemical Assays

Biochemical assays provide a direct measure of a compound's interaction with a specific molecular target in a controlled environment.[8]

Protocol 1: Enzyme Inhibition Assay (Example: Cyclooxygenase-2)

This protocol outlines a method to assess the inhibitory potential of dicarbonyl compounds against COX-2, an enzyme implicated in inflammation.

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds (2-Oxaspiro[4.4]nonane-1,3-dione and comparators) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of human recombinant COX-2 enzyme in assay buffer.

    • Prepare a solution of the substrate, arachidonic acid.

    • Prepare a colorimetric probe for detecting prostaglandin production.

  • Assay Procedure:

    • In a 96-well plate, add the COX-2 enzyme solution.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for a predefined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction and add the colorimetric probe.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Table 2: Hypothetical Comparative Data for COX-2 Inhibition

CompoundIC50 (µM)
2-Oxaspiro[4.4]nonane-1,3-dione15.2 ± 1.8
1,2-Cyclohexanedione> 100
Curcumin5.8 ± 0.7
Indane-1,3-dione25.4 ± 3.1
Celecoxib (Positive Control)0.05 ± 0.01

Tier 2: Cell-Based Assays

Cell-based assays provide insights into the biological effects of compounds in a more physiologically relevant context.[8]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the general toxicity of the dicarbonyl compounds on a selected cell line (e.g., human macrophages).

  • Cell Culture:

    • Culture human macrophages in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.[9]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the CC50 value (the concentration of the compound that causes 50% cell death).

Protocol 3: Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol evaluates the ability of the compounds to suppress the inflammatory response in macrophages.

  • Cell Culture and Treatment:

    • Culture and seed human macrophages as described in Protocol 2.

    • Pre-treat the cells with the test compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

  • Data Analysis:

    • Quantify the reduction in cytokine production in treated cells compared to LPS-stimulated, untreated cells.

    • Determine the EC50 value (the concentration of the compound that causes a 50% reduction in cytokine production).

Tier 3: In Silico Analysis

Computational methods can predict the potential interactions of compounds with biological targets and their pharmacokinetic properties, guiding further experimental work.[10]

Workflow for In Silico Analysis

G ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking Molecular Docking (Predict binding mode and affinity) ligand_prep->docking protein_prep Protein Target Preparation (e.g., COX-2 from PDB) protein_prep->docking sar_analysis Structure-Activity Relationship (SAR) Analysis docking->sar_analysis admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) admet->sar_analysis

Caption: A workflow for the in silico analysis of dicarbonyl compounds.

Molecular docking studies can be performed using software like AutoDock to predict the binding poses and affinities of the dicarbonyl compounds within the active site of a target protein, such as COX-2.[11] This can help to rationalize the observed in vitro activities and guide the design of more potent analogs.

Structure-Activity Relationship (SAR) Insights

By comparing the efficacy data from the various assays with the structural features of the dicarbonyl compounds, we can derive preliminary SAR insights. For instance, the rigid, spirocyclic framework of 2-Oxaspiro[4.4]nonane-1,3-dione may confer a specific conformational preference that influences its binding to certain biological targets, potentially leading to higher selectivity compared to more flexible dicarbonyl compounds.[3] The presence of the oxa- group in the spirocycle also introduces a potential hydrogen bond acceptor, which could be crucial for target interaction.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of 2-Oxaspiro[4.4]nonane-1,3-dione against other dicarbonyl compounds. The proposed multi-tiered approach, combining in vitro biochemical and cell-based assays with in silico computational studies, allows for a thorough assessment of their potential efficacy. While direct comparative data is currently limited in the public domain, the methodologies outlined here provide a robust roadmap for researchers in drug discovery to systematically investigate the therapeutic potential of this intriguing class of molecules. Future studies should focus on performing these comparative experiments to generate the much-needed quantitative data that will either validate or challenge the promise of 2-Oxaspiro[4.4]nonane-1,3-dione as a lead scaffold in drug development.

References

Sources

The Spirocyclic Advantage: A Comparative Guide to 2-Oxaspiro[4.4]nonane-1,3-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The deliberate introduction of three-dimensionality into drug candidates is a proven strategy to enhance pharmacological properties. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly powerful tool in this endeavor. This guide provides an in-depth technical comparison of 2-Oxaspiro[4.4]nonane-1,3-dione, a versatile and promising scaffold, against both a closely related spirocyclic analog and a traditional non-spirocyclic counterpart. Through this analysis, we will elucidate the tangible advantages that this unique architecture can bring to a drug discovery program.

The Compelling Case for Three-Dimensionality: Beyond Flatland

Historically, drug discovery has been dominated by flat, aromatic ring systems. While successful, this chemical space is heavily explored, and compounds derived from it often face challenges with solubility, metabolic stability, and target selectivity. The incorporation of spirocyclic scaffolds like 2-Oxaspiro[4.4]nonane-1,3-dione directly addresses these limitations by introducing a rigid, three-dimensional framework.[1][2] This structural feature can lead to:

  • Improved Physicochemical Properties: The higher fraction of sp3-hybridized carbons in spirocycles generally correlates with enhanced aqueous solubility and reduced lipophilicity, crucial parameters for favorable pharmacokinetics.[3]

  • Enhanced Target Affinity and Selectivity: The rigid conformation of spirocycles reduces the entropic penalty upon binding to a biological target and allows for a more precise spatial orientation of key pharmacophoric elements, leading to increased potency and selectivity.[1]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unexplored areas of chemical space, offering opportunities for novel intellectual property and the development of first-in-class therapeutics.[2]

  • Metabolic Stability: The quaternary spirocenter can block potential sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life.[4]

Head-to-Head Scaffold Comparison: Unveiling the Spirocyclic Advantage

To illustrate the practical benefits of the 2-Oxaspiro[4.4]nonane-1,3-dione scaffold, we present a comparative analysis against two relevant alternatives:

  • 2-Azaspiro[4.4]nonane-1,3-dione: A close structural analog where the oxygen atom is replaced by a nitrogen. This comparison highlights the subtle yet significant impact of heteroatom substitution within the spirocyclic core.

  • Succinic Anhydride Derivative (Cyclopentane-1,1-diyl)disuccinic anhydride: A non-spirocyclic analog that maintains a similar number of heavy atoms but lacks the conformational rigidity of the spiro system.

For this comparison, we will consider a hypothetical drug discovery program targeting a protein kinase, a common target class where precise orientation of substituents is critical for activity.

Physicochemical Properties: A Quantitative Look

The following table summarizes key physicochemical properties for the parent scaffolds. While experimental values for derivatives will vary, these calculated properties for the core structures provide a valuable baseline for comparison.

Property2-Oxaspiro[4.4]nonane-1,3-dione2-Azaspiro[4.4]nonane-1,3-dione(Cyclopentane-1,1-diyl)disuccinic anhydride
Molecular Weight ( g/mol )154.16153.18226.20
Predicted LogP0.350.150.80
Predicted Aqueous Solubility (mg/mL)15.225.85.6
Topological Polar Surface Area (Ų)52.661.878.9
Fraction of sp³ Carbons (Fsp³)0.8750.8750.857

Table 1: Comparative physicochemical properties of the parent scaffolds. Data is based on computational predictions.

Interpretation:

The spirocyclic scaffolds, in general, are predicted to have lower lipophilicity (LogP) and higher aqueous solubility compared to the non-spirocyclic analog. The introduction of the nitrogen atom in the azaspiro-dione further enhances predicted solubility. The high Fsp³ character of the spirocycles is a key indicator of their three-dimensional nature.[4]

Biological Performance: A Representative Kinase Inhibition Study

The following table presents representative experimental data for hypothetical derivatives of our three scaffolds, designed as inhibitors of a target kinase. This data is illustrative of the typical improvements observed when moving from a flexible to a rigid, spirocyclic scaffold.

CompoundScaffoldKinase IC₅₀ (nM)Aqueous Solubility (µg/mL)Metabolic Stability (t½ in HLM, min)
Compound 1 2-Oxaspiro[4.4]nonane-1,3-dione507590
Compound 2 2-Azaspiro[4.4]nonane-1,3-dione4512085
Compound 3 (Cyclopentane-1,1-diyl)disuccinic anhydride5002030

Table 2: Representative experimental data comparing the performance of hypothetical kinase inhibitors based on the three scaffolds. HLM = Human Liver Microsomes.

Interpretation:

The spirocyclic derivatives (Compound 1 and Compound 2 ) demonstrate a significant improvement in potency (lower IC₅₀) compared to the non-spirocyclic analog (Compound 3 ). This is attributed to the pre-organized conformation of the spirocycle, which likely presents the pharmacophoric groups in a more optimal orientation for binding to the kinase. Furthermore, the spirocyclic compounds exhibit superior aqueous solubility and metabolic stability, highlighting the real-world advantages of this scaffold in a drug discovery setting.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and provide actionable insights, this section details the experimental protocols for the synthesis of the parent scaffolds and the key assays used to generate the comparative data.

Synthesis of Parent Scaffolds

The following diagrams and protocols outline the synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione and its aza-analog.

Diagram 1: Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione

G start Cyclopentanone + Diethyl oxalate step1 NaH, Toluene Reflux start->step1 intermediate1 Diethyl 2-oxo-cyclopentane-1,1-dicarboxylate step1->intermediate1 step2 1. NaOH (aq), Reflux 2. HCl (aq) intermediate1->step2 intermediate2 2-Oxo-cyclopentane-1,1-dicarboxylic acid step2->intermediate2 step3 Acetic anhydride Reflux intermediate2->step3 product 2-Oxaspiro[4.4]nonane-1,3-dione step3->product

A plausible synthetic route to 2-Oxaspiro[4.4]nonane-1,3-dione.

Protocol for 2-Oxaspiro[4.4]nonane-1,3-dione Synthesis:

  • Step 1: Condensation. To a suspension of sodium hydride (2.2 eq) in dry toluene, add a solution of cyclopentanone (1.0 eq) and diethyl oxalate (1.1 eq) in toluene dropwise at 0 °C. After the addition is complete, the mixture is heated to reflux for 4 hours. Cool the reaction and quench with water. Separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure to obtain diethyl 2-oxo-cyclopentane-1,1-dicarboxylate.

  • Step 2: Hydrolysis. The crude product from Step 1 is dissolved in a solution of sodium hydroxide (3.0 eq) in water and heated to reflux for 6 hours. The reaction mixture is cooled to 0 °C and acidified with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-oxo-cyclopentane-1,1-dicarboxylic acid.

  • Step 3: Cyclization. The dicarboxylic acid from Step 2 is suspended in acetic anhydride and heated to reflux for 2 hours. The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure. The residue is recrystallized from a suitable solvent to afford 2-Oxaspiro[4.4]nonane-1,3-dione.

Diagram 2: Synthesis of 2-Azaspiro[4.4]nonane-1,3-dione

G start Cyclopentanone + Ethyl cyanoacetate step1 Piperidine, Ethanol Reflux start->step1 intermediate1 Ethyl 2-cyano-2-cyclopentylideneacetate step1->intermediate1 step2 KCN, Ethanol/Water intermediate1->step2 intermediate2 Diethyl 1-cyanocyclopentane-1-acetate step2->intermediate2 step3 H2SO4 (conc) Heat intermediate2->step3 intermediate3 1-Carboxycyclopentane-1-acetic acid step3->intermediate3 step4 Urea, Heat intermediate3->step4 product 2-Azaspiro[4.4]nonane-1,3-dione step4->product

A plausible synthetic route to 2-Azaspiro[4.4]nonane-1,3-dione.

Protocol for 2-Azaspiro[4.4]nonane-1,3-dione Synthesis:

  • Step 1: Knoevenagel Condensation. A mixture of cyclopentanone (1.0 eq), ethyl cyanoacetate (1.1 eq), and a catalytic amount of piperidine in ethanol is heated to reflux for 3 hours. The solvent is removed under reduced pressure, and the residue is purified to give ethyl 2-cyano-2-cyclopentylideneacetate.

  • Step 2: Michael Addition. The product from Step 1 is treated with potassium cyanide in a mixture of ethanol and water. The reaction is stirred at room temperature for 24 hours. The mixture is then acidified, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield diethyl 1-cyanocyclopentane-1-acetate.

  • Step 3: Hydrolysis. The dinitrile from Step 2 is hydrolyzed by heating with concentrated sulfuric acid. The reaction mixture is then poured onto ice, and the resulting precipitate is filtered and recrystallized to give 1-carboxycyclopentane-1-acetic acid.

  • Step 4: Imide Formation. The diacid from Step 3 is heated with urea at 180-200 °C until the evolution of ammonia ceases. The reaction mixture is cooled and recrystallized from a suitable solvent to afford 2-Azaspiro[4.4]nonane-1,3-dione.[5]

Biological Evaluation Protocols

The following are detailed protocols for the in vitro assays used to generate the comparative data in Table 2.

Diagram 3: Workflow for In Vitro Evaluation

G compound Test Compound (Spirocyclic or Non-spirocyclic) kinase_assay Kinase Inhibition Assay (IC50) compound->kinase_assay solubility_assay Aqueous Solubility Assay compound->solubility_assay stability_assay Metabolic Stability Assay (HLM) compound->stability_assay data Comparative Data Analysis kinase_assay->data solubility_assay->data stability_assay->data

A generalized workflow for the in vitro evaluation of drug candidates.

Protocol for Kinase Inhibition Assay (IC₅₀ Determination):

  • Reagents and Materials: Test compounds, target kinase, ATP, substrate peptide, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for 1 hour. e. Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol. f. Measure the luminescence using a plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol for Aqueous Kinetic Solubility Assay (Nephelometry):

  • Reagents and Materials: Test compounds, DMSO, phosphate-buffered saline (PBS, pH 7.4), and a nephelometer.

  • Procedure: a. Prepare a 10 mM stock solution of each test compound in DMSO. b. In a 96-well plate, perform serial dilutions of the stock solution in DMSO. c. Add PBS to each well to achieve the final desired compound concentrations (typically with a final DMSO concentration of 1-2%). d. Shake the plate for 2 hours at room temperature. e. Measure the light scattering of each well using a nephelometer. f. The solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to the baseline.

Protocol for In Vitro Metabolic Stability Assay (Human Liver Microsomes):

  • Reagents and Materials: Test compounds, human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), and a quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure: a. Pre-warm the HLM and NADPH regenerating system to 37 °C. b. In a 96-well plate, add the test compound to the phosphate buffer. c. Initiate the metabolic reaction by adding the pre-warmed HLM and NADPH regenerating system. d. Incubate the plate at 37 °C with shaking. e. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution. f. Centrifuge the plate to pellet the protein. g. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound. h. Plot the natural logarithm of the percentage of remaining compound versus time and determine the half-life (t½) from the slope of the line.

Conclusion: Embracing the Third Dimension for Drug Discovery Success

The strategic incorporation of the 2-Oxaspiro[4.4]nonane-1,3-dione scaffold and its analogs represents a powerful approach to overcoming common challenges in drug discovery. As demonstrated through our comparative analysis, the inherent three-dimensionality and conformational rigidity of this spirocyclic system can lead to significant improvements in biological potency, aqueous solubility, and metabolic stability when compared to traditional, more flexible scaffolds. While the synthesis of spirocycles can be more complex, the potential rewards in terms of improved drug-like properties often justify the investment. By providing detailed synthetic and analytical protocols, this guide aims to empower researchers to confidently explore the spirocyclic chemical space and unlock its potential for the discovery of next-generation therapeutics.

References

  • MySkinRecipes. (n.d.). 2-oxaspiro[4.4]nonane-1,3-dione. Retrieved from [Link]

  • MDPI. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Retrieved from [Link]

  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). Retrieved from [Link]

  • MDPI. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]

  • ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]

  • AKJournals. (n.d.). Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Emerald Cloud Lab. (n.d.). ExperimentNephelometryKinetics Documentation. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • PubMed. (2001). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • OSTI.GOV. (2008). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Retrieved from [Link]

  • PubMed. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to 2-Azaspiro[4.4]nonane-1,3-dione and 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of molecular novelty and enhanced pharmacological performance has led to a deep appreciation for three-dimensional (3D) structures. Spirocyclic compounds, which feature two rings sharing a single atom, have emerged as privileged scaffolds in drug discovery.[1][2][3][4] Their inherent conformational rigidity, coupled with a distinct 3D architecture, allows for precise spatial orientation of functional groups, which can significantly improve binding affinity, selectivity, and metabolic stability compared to more flexible, linear molecules.[4][5]

This guide presents a comparative analysis of two structurally related yet functionally distinct spirocyclic compounds: 2-azaspiro[4.4]nonane-1,3-dione and 2-oxaspiro[4.4]nonane-1,3-dione . The former is a cyclic imide, while the latter is a cyclic anhydride. This core structural difference—a nitrogen versus an oxygen atom at the 2-position—imparts dramatically different physicochemical properties, reactivity profiles, and potential applications. For the drug development professional, understanding these nuances is critical for selecting the appropriate scaffold for a given therapeutic target and synthetic strategy.

Part 1: Physicochemical and Structural Properties at a Glance

The foundational difference between these two molecules lies in the heteroatom incorporated into the five-membered heterocyclic ring. This single atomic substitution dictates their fundamental chemical nature. The nitrogen in the 2-azaspiro derivative allows it to act as a hydrogen bond donor, a crucial feature for molecular recognition at biological targets. Conversely, the more electronegative oxygen in the 2-oxaspiro analogue results in a highly reactive cyclic anhydride, primed for ring-opening reactions.

Property2-Azaspiro[4.4]nonane-1,3-dione2-Oxaspiro[4.4]nonane-1,3-dione
Structure A spirocyclic imideA spirocyclic anhydride
Molecular Formula C₈H₁₁NO₂[6][7]C₈H₁₀O₃[8][9]
Molecular Weight 153.18 g/mol [6][7]154.17 g/mol [9][10]
CAS Number 1124-95-4[6][11]5623-90-5[8][12]
Appearance Powder[11]White, low-melting solid[8]
Core Functional Group Succinimide (cyclic imide)Succinic Anhydride (cyclic anhydride)
Hydrogen Bond Donor Yes (N-H)No
Reactivity Profile Moderately reactive; N-H is acidicHighly reactive electrophile

Part 2: A Comparative Look at Synthetic Methodologies

The synthetic accessibility of a scaffold is a paramount consideration in drug development, impacting cost, scalability, and the feasibility of library generation. The pathways to these two spirocycles differ significantly in complexity and approach, a direct consequence of their inherent chemical stability.

Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione (The Anhydride)

The preparation of this cyclic anhydride is relatively straightforward, typically involving the dehydration of the corresponding diacid, cyclopentane-1,1-diacetic acid. This transformation is a classic organic reaction that can be achieved with high efficiency.

Experimental Protocol: Synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentane-1,1-diacetic acid (1.0 eq).

  • Reagent Addition: Add acetic anhydride (2.0-3.0 eq) as the dehydrating agent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: Allow the reaction mixture to cool to room temperature. The excess acetic anhydride and acetic acid byproduct are removed under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by sublimation to yield the pure 2-oxaspiro[4.4]nonane-1,3-dione as a white solid.

Synthesis of 2-Azaspiro[4.4]nonane-1,3-dione (The Imide)

Synthesizing the azaspiro analogue is a more involved process. While numerous methods exist for creating azaspirocyclic cores, such as phosphine-catalyzed [3+2] cycloadditions, a common route to the dione involves the formation and subsequent cyclization of an amide-acid from the corresponding diacid.[13][14]

Experimental Protocol: Synthesis of 2-Azaspiro[4.4]nonane-1,3-dione

  • Amide Formation: Cyclopentane-1,1-dicarboxylic acid (1.0 eq) is reacted with a source of ammonia (e.g., aqueous ammonia) or a primary amine to form the corresponding diamide or amide-acid.

  • Cyclization: The intermediate is then subjected to thermal dehydration, often at high temperatures (150-200°C), with or without a catalyst, to induce cyclization and form the imide ring.

  • Alternative (from Anhydride): A more direct route involves the reaction of the pre-synthesized 2-oxaspiro[4.4]nonane-1,3-dione with ammonia or a primary amine. This leverages the reactivity of the anhydride.

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated. Purification is typically achieved by column chromatography on silica gel or recrystallization to afford the pure 2-azaspiro[4.4]nonane-1,3-dione.

Causality Behind Method Choice : The synthesis of the anhydride is favored by its simplicity and high yield. The imide synthesis is more complex but offers a key advantage: the nitrogen atom can be readily substituted by starting with a primary amine instead of ammonia, providing an immediate handle for diversification and SAR studies.

G cluster_0 2-Oxaspiro[4.4]nonane-1,3-dione Synthesis cluster_1 2-Azaspiro[4.4]nonane-1,3-dione Synthesis Diacid Cyclopentane-1,1-diacetic Acid Anhydride 2-Oxaspiro[4.4]nonane-1,3-dione Diacid->Anhydride Dehydration (e.g., Acetic Anhydride, Heat) Dicarboxylic Cyclopentane-1,1- dicarboxylic Acid AmideAcid Amide-Acid Intermediate Dicarboxylic->AmideAcid + Ammonia / R-NH2 Imide 2-Azaspiro[4.4]nonane-1,3-dione AmideAcid->Imide Thermal Dehydration Anhydride_route 2-Oxaspiro[4.4]nonane-1,3-dione Anhydride_route->Imide + Ammonia / R-NH2 (Alternative Route)

Caption: General synthetic pathways for the target spirocyclic compounds.

Part 3: Reactivity, Applications, and Biological Potential

The divergent reactivity of the imide and anhydride functionalities defines their utility in drug discovery and chemical biology.

2-Oxaspiro[4.4]nonane-1,3-dione: The Versatile Electrophilic Building Block

The cyclic anhydride is a potent electrophile, highly susceptible to nucleophilic attack. This reactivity is its primary asset, making it an excellent starting point for creating more complex molecules.[10]

  • Applications: It serves as a key building block for synthesizing diverse spirocyclic compounds through ring-opening reactions with nucleophiles like amines, alcohols, and Grignard reagents.[10][15] This reactivity is exploited to introduce new functional groups and build molecular complexity, making it valuable in the synthesis of active pharmaceutical ingredients (APIs) and the development of novel materials.[10][15]

  • Biological Relevance: Cyclic anhydrides are found in various natural products and often contribute to their biological activity, which can include anti-inflammatory and cytotoxic effects.[4][16] The anhydride's ability to acylate biological nucleophiles, such as enzyme active site residues, is a key mechanism of action.[16] This compound is specifically noted for its use in studying enzyme interactions and binding affinities.[10]

2-Azaspiro[4.4]nonane-1,3-dione: The Stable and Modifiable Scaffold

In contrast, the imide functionality of the 2-azaspiro compound is significantly more stable. This robustness makes it an ideal core scaffold that can be carried through multi-step syntheses.

  • Applications: Its primary role is as a rigid, 3D scaffold in drug design.[5] The nitrogen atom acts as a convenient point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[5] It has been used as a linker in the synthesis of drug derivatives and as a foundational structure for compounds with potential anticonvulsant properties.[6]

  • Biological Relevance: The 2-azaspiro[4.4]nonane framework is a valuable structural motif for generating compounds with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[5] The conformational constraint provided by the spirocycle can enhance binding to biological targets and improve metabolic stability.[5]

Feature2-Azaspiro[4.4]nonane-1,3-dione2-Oxaspiro[4.4]nonane-1,3-dione
Primary Role Stable 3D ScaffoldReactive Building Block
Key Reactivity N-H deprotonation, nucleophilic attack at C=ORing-opening by nucleophiles
Modification Strategy Derivatization at the nitrogen atomRing-opening to introduce new moieties
Known Applications Core for CNS/anticancer agents, linkers[5][6]Precursor for complex spirocycles, enzyme studies[10][15]

Part 4: Protocol for Comparative Biological Evaluation

To provide a validated, head-to-head comparison of biological activity, a standardized assay is required. While direct comparative data for these specific nonane diones is limited, studies on similar azaspiro undecane diones have shown cytotoxic activity against cancer cell lines.[17] An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust method to assess and compare the cytotoxic potential of these two scaffolds.

Self-Validating Protocol: Comparative Cytotoxicity via MTT Assay

This protocol is designed to determine the concentration of each compound that causes a 50% reduction in cancer cell viability (the IC₅₀ value).

  • Cell Culture: Plate a human cancer cell line (e.g., SK-HEP-1 liver adenocarcinoma, based on available literature[17]) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of both 2-azaspiro[4.4]nonane-1,3-dione and 2-oxaspiro[4.4]nonane-1,3-dione in DMSO. Create a series of dilutions of each test compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin). Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently agitate the plates to ensure complete dissolution of the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value for each compound.[17]

Sources

A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of 2-Oxaspiro[4.4]nonane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The precise control and assessment of stereochemistry are paramount in modern drug discovery and development. Chiral spiro-fused scaffolds, such as 2-Oxaspiro[4.4]nonane-1,3-dione and its derivatives, are privileged structural motifs found in numerous natural products and pharmaceuticals.[1] The unique three-dimensional architecture of these spirocyclic compounds often imparts specific pharmacological activities, where one enantiomer may be therapeutic while the other could be inactive or even toxic.[2] Consequently, the rigorous determination of enantiomeric excess (ee) and absolute configuration is a critical, non-negotiable step in the synthesis and quality control of these chiral molecules.[3]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the stereochemical purity of 2-Oxaspiro[4.4]nonane-1,3-dione derivatives. We will delve into the principles, practical considerations, and experimental protocols for Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry, offering insights to guide your selection of the most appropriate method for your research needs.

Comparative Analysis of Key Techniques

The choice of an analytical method for stereochemical purity assessment is a balance of sensitivity, resolution, sample throughput, and the specific information required (e.g., enantiomeric excess vs. absolute configuration). Below is a comparative overview of the most common techniques.

Technique Principle Advantages Limitations Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[3]High resolution and accuracy for ee determination. Applicable to a wide range of compounds. Both analytical and preparative scale separations are possible.Requires method development to find a suitable CSP and mobile phase. Can be time-consuming.Gold standard for accurate quantification of enantiomeric excess in research and quality control labs.
NMR Spectroscopy In the presence of a chiral auxiliary (e.g., solvating or derivatizing agent), enantiomers are converted into diastereomeric species which exhibit distinct signals in the NMR spectrum.[4]Provides structural information. Can be rapid for screening. Does not require complete separation of enantiomers.Lower sensitivity and accuracy for ee determination compared to HPLC, especially for minor enantiomers. May require chiral auxiliaries which can be expensive.[5]Rapid determination of ee, especially when a validated HPLC method is not available. Useful for reaction monitoring.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample. The magnitude and direction of rotation are proportional to the concentration of the enantiomers.[6][7]Non-destructive and relatively simple to perform. Can provide information on the bulk enantiomeric composition.Less sensitive and not suitable for accurate ee determination of mixtures, especially at low concentrations or for compounds with low specific rotation.[8] Requires a pure sample of a known enantiomer for comparison.Quick check for optical activity and determination of the sign of rotation [(+) or (-)]. Often used in combination with other techniques for confirmation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable technique for the separation and quantification of enantiomers.[2] The separation is achieved by passing the analyte over a column packed with a chiral stationary phase (CSP). The differential diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in two separate peaks in the chromatogram.[3]

Causality Behind Experimental Choices

The success of a chiral HPLC separation hinges on the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for screening due to their broad applicability to a wide range of chiral compounds, including lactones. The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) mobile phases depends on the solubility and polarity of the 2-Oxaspiro[4.4]nonane-1,3-dione derivative. Normal-phase chromatography often provides better selectivity for chiral separations.[3]

Experimental Workflow Diagram

G cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Dissolve sample in mobile phase prep_system Equilibrate HPLC system with mobile phase inject Inject sample onto chiral column prep_system->inject separate Isocratic/Gradient Elution inject->separate detect UV/Vis or other detector separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess (ee) integrate->calculate

Caption: Workflow for chiral HPLC analysis.

Model Protocol: Chiral HPLC for a 2-Oxaspiro[4.4]nonane-1,3-dione Derivative

This protocol is a representative starting point and may require optimization.

  • Column Selection: A polysaccharide-based chiral column such as a Chiralpak® AD-H or Chiralcel® OD-H is a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol. Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh approximately 1 mg of the 2-Oxaspiro[4.4]nonane-1,3-dione derivative and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

  • HPLC System Setup:

    • Install the chiral column in the HPLC system.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 220 nm).

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • To confirm peak identity, inject a racemic standard if available.

  • Data Processing:

    • Integrate the areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

NMR Spectroscopy

NMR spectroscopy can be a powerful tool for determining enantiomeric purity, particularly when using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[4] CSAs form transient, diastereomeric complexes with the enantiomers in solution, leading to chemical shift differences between the signals of the two enantiomers.[9] CDAs react with the enantiomers to form stable diastereomers, which can then be distinguished by NMR.

Causality Behind Experimental Choices

The choice between a CSA and a CDA depends on the functional groups present in the 2-Oxaspiro[4.4]nonane-1,3-dione derivative. For molecules with hydrogen-bond acceptors like the carbonyl groups in the dione ring, chiral alcohols such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol can be effective CSAs.[9] These agents form diastereomeric solvates through hydrogen bonding, inducing observable chemical shift non-equivalence.[9] This approach is often preferred as it is non-destructive and reversible.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation prep_sample Dissolve analyte in deuterated solvent add_csa Add chiral solvating agent (CSA) prep_sample->add_csa acquire Acquire 1H NMR spectrum add_csa->acquire process Process spectrum (phasing, baseline correction) acquire->process identify Identify resolved signals of enantiomers process->identify integrate Integrate signals identify->integrate calculate Calculate enantiomeric excess (ee) integrate->calculate

Caption: Workflow for NMR analysis using a CSA.

Model Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the 2-Oxaspiro[4.4]nonane-1,3-dione derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

  • Addition of Chiral Solvating Agent:

    • Add a molar excess (e.g., 2-5 equivalents) of a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, to the NMR tube.

    • Gently mix the contents of the tube.

  • NMR Acquisition:

    • Acquire another ¹H NMR spectrum of the mixture.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the minor enantiomer.

  • Data Analysis:

    • Compare the spectrum with and without the CSA to identify the proton signals that have split into two sets, corresponding to the two enantiomers. Protons closer to the chiral center are more likely to show resolution.

    • Carefully integrate the corresponding signals for each enantiomer.

    • Calculate the enantiomeric excess using the ratio of the integrals.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[10] The observed rotation (α) is dependent on the concentration of the sample, the path length of the cell, the wavelength of the light, and the temperature.[10] The specific rotation, [α], is a characteristic physical property of a chiral compound.

Causality Behind Experimental Choices

While not ideal for accurate ee determination of mixtures, polarimetry is a rapid and straightforward method to confirm the presence of a single, optically active enantiomer or to determine the direction of rotation (dextrorotatory (+) or levorotatory (-)).[6] It is a self-validating system in the sense that an achiral compound or a racemic mixture will exhibit no optical rotation.[10] The standard wavelength used is the sodium D-line (589 nm).

Experimental Workflow Diagram

G cluster_prep Sample & Instrument Preparation cluster_analysis Measurement cluster_data Calculation prep_sample Prepare solution of known concentration calibrate Calibrate polarimeter with blank solvent fill_cell Fill sample cell calibrate->fill_cell measure Measure observed rotation (α) fill_cell->measure calculate Calculate specific rotation [α] measure->calculate

Caption: Workflow for polarimetry analysis.

Model Protocol: Measuring Specific Rotation
  • Instrument Setup: Turn on the polarimeter and allow the sodium lamp to warm up.

  • Sample Preparation:

    • Accurately prepare a solution of the 2-Oxaspiro[4.4]nonane-1,3-dione derivative of known concentration (c), typically in g/mL. For example, dissolve 50 mg in 5.0 mL of a suitable solvent (e.g., chloroform).

    • Ensure the sample is fully dissolved and the solution is free of bubbles and solid particles.

  • Blank Measurement:

    • Fill the polarimeter cell (of known path length, l, in decimeters) with the pure solvent.

    • Place the cell in the polarimeter and set the reading to zero.

  • Sample Measurement:

    • Rinse and fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation:

    • Calculate the specific rotation [α] using the formula: [α]_D^T = α / (l * c) (where T is the temperature in °C and D refers to the sodium D-line).

    • Compare the obtained value with literature values if available.

Conclusion

The assessment of stereochemical purity is a critical aspect of working with 2-Oxaspiro[4.4]nonane-1,3-dione derivatives. While polarimetry offers a quick confirmation of optical activity, and NMR with chiral auxiliaries provides a rapid means of determining enantiomeric excess, chiral HPLC remains the gold standard for accurate and reliable quantification . The choice of method should be guided by the specific requirements of the analysis, including the desired accuracy, sample availability, and the stage of research or development. For regulatory submissions and quality control in drug development, a validated chiral HPLC method is indispensable.

References

  • Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. (2026).
  • Chiral HPLC Column. (n.d.). Phenomenex.
  • Absolute optical chiral analysis using cavity-enhanced polarimetry. (n.d.). PubMed Central.
  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without form
  • Polarimetry - Intro to Optical Activity in Stereochemistry. (2017). YouTube.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral. (n.d.).
  • NMR determination of enantiomeric excess. (2025).
  • Spectroscopic Analysis: Polarimetry and Optical Rotatory Dispersion. (n.d.).
  • CHM 251 Stereochemistry Part 10: More About a Polarimeter: Measuring Optical Activity. (2021). YouTube.

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literature review of synthetic routes to 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 2-Oxaspiro[4.4]nonane-1,3-dione

Introduction

2-Oxaspiro[4.4]nonane-1,3-dione is a spirocyclic compound featuring a cyclopentane ring fused to a succinic anhydride ring via a shared quaternary carbon. This unique structural motif makes it a valuable building block in organic synthesis. Its conformational rigidity and bifunctional nature are leveraged in the development of complex molecular architectures for pharmaceuticals, fine chemicals, and specialty polymers.[1] This guide provides a detailed comparison of the primary synthetic strategies for preparing this compound, focusing on the synthesis of its key precursor, cyclopentane-1,1-diacetic acid, and its subsequent cyclization.

Primary Synthetic Strategy: A Two-Stage Approach

The most prevalent and logical approach to synthesizing 2-Oxaspiro[4.4]nonane-1,3-dione is a two-stage process. The first stage involves the construction of the key precursor, cyclopentane-1,1-diacetic acid. The second stage is the cyclodehydration of this diacid to form the target anhydride.

Overall Synthesis Cyclopentanone Cyclopentanone Intermediate β,β-tetramethylene-α,α'-dicyanoglutarimide Cyclopentanone->Intermediate Knoevenagel/Michael + Cyanoacetamide Diacid Cyclopentane-1,1-diacetic acid Intermediate->Diacid Acid Hydrolysis Anhydride 2-Oxaspiro[4.4]nonane-1,3-dione Diacid->Anhydride Dehydration (e.g., Acetic Anhydride)

Caption: Overall synthetic pathway to 2-Oxaspiro[4.4]nonane-1,3-dione.

Part 1: Synthesis of the Key Precursor, Cyclopentane-1,1-diacetic Acid

The synthesis of cyclopentane-1,1-diacetic acid is the most critical part of the overall process. The most well-documented method starts from cyclopentanone and utilizes a modified Knoevenagel condensation followed by a Michael addition.

Route 1: Knoevenagel/Michael Reaction from Cyclopentanone

This robust method involves the reaction of cyclopentanone with cyanoacetic acid derivatives to build the geminal di-substituted carbon center. A notable one-pot procedure involves reacting cyclopentanone, methyl cyanoacetate, and cyanoacetamide in the presence of a basic catalyst.[2]

Mechanism Insight:

  • Knoevenagel Condensation: Cyclopentanone first undergoes a Knoevenagel condensation with an active methylene compound like methyl cyanoacetate or cyanoacetamide.[3][4] This is catalyzed by a weak base (e.g., triethylamine or piperidine) and forms an α,β-unsaturated intermediate (a cyclopentylidene derivative).

  • Michael Addition: A second active methylene compound (the other cyano-reagent) then acts as a nucleophile in a Michael 1,4-addition to the electron-deficient double bond of the cyclopentylidene intermediate.

  • Cyclization to Imide: The resulting adduct cyclizes to form the stable intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide.

  • Hydrolysis: The dicyanoglutarimide intermediate is then subjected to harsh acidic hydrolysis (e.g., with sulfuric or hydrochloric acid) at elevated temperatures. This process hydrolyzes both the nitrile and imide functionalities to carboxylic acids and is accompanied by decarboxylation, ultimately yielding cyclopentane-1,1-diacetic acid.[2]

Precursor Synthesis cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Hydrolysis Cyclopentanone Cyclopentanone Dicyanoglutarimide β,β-tetramethylene- α,α'-dicyanoglutarimide Cyclopentanone->Dicyanoglutarimide Cyano_reagents Methyl Cyanoacetate + Cyanoacetamide Cyano_reagents->Dicyanoglutarimide Base Base (e.g., Triethylamine) Base->Dicyanoglutarimide Diacid Cyclopentane-1,1-diacetic acid Dicyanoglutarimide->Diacid Acid Strong Acid (H₂SO₄) + Heat Acid->Diacid

Caption: Synthesis of the diacid precursor via the dicyanoglutarimide intermediate.

Experimental Protocol: Synthesis of Cyclopentane-1,1-diacetic Acid[2]

Step 1: Preparation of β,β-tetramethylene-α,α'-dicyanoglutarimide

  • To a stirred solution of cyclopentanone (1.0 mole), methyl cyanoacetate (1.0 mole), and cyanoacetamide (1.0 mole) in a suitable polar, aprotic solvent (e.g., formamide), gradually add triethylamine (1.0 mole) over 30 minutes, maintaining the temperature between 25-30 °C.

  • Stir the mixture for 10-12 hours at 25-30 °C.

  • Raise the temperature to 60-65 °C and gradually add 600 ml of water.

  • Acidify the solution to pH 1 with concentrated sulfuric acid, keeping the temperature below 75 °C.

  • Cool the resulting slurry to 5-10 °C to precipitate the product.

  • Filter the solid, wash with cold water, and use the wet cake in the next step.

Step 2: Hydrolysis to Cyclopentane-1,1-diacetic Acid

  • Heat the wet dicyanoglutarimide intermediate from the previous step to 130 °C. Gas evolution will be observed.

  • Add water portion-wise (e.g., 50 g, then 40 g) while maintaining the temperature at 130 °C for several hours until gas evolution subsides.

  • Add an additional 450 g of water and reflux the mixture (approx. 150 °C) for 4 hours.

  • Cool the mixture to 10 °C to crystallize the diacid product.

  • Filter the solid, wash with cold water. The product can be further purified by recrystallization from hot water/isopropanol. A typical melting point for the pure diacid is 180-181 °C.[5]

Part 2: Cyclodehydration to 2-Oxaspiro[4.4]nonane-1,3-dione

The final step is the formation of the cyclic anhydride from the diacid. This is a standard transformation for 1,1-diacetic acids and can be achieved with high efficiency using a chemical dehydrating agent.

Principle: The reaction proceeds by treating the dicarboxylic acid with a strong dehydrating agent, most commonly acetic anhydride. The acetic anhydride reacts with the two carboxylic acid groups to form a mixed anhydride intermediate, which then rapidly cyclizes to the more stable five-membered spiro-anhydride, releasing acetic acid as a byproduct. Gentle heating is typically sufficient to drive the reaction to completion.

Experimental Protocol: Anhydride Formation

(This protocol is based on standard procedures for anhydride synthesis from dicarboxylic acids.)

  • In a round-bottom flask equipped with a reflux condenser, suspend cyclopentane-1,1-diacetic acid (1.0 eq) in an excess of acetic anhydride (5-10 eq).

  • Heat the mixture to reflux (approx. 140 °C) for 2-4 hours. The solid diacid should dissolve as the reaction progresses.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • The crude product, 2-Oxaspiro[4.4]nonane-1,3-dione, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by vacuum distillation.

Comparative Analysis

ParameterRoute 1: Knoevenagel/Michael Synthesis
Starting Materials Cyclopentanone, Methyl Cyanoacetate, Cyanoacetamide
Key Reagents Triethylamine, Sulfuric Acid, Acetic Anhydride
Number of Steps 2 (Intermediate formation + Hydrolysis), then 1 (Dehydration)
Reported Yield High (e.g., ~95% for the hydrolysis step)[2]
Advantages Utilizes readily available and inexpensive starting materials. High-yielding hydrolysis step. Can be performed as a one-pot reaction to the intermediate.
Disadvantages Requires harsh conditions (strong acid, high heat) for the hydrolysis step. Use of cyanide-containing reagents requires careful handling.
References [2]

Conclusion

The synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione is most effectively achieved through a two-part strategy. The cornerstone of this approach is the preparation of cyclopentane-1,1-diacetic acid. The method commencing from cyclopentanone via a Knoevenagel/Michael reaction to form a dicyanoglutarimide intermediate, followed by vigorous acid hydrolysis, stands out as a well-documented and high-yielding route.[2] The final cyclodehydration of the resulting diacid is a straightforward and efficient transformation. This pathway offers a practical and scalable solution for researchers requiring access to this valuable spirocyclic building block.

References

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-Oxaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Oxaspiro[4.4]nonane-1,3-dione (CAS No. 5623-90-5). As a reactive cyclic anhydride used in complex organic synthesis, its proper management is critical to ensuring laboratory safety and environmental compliance.[1][2] This guide moves beyond mere procedural lists to explain the chemical principles underpinning these protocols, empowering researchers to make informed safety decisions.

Core Principles: Understanding the Hazard

2-Oxaspiro[4.4]nonane-1,3-dione is classified as a hazardous substance, primarily causing skin and serious eye irritation, as well as potential respiratory irritation.[1] The core of its reactivity lies in the strained anhydride ring, which is susceptible to nucleophilic attack. The most common laboratory nucleophile is water, leading to a rapid, and potentially exothermic, hydrolysis reaction. This moisture sensitivity is a critical factor in both storage and disposal.[1]

Hazard Profile and Chemical Data

The following table summarizes the essential safety and chemical information for 2-Oxaspiro[4.4]nonane-1,3-dione. This data should be reviewed before any handling or disposal operations.

PropertyValue / InformationSource
CAS Number 5623-90-5[1]
Molecular Formula C₈H₁₀O₃[3]
Molecular Weight 154.16 g/mol [3]
Physical Form Solid, powder
GHS Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
Signal Word Warning[1]
Key Incompatibilities Strong oxidizing agents, Water, Alcohols, Strong bases[1]
Storage Conditions Store in a dry, cool, well-ventilated place under an inert atmosphere. Keep container tightly closed.[1]

Immediate Safety & Handling Protocols

Before beginning any disposal procedure, it is imperative to establish a safe working environment. Adherence to standard laboratory safety practices is the first line of defense against exposure and injury.[4][5]

  • Engineering Controls : All handling and disposal operations must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory.[7] This includes:

    • Eye Protection : Chemical safety goggles are required at all times.[5]

    • Hand Protection : Chemical-resistant nitrile gloves should be worn. Inspect gloves for tears or holes before use.[5]

    • Body Protection : A full-length laboratory coat and closed-toe shoes are essential to prevent skin contact.[4]

Disposal Decision Workflow

The appropriate disposal pathway for 2-Oxaspiro[4.4]nonane-1,3-dione depends on the quantity of waste and its purity. The following decision tree provides a clear guide for selecting the correct protocol.

G start Start: Evaluate Waste 2-Oxaspiro[4.4]nonane-1,3-dione decision Is the quantity small (<5g) AND uncontaminated? start->decision path_a Pathway A: Direct Disposal via Licensed Waste Contractor decision->path_a No (Bulk, Spills, Contaminated) path_b Pathway B: In-Lab Hydrolysis & Neutralization decision->path_b Yes end_a Store labeled waste container in Satellite Accumulation Area for pickup. path_a->end_a end_b Dispose of neutralized aqueous solution per institutional guidelines (confirm pH 6-8). path_b->end_b

Caption: Disposal decision workflow for 2-Oxaspiro[4.4]nonane-1,3-dione.

Pathway A: Direct Disposal for Bulk or Contaminated Waste

For large quantities, material contaminated with other chemicals, or spill cleanup debris, direct disposal via a licensed environmental waste service is the mandatory and safest route.[1][8] In-lab treatment of large or mixed-waste quantities is unsafe and often violates regulatory statutes.[9]

Step-by-Step Protocol for Direct Disposal
  • Container Selection : Use a designated, clean, and chemically compatible waste container with a secure, sealable lid.[10] Ensure the container is clearly labeled.

  • Packaging : Carefully transfer the solid waste into the container using a scoop or spatula.[11] Avoid creating dust.[1] For spill cleanup materials, place the absorbent pads or other debris directly into the container.

  • Labeling : Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and list the full chemical name: "2-Oxaspiro[4.4]nonane-1,3-dione".[10]

  • Storage : Store the sealed container in a designated and secure satellite accumulation area, away from incompatible materials, particularly water and alcohols.[1][10]

  • Pickup : Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Pathway B: In-Lab Neutralization for Small Quantities

For small, uncontaminated quantities (typically less than 5 grams), an in-lab hydrolysis and neutralization procedure can be safely performed. This process converts the reactive anhydride into a simple, non-hazardous carboxylate salt solution that may be suitable for aqueous waste disposal, pending institutional approval.[8][12]

The Chemistry: The procedure is based on the two-step reaction common to cyclic anhydrides.[12][13]

  • Hydrolysis : 2-Oxaspiro[4.4]nonane-1,3-dione reacts with water to open the anhydride ring, forming 1-(carboxymethyl)cyclopentane-1-carboxylic acid. This reaction can be exothermic.

  • Neutralization : The resulting dicarboxylic acid is then neutralized with a weak base, such as sodium bicarbonate, to form the corresponding disodium salt, water, and carbon dioxide gas.

Experimental Protocol: Hydrolysis and Neutralization

G cluster_prep Preparation cluster_hydrolysis Step 1: Hydrolysis cluster_neutralization Step 2: Neutralization cluster_disposal Final Disposal prep1 1. Don PPE and work in a fume hood. prep2 2. Prepare a large beaker with a 10-fold excess of ice/water. prep1->prep2 prep3 3. Place beaker in a secondary containment (ice bath). prep2->prep3 hydro1 4. Slowly add small portions of the anhydride to the stirred ice/water. prep3->hydro1 hydro2 5. Stir until fully dissolved and the solution reaches room temperature. hydro1->hydro2 neut1 6. Slowly add saturated sodium bicarbonate solution portion-wise. hydro2->neut1 neut2 7. Observe for CO2 evolution (effervescence). Continue addition until gas ceases. neut1->neut2 neut3 8. Check pH with test strips. Target pH is 6.0 - 8.0. neut2->neut3 disp1 9. Dispose of the final aqueous solution according to institutional EHS guidelines. neut3->disp1

Caption: Workflow for the in-lab neutralization of 2-Oxaspiro[4.4]nonane-1,3-dione.

  • Prepare Quenching Solution : In a large beaker inside a secondary container (e.g., an ice bath), prepare a mixture of crushed ice and cold water. The volume should be at least ten times the volume of the anhydride to effectively dissipate the heat from the exothermic hydrolysis reaction.[12]

  • Hydrolysis (Quenching) : While stirring the ice/water mixture, add the 2-Oxaspiro[4.4]nonane-1,3-dione slowly and in small portions. Controlled addition is critical to prevent a rapid temperature increase.[12]

  • Ensure Complete Reaction : Continue stirring until all the solid has dissolved and the solution has returned to room temperature. This ensures hydrolysis is complete.

  • Neutralization : Slowly and carefully add a saturated solution of sodium bicarbonate to the acidic solution from the previous step. Add the bicarbonate solution in portions to control the rate of effervescence from the carbon dioxide gas that is generated.[12]

  • Monitor Reaction : Continue adding the base until gas evolution ceases completely.

  • Verify pH : Using pH test strips, check that the final pH of the solution is between 6.0 and 8.0.[12] If the solution is still acidic, add more bicarbonate solution. If it becomes too basic, adjust with a dilute acid like acetic acid.

  • Final Disposal : Once neutralized, the resulting aqueous salt solution can be disposed of in the aqueous waste stream, only if permitted by your institution's EHS guidelines. Always confirm that this specific procedure is acceptable at your facility.[9]

Spill Management

In the event of a small, contained spill of solid 2-Oxaspiro[4.4]nonane-1,3-dione:

  • Evacuate and Secure : Alert personnel in the immediate area. Ensure the fume hood is operating correctly.

  • Absorb : Do NOT use water. Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect : Carefully sweep or scoop the solid and absorbent material into a designated hazardous waste container.[1]

  • Dispose : Label the container and manage it according to Pathway A: Direct Disposal .

  • Decontaminate : Wipe the spill area with a cloth dampened with a soap and water solution, followed by clean water. Dispose of the cleaning materials as hazardous waste.

Disclaimer : This guide provides general procedures based on available safety data and chemical principles. It is not a substitute for local, state, or federal regulations. Always consult your institution's specific waste disposal protocols and Safety Data Sheets before proceeding.[12] If in doubt, contact your Environmental Health and Safety (EHS) department.

References

  • Laboratory Safety Guidelines . Institute for Molecular Biology & Biophysics. [Link]

  • Safety Guidelines . Organic Chemistry I Lab, University of Houston. [Link]

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A Researcher's Guide to Handling 2-Oxaspiro[4.4]nonane-1,3-dione: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-Oxaspiro[4.4]nonane-1,3-dione (CAS No. 5623-90-5). As a Senior Application Scientist, the following information is synthesized from authoritative safety data and best practices to ensure the well-being of laboratory personnel and adherence to regulatory standards. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practice.

Hazard Assessment: Understanding the Risks

2-Oxaspiro[4.4]nonane-1,3-dione is classified as a hazardous substance.[1] A thorough understanding of its potential dangers is the foundation of a safe experimental workflow. The primary hazards associated with this compound are:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

Additionally, this compound is moisture-sensitive and incompatible with strong oxidizing agents, water, and alcohols.[1] Exposure to moist air or water should be avoided.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A risk assessment is required to determine the necessary PPE for any laboratory procedure.[2][3][4] For handling 2-Oxaspiro[4.4]nonane-1,3-dione, the following PPE is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] A face shield may be required for splash hazards.[3]To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant, disposable nitrile gloves.[5] For prolonged contact, consider double-gloving or using heavier-duty gloves.[5]To prevent skin contact, which can cause irritation.[1] Nitrile provides good resistance to a range of chemicals.
Body Protection A laboratory coat is the minimum requirement.[5] Consider a chemically resistant apron for procedures with a higher risk of splashes.To protect skin and clothing from accidental spills and contamination.
Respiratory Protection To be used when engineering controls (like a fume hood) are insufficient or during emergency situations.[2][6] The type of respirator will depend on the specific workplace conditions and exposure levels.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for minimizing risk.

Safe Handling Protocol
  • Engineering Controls: Always handle 2-Oxaspiro[4.4]nonane-1,3-dione in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Donning PPE: Before handling the compound, correctly don all required PPE as outlined in the table above.

  • Dispensing: When weighing or transferring the solid, take care to avoid generating dust.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, water, and alcohols.[1] Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[1]

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]

Emergency Procedures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. For larger spills, follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Identification: 2-Oxaspiro[4.4]nonane-1,3-dione and any materials contaminated with it (e.g., gloves, weighing paper) must be treated as hazardous waste.[8]

  • Waste Segregation: Collect waste in a designated, properly labeled, and sealed container.[7][9] Do not mix with other waste streams unless compatible.

  • Container Management: Keep waste containers closed when not in use and store them in a designated satellite accumulation area.[10]

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant.[1] Never dispose of this chemical down the drain or in regular trash.[7][8]

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the logical flow of the PPE protocol and the spill response plan.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) assess_hazards Assess Hazards of 2-Oxaspiro[4.4]nonane-1,3-dione select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe don_coat 1. Don Lab Coat select_ppe->don_coat don_gloves 2. Don Nitrile Gloves don_coat->don_gloves don_eyewear 3. Don Safety Goggles don_gloves->don_eyewear doff_gloves 1. Remove Gloves doff_eyewear 2. Remove Goggles doff_gloves->doff_eyewear doff_coat 3. Remove Lab Coat doff_eyewear->doff_coat wash_hands 4. Wash Hands Thoroughly doff_coat->wash_hands

Caption: PPE Donning and Doffing Workflow

Spill_Response cluster_small_spill Small Spill Response spill Spill of 2-Oxaspiro[4.4]nonane-1,3-dione Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe Small & Manageable large_spill Large Spill or Unknown Hazard assess->large_spill Large or Unmanageable contain Contain Spill with Absorbent Material don_ppe->contain collect Carefully Collect Contaminated Material contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose contact_ehs Contact Institutional Environmental Health & Safety (EHS) large_spill->contact_ehs

Caption: Chemical Spill Response Plan

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Oxaspiro[4.4]nonane-1,3-dione, 97%.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • National Institute for Occupational Safety and Health. (2010). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • U.S. Department of Health & Human Services. (2015, September 15). NIOSH Pocket Guide to Chemical Hazards. ASPR TRACIE.
  • BenchChem. (2025). Proper Disposal of Spiro[cyclohexane-1,3'-indolin]-2'-one: A Guide for Laboratory Professionals.
  • HalenHardy. (2025, March 21). NIOSH Guidebook - Refresher Training [Video]. YouTube.
  • ResponderHelp. NIOSH Pocket Guide to Chemical Hazards.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Sigma-Aldrich. 2-azaspiro[4.4]nonane-1,3-dione.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • ChemicalBook. 2-OXASPIRO[4.4]NONANE-1,3-DIONE.
  • MySkinRecipes. 2-oxaspiro[4.4]nonane-1,3-dione.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ChemScene. 2-Oxaspiro[4.4]nonane-1,3-dione.
  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • National Center for Biotechnology Information. Management of Waste. In Prudent Practices in the Laboratory.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.